molecular formula C9H10O3 B3021498 2-Hydroxy-3,4-dimethylbenzoic acid CAS No. 58138-74-2

2-Hydroxy-3,4-dimethylbenzoic acid

Cat. No.: B3021498
CAS No.: 58138-74-2
M. Wt: 166.17 g/mol
InChI Key: YSJWNEDBIWZWOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-3,4-dimethylbenzoic acid, registered under 58138-74-2, is a solid organic compound with a molecular formula of C9H10O3 and a molecular weight of 166.17 g/mol . This compound is a derivative of salicylic acid, characterized by a carboxylic acid group and a phenolic hydroxyl group in an ortho-substituted pattern on a benzene ring with two additional methyl substituents at the 3 and 4 positions . Its structure, defined by the SMILES string O=C(O)C1=CC=C(C)C(C)=C1O, makes it a valuable synthetic intermediate or building block in organic chemistry and pharmaceutical research . The compound's exact mass is 166.062994177 g/mol, and it has a predicted boiling point of approximately 323.5°C and a flash point of 163.7°C . Researchers value this compound for its potential application in developing more complex molecules, particularly due to the reactivity of its multifunctional groups. The ortho-hydroxybenzoic acid scaffold is of significant interest in medicinal chemistry and materials science. This product is intended for research purposes only and is not for human or veterinary use. It is recommended to store the material sealed in a dry environment at room temperature . Please refer to the Safety Data Sheet for detailed handling information. GHS hazard warnings include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-3,4-dimethylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-5-3-4-7(9(11)12)8(10)6(5)2/h3-4,10H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJWNEDBIWZWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60206864
Record name Benzoic acid, 2-hydroxy-3,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60206864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58138-74-2
Record name Benzoic acid, 2-hydroxy-3,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058138742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-hydroxy-3,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60206864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-3,4-dimethylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis of 2-Hydroxy-3,4-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-3,4-dimethylbenzoic Acid

Abstract

This technical guide provides a comprehensive, research-level overview of the , a valuable substituted aromatic carboxylic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify methodological choices, and provide a robust, self-validating experimental protocol. The primary focus is on the Kolbe-Schmitt reaction, a powerful and industrially relevant method for the ortho-carboxylation of phenols. The guide includes a detailed mechanistic breakdown, a step-by-step laboratory procedure, safety protocols, and a discussion of key process parameters, ensuring both theoretical understanding and practical applicability.

Introduction and Strategic Analysis

This compound belongs to the class of substituted hydroxybenzoic acids. These structures are pivotal intermediates in organic synthesis, serving as foundational building blocks for pharmaceuticals, agrochemicals, and specialty polymers. The strategic challenge in synthesizing this molecule lies in the regioselective introduction of a carboxyl group onto the 2,3-dimethylphenol backbone, ortho to the hydroxyl group.

A retrosynthetic analysis points to a disconnection of the C-C bond between the aromatic ring and the carboxyl group. This identifies the key transformation as a carboxylation of 2,3-dimethylphenol . Among the available carboxylation methods, the Kolbe-Schmitt reaction stands out for its efficiency in ortho-carboxylation of phenoxides, making it the most logical and authoritative approach for this target molecule.

The Core Synthesis: The Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a carboxylation process that involves the nucleophilic addition of a phenoxide to carbon dioxide, typically under elevated temperature and pressure.[1] The reaction's elegance lies in its ability to utilize gaseous CO2 as a C1 source to form a new carbon-carbon bond on an activated aromatic ring.

Mechanistic Deep Dive: Causality and Regioselectivity

Understanding the mechanism is critical to appreciating the experimental parameters. The process is not merely a mixing of reagents but a controlled sequence of chemical transformations.

  • Phenoxide Formation: The reaction commences with the deprotonation of the phenolic proton of 2,3-dimethylphenol by a strong base, typically sodium hydroxide (NaOH). This is a crucial activation step; the resulting sodium 2,3-dimethylphenoxide is a significantly more powerful nucleophile than the parent phenol due to the increased electron density on the aromatic ring.[2][3]

  • Electrophilic Addition of CO₂: The phenoxide ion then acts as the nucleophile, attacking the electrophilic carbon atom of carbon dioxide. While CO₂ is a weak electrophile, the highly activated phenoxide ring enables the reaction. A chelated intermediate is proposed to form between the sodium ion, the phenoxide oxygen, and the incoming CO₂ molecule. This chelation preferentially directs the CO₂ to the ortho position.[4]

  • Tautomerization & Rearomatization: The resulting intermediate, a cyclohexadienone, is unstable and rapidly tautomerizes to restore the aromaticity of the ring, yielding the more stable sodium salt of this compound.[3]

  • Acidification: The final step is an acidic workup, where a strong mineral acid like sulfuric acid is added to protonate the carboxylate salt, precipitating the desired this compound product.[1]

The diagram below illustrates this mechanistic pathway.

Kolbe_Schmitt_Mechanism cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Electrophilic Addition cluster_2 Step 3: Tautomerization cluster_3 Step 4: Acidification Start 2,3-Dimethylphenol Base + NaOH (Strong Base) Start->Base Phenoxide Sodium 2,3-dimethylphenoxide (Activated Nucleophile) Base->Phenoxide CO2 + CO₂ (gas) (Weak Electrophile) Phenoxide->CO2 Intermediate Chelated Intermediate (Ortho-directing) CO2->Intermediate Taut Tautomerization (Rearomatization) Intermediate->Taut Salt Sodium 2-hydroxy-3,4-dimethylbenzoate Taut->Salt Acid + H₂SO₄ (Acid Workup) Salt->Acid Product This compound (Final Product) Acid->Product Workflow A 1. Prepare Sodium Phenoxide (2,3-Dimethylphenol + NaOH in Toluene) B 2. Autoclave Carboxylation (Heat under CO₂ pressure) A->B C 3. Isolate Crude Salt (Cool, vent, and evaporate solvent) B->C D 4. Acidification & Precipitation (Dissolve salt in H₂O, add H₂SO₄) C->D E 5. Isolate Crude Product (Filter and wash precipitate) D->E F 6. Purification (Decolorize and recrystallize) E->F G 7. Final Product (Dry and characterize) F->G

References

physicochemical properties of 2-Hydroxy-3,4-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-3,4-dimethylbenzoic Acid

Abstract: This technical guide provides a comprehensive overview of the (CAS No: 58138-74-2). Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical data with practical experimental methodologies. We delve into the structural, physical, and spectral characteristics of the molecule, offering not just data, but also the scientific rationale behind these properties and the protocols for their empirical validation.

Introduction: Understanding the Molecule

This compound, also known as 3,4-dimethylsalicylic acid, is a substituted aromatic carboxylic acid. Its structure, featuring a carboxyl group, a hydroxyl group, and two methyl groups on a benzene ring, imparts a unique combination of acidic, hydrophilic, and lipophilic characteristics. These features are critical in determining its behavior in chemical and biological systems, influencing everything from its synthetic routes to its potential as a building block in pharmaceutical agents. This guide serves as a foundational resource for any investigation involving this compound.

Chemical Identity and Structure

The precise arrangement of functional groups on the benzene ring is fundamental to the molecule's properties. The ortho-hydroxyl group relative to the carboxylic acid can engage in intramolecular hydrogen bonding, which significantly influences its acidity and conformation.

Caption: Chemical structure of this compound.

Table 1: Compound Identifiers

Identifier Value Source
CAS Number 58138-74-2 [1]
Molecular Formula C₉H₁₀O₃ [1]
Molecular Weight 166.174 g/mol [1]
InChIKey YSJWNEDBIWZWOI-UHFFFAOYSA-N [1][2]
Canonical SMILES CC1=C(C(=C(C=C1)C(=O)O)O)C [2]

| Synonyms | 3,4-dimethylsalicylic acid, 3,4-dimethyl-2-hydroxybenzoic acid |[1] |

Core Physicochemical Properties

The physical properties of a compound dictate its handling, formulation, and interaction with other substances. The data presented below are derived from available literature and computational predictions.

Table 2: Summary of Physicochemical Properties

Property Value Unit Source / Method
Physical State Solid, Powder - [3]
Melting Point 213 - 217 °C
Boiling Point 323.5 °C [1]
Density 1.249 g/cm³ [1]
Flash Point 163.7 °C [1]
pKa (Carboxylic Acid) ~3.0 - 3.5 - Estimated
XLogP3 (Lipophilicity) 1.707 - [1]

| Polar Surface Area (PSA) | 57.53 | Ų |[1] |

Acidity (pKa)
Solubility

Specific quantitative solubility data is not available. Based on its structure, which contains both a polar carboxylic acid/hydroxyl moiety and a nonpolar dimethyl-benzene ring, its solubility profile can be predicted. It is expected to have low solubility in water and higher solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol. The XLogP3 value of 1.7 suggests a moderate degree of lipophilicity.[1]

Spectroscopic Profile

While public databases lack experimental spectra for this specific isomer, an understanding of its expected spectral characteristics is crucial for its identification and characterization.

  • ¹H NMR: The proton NMR spectrum is expected to show two aromatic protons as singlets or doublets, two distinct methyl singlets (each integrating to 3H), and two exchangeable protons for the hydroxyl and carboxylic acid groups. The chemical shifts of the aromatic protons will be influenced by the positions of the three different substituents.

  • ¹³C NMR: The carbon NMR spectrum should display nine distinct signals: one for the carboxyl carbon (~170 ppm), six for the aromatic carbons (four substituted, two unsubstituted), and two for the methyl carbons (~15-25 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band from the carboxylic acid (~2500-3300 cm⁻¹), another O-H stretch from the phenolic group (~3200-3600 cm⁻¹), a sharp C=O stretching peak for the carbonyl group (~1680-1710 cm⁻¹), and C=C stretching bands for the aromatic ring (~1450-1600 cm⁻¹).

  • Mass Spectrometry: The monoisotopic mass of the molecule is 166.0630 g/mol .[1] Electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z 166. Common fragmentation patterns would include the loss of H₂O (m/z 148) and COOH (m/z 121).

Experimental Protocols for Property Determination

To ensure scientific rigor, empirical validation of key properties is paramount. The following section provides detailed, self-validating protocols for determining pKa and aqueous solubility.

Protocol: Determination of pKa by Potentiometric Titration

This method establishes the pKa by monitoring the pH of a solution of the acid as it is neutralized with a strong base.

pka_workflow prep 1. Prepare Analyte Dissolve ~25 mg of compound in 50 mL of co-solvent (e.g., 50:50 MeOH:H₂O). cal 2. Calibrate pH Meter Use standard buffers at pH 4.0, 7.0, and 10.0. prep->cal setup 3. Titration Setup Place solution on stir plate. Immerse calibrated pH electrode and burette tip. cal->setup titrate 4. Perform Titration Add 0.1 M NaOH in small increments (0.1-0.2 mL). Record pH after each addition. setup->titrate plot 5. Plot Data Graph pH (y-axis) vs. Volume of NaOH added (x-axis). titrate->plot analyze 6. Determine pKa Find the volume at the half-equivalence point. The pH at this volume is the pKa. plot->analyze

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

  • Solution Preparation: Accurately weigh approximately 25 mg of this compound. Due to low aqueous solubility, dissolve it in 25 mL of methanol before adding 25 mL of deionized water to create a 50:50 co-solvent system.

  • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at the experimental temperature.

  • Titration: Place the analyte solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode. Fill a 10 mL burette with standardized 0.1 M sodium hydroxide (NaOH) solution.

  • Data Collection: Record the initial pH. Add the NaOH titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record both the added volume and the pH. Continue well past the equivalence point (the region of sharpest pH change).

  • Analysis: Plot pH versus the volume of NaOH added. The equivalence point is the midpoint of the steepest part of the curve. The half-equivalence point is exactly half of this volume. The pKa is equal to the pH of the solution at the half-equivalence point. The trustworthiness of the result is validated by the clear sigmoidal shape of the titration curve.

Protocol: Determination of Aqueous Solubility via Shake-Flask Method (OECD 105)

This is the gold standard method for determining the solubility of a compound in water.

solubility_workflow prep 1. Sample Preparation Add excess solid compound to a vial with a known volume of water (e.g., 10 mL). equilibrate 2. Equilibration Seal vial and place in a shaker bath at a constant temperature (e.g., 25°C) for 24-48 hours. prep->equilibrate separate 3. Phase Separation Centrifuge the suspension at high speed to pellet the undissolved solid. equilibrate->separate sample 4. Sample Collection Carefully withdraw a known volume of the clear supernatant. separate->sample quantify 5. Quantification Analyze the supernatant concentration using a calibrated HPLC-UV method. sample->quantify calculate 6. Calculate Solubility Use the measured concentration to report solubility in mg/mL or mol/L. quantify->calculate

Caption: Workflow for solubility determination via the shake-flask method.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a screw-cap vial containing a precise volume of purified water (e.g., 10 mL). The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., 25 °C). Agitate the samples for at least 24 hours to ensure equilibrium is reached between the solid and dissolved states. A preliminary experiment can confirm the time needed to reach equilibrium.

  • Phase Separation: After equilibration, let the vials stand to allow the solid to settle. For a more complete separation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

  • Sampling: Carefully remove an aliquot of the clear supernatant, ensuring no solid particles are disturbed.

  • Quantification: Prepare a standard curve of the compound in a suitable solvent using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). Dilute the collected supernatant and analyze its concentration against the standard curve.

  • Calculation: The measured concentration of the saturated solution is the aqueous solubility of the compound at that temperature. The presence of undissolved solid at the end of the experiment validates that saturation was achieved.

Safety and Handling

According to the Safety Data Sheet, this compound is classified as a hazardous substance.

  • Hazards: It is reported to cause serious eye damage (H318) and may cause respiratory irritation (H335).

  • Precautions: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[5]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes and seek immediate medical attention. If inhaled, move the person to fresh air.

Conclusion

This compound is a compound with distinct physicochemical properties governed by its unique substitution pattern. While some experimental data, such as its melting and boiling points, are established, other key parameters like pKa, solubility, and comprehensive spectral data require empirical determination for high-stakes applications in research and development. The protocols and estimated values provided in this guide offer a robust framework for scientists to characterize this molecule accurately and safely, enabling its effective use in complex chemical and pharmaceutical endeavors.

References

An In-depth Technical Guide to the Biological Activity of Hydroxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Hydroxybenzoic acid derivatives, a prominent class of phenolic compounds ubiquitously found in the plant kingdom, have garnered significant scientific interest owing to their diverse and potent biological activities.[1][2] This technical guide provides a comprehensive exploration of the multifaceted pharmacological properties of these derivatives, with a primary focus on their antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. We delve into the underlying molecular mechanisms, structure-activity relationships, and established in vitro methodologies for the robust evaluation of these biological effects. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and application of novel therapeutic agents derived from natural sources.

Introduction: The Chemical Landscape and Biological Significance of Hydroxybenzoic Acid Derivatives

Hydroxybenzoic acids are a class of organic compounds characterized by a benzene ring substituted with at least one hydroxyl group and a carboxyl functional group.[1] Variations in the number and position of these hydroxyl groups, as well as further modifications such as esterification or the addition of methoxy groups, give rise to a wide array of derivatives with distinct physicochemical and biological properties.[1][3] Prominent examples include salicylic acid, p-hydroxybenzoic acid, protocatechuic acid, and gallic acid, each with a unique profile of bioactivity.[1][3]

These compounds are integral secondary metabolites in plants, where they play crucial roles in defense against pathogens and environmental stressors.[3][4] In human health, dietary intake of hydroxybenzoic acid derivatives through fruits, vegetables, and beverages has been linked to a reduced risk of various chronic diseases, including cardiovascular disease and certain types of cancer.[1][4] This protective effect is largely attributed to their potent biological activities, which are the central focus of this guide.

Antioxidant Activity: Quenching the Fires of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is a key contributor to cellular damage and the pathogenesis of numerous diseases.[5] Hydroxybenzoic acid derivatives are potent antioxidants, primarily due to their ability to donate a hydrogen atom from their phenolic hydroxyl groups to neutralize free radicals.[1]

Mechanisms of Antioxidant Action

The antioxidant capacity of hydroxybenzoic acid derivatives is multifaceted and includes:

  • Direct Radical Scavenging: The core mechanism involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby stabilizing the radical and preventing it from causing further damage to cellular components like lipids, proteins, and DNA.[1] The resulting phenoxyl radical is relatively stable due to resonance delocalization.

  • Metal Ion Chelation: Some derivatives can chelate transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), which are catalysts in the Fenton reaction that generates highly reactive hydroxyl radicals.[1] By sequestering these ions, they prevent the formation of these damaging species.

Structure-Activity Relationship (SAR) for Antioxidant Activity

The antioxidant potency of hydroxybenzoic acid derivatives is intricately linked to their chemical structure:

  • Number of Hydroxyl Groups: Generally, an increase in the number of hydroxyl groups correlates with higher antioxidant activity.[4] For instance, gallic acid (3,4,5-trihydroxybenzoic acid) exhibits a greater antioxidant effect than protocatechuic acid (3,4-dihydroxybenzoic acid).[4][6]

  • Position of Hydroxyl Groups: The relative position of the hydroxyl groups on the benzene ring significantly influences antioxidant capacity.[4][5] Dihydroxybenzoic acids with hydroxyl groups in the ortho or para position to the carboxylate group tend to show better antioxidant properties against superoxide radicals compared to those with meta-positioned hydroxyls.[4][5]

Experimental Protocols for Assessing Antioxidant Activity

A variety of in vitro assays are employed to quantify the antioxidant potential of hydroxybenzoic acid derivatives.[7][8][9]

This is one of the most common and straightforward methods.[7]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow, which is measured spectrophotometrically.[10]

Step-by-Step Methodology:

  • Prepare a stock solution of the hydroxybenzoic acid derivative in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a series of dilutions of the stock solution to obtain a range of concentrations.

  • Prepare a fresh solution of DPPH in the same solvent.

  • In a microplate or cuvette, mix a fixed volume of the DPPH solution with varying concentrations of the test compound.

  • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).

  • A control containing the solvent and DPPH solution is also measured.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[4]

Principle: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. This radical has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically.[4][10]

Step-by-Step Methodology:

  • Prepare the ABTS radical cation solution by mixing equal volumes of ABTS stock solution and potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[4]

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Add a small volume of the test compound at various concentrations to the diluted ABTS•+ solution.

  • After a set incubation time, measure the absorbance at the specified wavelength.

  • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[6]

Step-by-Step Methodology:

  • Prepare the FRAP reagent by mixing acetate buffer, a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a solution of FeCl₃·6H₂O.

  • Warm the FRAP reagent to 37°C.

  • Add a small volume of the test compound to the FRAP reagent.

  • Measure the absorbance of the resulting colored solution at a specific wavelength (e.g., 593 nm) after a defined incubation period.

  • A standard curve is generated using a known antioxidant, such as Trolox, and the results are expressed as Trolox equivalents.

Table 1: Comparison of Common Antioxidant Assays

AssayPrincipleAdvantagesDisadvantages
DPPH Hydrogen atom transferSimple, rapid, and inexpensive.[7]Can be affected by the solvent and pH.
ABTS Electron transferApplicable to both hydrophilic and lipophilic antioxidants.[4]The radical is not representative of physiological radicals.
FRAP Electron transferSimple and automated.[6]Does not measure the scavenging of all types of free radicals.

Diagram 1: General Workflow for In Vitro Antioxidant Activity Screening

G cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis cluster_result Result Interpretation prep1 Extract/Isolate Hydroxybenzoic Acid Derivative prep2 Prepare Stock Solution (e.g., in Methanol) prep1->prep2 prep3 Create Serial Dilutions prep2->prep3 dpph DPPH Assay prep3->dpph abts ABTS Assay prep3->abts frap FRAP Assay prep3->frap analysis1 Measure Absorbance (Spectrophotometer) dpph->analysis1 abts->analysis1 frap->analysis1 analysis2 Calculate % Inhibition analysis1->analysis2 analysis3 Determine IC50 Value analysis2->analysis3 result Compare Antioxidant Potency analysis3->result

Caption: Workflow for assessing the in vitro antioxidant activity of hydroxybenzoic acid derivatives.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases.[11] Hydroxybenzoic acid derivatives have demonstrated significant anti-inflammatory properties.[1][6][12][13]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are mediated through several pathways:

  • Inhibition of Pro-inflammatory Enzymes: Derivatives like salicylic acid are well-known inhibitors of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, potent inflammatory mediators.

  • Modulation of Inflammatory Signaling Pathways: Some hydroxybenzoic acids can interfere with signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which regulates the expression of numerous pro-inflammatory genes.

  • Reduction of Pro-inflammatory Cytokine Production: They can suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins.[13]

Experimental Protocols for Assessing Anti-inflammatory Activity

In vitro models are crucial for the initial screening of anti-inflammatory potential.[14][15]

Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit heat-induced protein (e.g., bovine serum albumin) denaturation.[15]

Step-by-Step Methodology:

  • Prepare a solution of the test compound at various concentrations.

  • Prepare a solution of bovine serum albumin (BSA).

  • Mix the test compound solution with the BSA solution.

  • A control solution is prepared with BSA and the vehicle.

  • Incubate the mixtures at a physiological temperature (e.g., 37°C) for a short period.

  • Induce denaturation by heating the mixtures at a higher temperature (e.g., 72°C) for a set time.

  • After cooling, measure the turbidity of the solutions spectrophotometrically at a specific wavelength (e.g., 660 nm).[15]

  • A standard anti-inflammatory drug (e.g., diclofenac sodium) is used as a positive control.

  • Calculate the percentage of inhibition of protein denaturation.

Principle: Nitric oxide is a key inflammatory mediator. This assay can measure the direct scavenging of NO or the inhibition of NO production in stimulated immune cells (e.g., macrophages). The amount of nitrite, a stable product of NO, is quantified using the Griess reagent.[16]

Step-by-Step Methodology (for Inhibition of NO Production):

  • Culture a suitable cell line (e.g., BV2 microglial cells or RAW 264.7 macrophages) in a multi-well plate.[16]

  • Pre-treat the cells with various concentrations of the hydroxybenzoic acid derivative for a specific time.

  • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Add Griess reagent to the supernatant.

  • Measure the absorbance of the resulting colored azo dye at a specific wavelength (e.g., 540 nm).

  • A standard curve of sodium nitrite is used to quantify the nitrite concentration.

  • Calculate the percentage of inhibition of NO production.

Diagram 2: Signaling Pathway of NF-κB Activation and its Inhibition by Hydroxybenzoic Acid Derivatives

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) ikk IKK Complex receptor->ikk lps LPS lps->receptor hb_derivative Hydroxybenzoic Acid Derivative hb_derivative->ikk Inhibits nfkb_ikb NF-κB-IκB (Inactive) ikk->nfkb_ikb Phosphorylates IκB ikb IκB nfkb NF-κB (Active) nfkb_ikb->nfkb IκB Degradation dna DNA nfkb->dna Translocates & Binds pro_inflammatory Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) dna->pro_inflammatory

Caption: Inhibition of the NF-κB signaling pathway by hydroxybenzoic acid derivatives.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents.[17] Hydroxybenzoic acid derivatives have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[6][12][18][19]

Mechanisms of Antimicrobial Action

The antimicrobial effects of these compounds are attributed to:

  • Disruption of Cell Membranes: The lipophilic nature of some derivatives allows them to partition into the lipid bilayer of microbial cell membranes, altering their permeability and leading to leakage of cellular contents.

  • Inhibition of Essential Enzymes: They can inhibit microbial enzymes involved in crucial metabolic pathways.

  • Interference with Nucleic Acid and Protein Synthesis: Some derivatives can interfere with the synthesis of DNA, RNA, and proteins, thereby inhibiting microbial growth and replication.

Experimental Protocols for Assessing Antimicrobial Activity

Standard microbiological techniques are used to evaluate the antimicrobial efficacy of hydroxybenzoic acid derivatives.[20][21][22][23]

Principle: This method assesses the ability of a compound to inhibit the growth of a microorganism on an agar plate. The size of the zone of inhibition around the well containing the compound is proportional to its antimicrobial activity.[20][22]

Step-by-Step Methodology:

  • Prepare a sterile agar medium in Petri dishes.

  • Inoculate the surface of the agar with a standardized suspension of the test microorganism.

  • Create wells of a specific diameter in the agar using a sterile borer.

  • Add a known concentration of the hydroxybenzoic acid derivative solution to each well.

  • A positive control (a known antibiotic) and a negative control (the solvent) are also included.

  • Incubate the plates under appropriate conditions for the test microorganism.

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.[21][23]

Step-by-Step Methodology:

  • Perform serial two-fold dilutions of the hydroxybenzoic acid derivative in a liquid growth medium in a 96-well microtiter plate.

  • Add a standardized inoculum of the test microorganism to each well.

  • Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).

  • Incubate the plate under suitable conditions.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[21]

Anticancer Activity: Targeting the Hallmarks of Cancer

Hydroxybenzoic acid derivatives have emerged as promising candidates in cancer therapy due to their ability to modulate various cellular processes involved in tumorigenesis.[13][24]

Mechanisms of Anticancer Action

The anticancer effects of these compounds are diverse and include:

  • Induction of Apoptosis: They can trigger programmed cell death in cancer cells by activating caspase cascades and modulating the expression of pro- and anti-apoptotic proteins.

  • Cell Cycle Arrest: Some derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.

  • Anti-angiogenesis: They can inhibit the formation of new blood vessels that are essential for tumor growth and metastasis.

  • Inhibition of Metastasis: They can suppress the invasion and migration of cancer cells.

  • Histone Deacetylase (HDAC) Inhibition: Certain hydroxybenzoic acids have been shown to inhibit HDACs, enzymes that play a role in gene expression and cancer cell growth.[25]

Experimental Protocols for Assessing Anticancer Activity

In vitro cell-based assays are fundamental for the initial evaluation of the anticancer potential of hydroxybenzoic acid derivatives.[26][27][28][29]

Principle: This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[27][29]

Step-by-Step Methodology:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the hydroxybenzoic acid derivative for a specified duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for a few hours.

  • Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Perspectives

Hydroxybenzoic acid derivatives represent a rich and diverse source of bioactive compounds with significant therapeutic potential. Their well-documented antioxidant, anti-inflammatory, antimicrobial, and anticancer activities make them attractive candidates for the development of novel drugs and nutraceuticals.[30] Future research should focus on further elucidating their mechanisms of action, optimizing their bioavailability and efficacy through medicinal chemistry approaches, and conducting rigorous preclinical and clinical studies to translate their promising in vitro activities into tangible health benefits.

References

natural sources of substituted benzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

<An In-depth Technical Guide to the Natural Sources of Substituted Benzoic Acids

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction

Substituted benzoic acids are a class of aromatic carboxylic acids that serve as fundamental building blocks for a vast array of primary and specialized metabolites in nature.[1] These compounds, characterized by a benzene ring attached to a carboxyl group with additional functional groups, are not merely metabolic curiosities; they are pivotal molecules in plant defense, hormonal signaling, and microbial metabolism.[1][2] Their derivatives are found in many medicinally and nutritionally valuable natural products.[1] This guide provides a technical exploration of the natural origins of key substituted benzoic acids, detailing their biosynthetic pathways and outlining robust methodologies for their extraction, purification, and analysis from complex natural matrices.

Major Classes and Natural Occurrence

Substituted benzoic acids are widespread throughout the plant and microbial kingdoms.[3][4][5][6][7] Their classification is based on the nature and position of the substituents on the benzene ring. This guide will focus on several prominent examples that are precursors to a wide range of natural products.

Table 1: Prominent Substituted Benzoic Acids and Their Natural Sources
CompoundSubstitution PatternPrimary Natural SourcesSignificance
Salicylic Acid 2-hydroxybenzoic acidAbundant in willow (Salix spp.) bark, wintergreen (Gaultheria procumbens), and many other plants.Key plant hormone involved in defense against pathogens (Systemic Acquired Resistance).[8][9][10][11]
p-Hydroxybenzoic Acid (pHBA) 4-hydroxybenzoic acidWidespread in plants and a key intermediate in the microbial biosynthesis of ubiquinone.[12][13]Precursor for parabens and liquid crystal polymers.[13][14]
Vanillic Acid 4-hydroxy-3-methoxybenzoic acidFound in the roots of Angelica sinensis, rice grains, and as an oxidized form of vanillin.[15][16]Flavoring agent and possesses antioxidant and anti-inflammatory properties.[15][16]
Gallic Acid 3,4,5-trihydroxybenzoic acidFound in gallnuts, sumac, tea leaves, oak bark, and various fruits like strawberries and grapes.[17][18][19]A key component of hydrolyzable tannins and a potent antioxidant.[17]

Biosynthetic Pathways: The Shikimate Pathway Core

The biosynthesis of most substituted benzoic acids in plants and microorganisms originates from the shikimate pathway .[20][21][22][23][24] This central metabolic route converts simple carbohydrate precursors—phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P)—into chorismate, the last common precursor for the aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a critical branch-point for benzoic acid synthesis.[20][21][23]

The Central Role of Chorismate

Chorismate is a pivotal metabolite. From this branch point, several pathways diverge to produce the variety of substituted benzoic acids observed in nature.[20][23]

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP E4P Erythrose 4-Phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DAHP Synthase DHS 3-Dehydroshikimate DHQ->DHS DHQ Dehydratase Shikimate Shikimate DHS->Shikimate Shikimate Dehydrogenase S3P Shikimate-3-P Shikimate->S3P Shikimate Kinase EPSP EPSP S3P->EPSP EPSP Synthase Chorismate Chorismate EPSP->Chorismate Chorismate Synthase

Caption: The Shikimate Pathway leading to the central branch-point metabolite, Chorismate.

Specific Biosynthetic Routes from Chorismate
1. Salicylic Acid (SA) Biosynthesis in Plants

Plants primarily utilize two distinct pathways to synthesize salicylic acid from chorismate.[8][9][10]

  • The Isochorismate (ICS) Pathway: This is considered the major route for SA production, especially in response to pathogens.[8][10] Chorismate is first converted to isochorismate by Isochorismate Synthase (ICS). The subsequent steps to SA are still being fully elucidated in plants but this pathway is responsible for the bulk of SA accumulation.[8][9]

  • The Phenylalanine Ammonia-Lyase (PAL) Pathway: In this pathway, chorismate is converted to phenylalanine.[11] Phenylalanine is then acted upon by PAL to produce trans-cinnamic acid, which is subsequently converted to benzoic acid and finally hydroxylated to form salicylic acid.[8][11]

Salicylic_Acid_Biosynthesis cluster_0 ICS Pathway cluster_1 PAL Pathway Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate ICS Phenylalanine Phenylalanine Chorismate->Phenylalanine ... SA1 Salicylic Acid Isochorismate->SA1 IPL/Other enzymes CinnamicAcid trans-Cinnamic Acid Phenylalanine->CinnamicAcid PAL BenzoicAcid Benzoic Acid CinnamicAcid->BenzoicAcid Side-chain shortening SA2 Salicylic Acid BenzoicAcid->SA2 BA2H

Caption: Dual biosynthetic pathways for Salicylic Acid in plants.

2. p-Hydroxybenzoic Acid (pHBA) Biosynthesis

The synthesis of pHBA showcases a divergence between microbial and plant pathways.

  • In Microorganisms (e.g., E. coli): pHBA is produced in a direct, single-step reaction from chorismate. The enzyme Chorismate Pyruvate-Lyase (CPL), encoded by the ubiC gene, catalyzes the elimination of pyruvate from chorismate to yield pHBA.[13][14][25] This is a highly efficient route and is the primary target for metabolic engineering efforts for microbial pHBA production.[14][25][26]

  • In Plants: While a direct conversion from chorismate may exist, the predominant route for pHBA synthesis is believed to occur via the phenylpropanoid pathway.[12] Here, p-coumaric acid (derived from phenylalanine) undergoes side-chain shortening through a β-oxidation-like pathway to yield pHBA.[12]

Methodologies for Extraction, Isolation, and Analysis

The successful study of substituted benzoic acids from natural sources hinges on robust and validated methods for their extraction, purification, and quantification.

Workflow for Extraction and Purification

A generalized workflow involves initial extraction from the source material followed by purification to remove interfering compounds.

Extraction_Workflow Start Plant/Microbial Biomass Prep Sample Preparation (Drying, Grinding) Start->Prep SLE Solid-Liquid Extraction (SLE) (e.g., acidified Methanol/Ethanol) Prep->SLE Filter Filtration / Centrifugation SLE->Filter Crude Crude Extract Filter->Crude SPE Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) Crude->SPE Purified Purified Benzoic Acid Fraction SPE->Purified Analysis Analysis (HPLC, GC-MS) Purified->Analysis

Caption: Generalized workflow for the extraction and purification of benzoic acids.

Experimental Protocols
Protocol 1: General Solid-Liquid Extraction (SLE) from Plant Material

This protocol is a standard method for obtaining a crude extract rich in phenolic compounds, including substituted benzoic acids.

  • Sample Preparation:

    • Dry the plant material (e.g., leaves, bark) at 40-50°C to a constant weight to prevent enzymatic degradation.

    • Grind the dried material into a fine powder (e.g., using a Wiley mill) to increase the surface area for extraction.

  • Extraction:

    • Weigh 10 g of powdered material into a flask.

    • Add 100 mL of 80% aqueous methanol (or ethanol), acidified with 0.1% HCl.

      • Causality: Aqueous methanol is effective for extracting a wide range of polar and moderately polar phenolic compounds.[27][28] Acidification is crucial as it keeps the carboxylic acid groups of benzoic acids in their protonated (R-COOH) form, which is less polar and more soluble in the organic solvent mixture, thereby maximizing extraction efficiency.[29]

    • Agitate the mixture for 24 hours at room temperature on an orbital shaker. Alternative methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can significantly reduce extraction time.[27][28][30][31]

  • Clarification:

    • Centrifuge the mixture at 4000 x g for 15 minutes.

    • Decant the supernatant and filter it through Whatman No. 1 filter paper.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at <40°C to yield the crude extract.

Protocol 2: Purification by Solid-Phase Extraction (SPE)

SPE is an effective cleanup step to remove highly polar (sugars, salts) and non-polar (lipids, chlorophylls) contaminants from the crude extract.[29][30][32]

  • Cartridge Preparation:

    • Use a C18 SPE cartridge (e.g., 500 mg).

    • Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water adjusted to pH 2.5 with HCl.

      • Causality: Methanol solvates the C18 hydrocarbon chains, activating the stationary phase. The acidified water equilibrates the column to the pH of the sample loading solution, ensuring proper retention of the analytes.[29]

  • Sample Loading:

    • Re-dissolve the crude extract in a small volume of the acidified water (pH 2.5).

    • Load the sample onto the conditioned cartridge. The benzoic acids will be retained on the C18 sorbent via hydrophobic interactions.

  • Washing:

    • Wash the cartridge with 10 mL of acidified water (pH 2.5) to elute highly polar, interfering compounds.

  • Elution:

    • Elute the retained benzoic acids with 5 mL of methanol.

      • Causality: Methanol is a strong organic solvent that disrupts the hydrophobic interactions between the benzoic acids and the C18 stationary phase, allowing them to be eluted from the column.[29]

    • Collect the eluate and evaporate to dryness under a gentle stream of nitrogen. The resulting purified fraction is ready for analysis.

Techniques for Identification and Quantification
High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for the analysis of phenolic compounds due to its high resolution and sensitivity.[33][34][35][36][37]

  • Principle: Reversed-phase HPLC using a C18 column is standard. Analytes are separated based on their polarity. A polar mobile phase (e.g., acidified water) and a less polar organic mobile phase (e.g., acetonitrile or methanol) are used.[35] Less polar compounds have longer retention times.

  • Typical Method:

    • Column: C18 (e.g., 250 x 4.6 mm, 5 µm particle size).[35]

    • Mobile Phase: A gradient elution is typically used, for example:

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile.

      • Gradient: Start with a high percentage of A, gradually increasing B over 30-40 minutes.

      • Causality: The acid in the mobile phase ensures the benzoic acids remain protonated, leading to sharp, well-defined chromatographic peaks. The gradient allows for the separation of compounds with a wide range of polarities in a single run.[37]

    • Detection: A Diode Array Detector (DAD) or UV detector is commonly used, monitoring at wavelengths around 254 nm and 280 nm.[34][35] Coupling HPLC with Mass Spectrometry (LC-MS) provides definitive identification based on mass-to-charge ratio and fragmentation patterns.[30]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent separation and definitive identification but requires a derivatization step for non-volatile compounds like benzoic acids.[38][39][40][41][42]

  • Principle: Benzoic acids are first converted into volatile esters (e.g., trimethylsilyl (TMS) esters).[38][39][42] These derivatives are then separated in a gas chromatograph and detected by a mass spectrometer.

  • Derivatization (Silylation):

    • Dry the purified extract completely.

    • Add a silylating agent (e.g., BSTFA with 1% TMCS) in a suitable solvent (e.g., pyridine).

    • Heat at 60-70°C for 30 minutes to form the TMS esters.

    • Causality: The silylating agent replaces the acidic proton of the carboxylic acid and hydroxyl groups with a non-polar TMS group. This neutralizes the polar functional groups, drastically increasing the volatility of the compound and making it suitable for GC analysis.[38][39]

Table 2: Comparison of Primary Analytical Techniques
TechniquePrincipleDerivatization Required?StrengthsLimitations
HPLC-UV/DAD Liquid-phase separation based on polarity.[35]NoRobust, reproducible, suitable for quantification, non-destructive.[33]Peak co-elution can be an issue in complex mixtures; identification is based on retention time and UV spectra, which is not definitive.[35]
LC-MS HPLC separation followed by mass-based detection.NoProvides definitive identification through mass and fragmentation data; high sensitivity.Higher equipment and maintenance costs.
GC-MS Gas-phase separation of volatile compounds followed by mass-based detection.[38]Yes (e.g., silylation).[38][39]Excellent separation efficiency; provides definitive structural information.[40]Derivatization adds an extra step and potential for error; not suitable for thermally unstable compounds.

Conclusion and Future Perspectives

Substituted benzoic acids are a cornerstone of natural product chemistry, originating primarily from the versatile shikimate pathway. Understanding their biosynthesis provides a roadmap for metabolic engineering to enhance the production of valuable compounds in microbial or plant systems. The methodologies for their extraction and analysis are well-established, relying on fundamental principles of chromatography and chemistry. Future research will likely focus on discovering novel biosynthetic pathways, characterizing the enzymes involved, and developing greener, more efficient extraction and purification technologies to harness the full potential of these valuable natural compounds for applications in medicine, agriculture, and materials science.

References

The Biological and Synthetic Landscape of Dimethylbenzoic Acid Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dimethylbenzoic acid (DMBA) and its isomers represent a class of aromatic carboxylic acids that occupy a pivotal, yet often misunderstood, position in toxicology, pharmacology, and synthetic chemistry. While not typically characterized by potent intrinsic biological activity, their significance arises from two primary domains: their role as crucial metabolic indicators of exposure to industrial solvents like trimethylbenzenes, and their function as versatile molecular scaffolds in the synthesis of pharmaceuticals and agrochemicals. This guide provides an in-depth examination of the known biological roles and mechanisms of action—both direct and indirect—of key DMBA isomers. We will delve into their metabolic fate, their utility in drug discovery, and explore the most promising therapeutic mechanism associated with their derivatives: the antagonism of the prostaglandin E2 receptor EP4. This document is intended for researchers, toxicologists, and drug development professionals seeking a nuanced understanding of these multifaceted compounds.

Introduction: Deconstructing the "Mechanism of Action" of Dimethylbenzoic Acids

A common misconception when approaching compounds like dimethylbenzoic acids is the search for a singular, direct mechanism of action. For many DMBA isomers, their primary interaction with biological systems is not as an effector molecule binding to a specific receptor to elicit a downstream response, but rather as a metabolic byproduct of xenobiotic transformation. The biotransformation of common industrial solvents, such as pseudocumene (1,2,4-trimethylbenzene), results in the formation of various DMBA isomers, which can be detected in urine and serve as reliable biomarkers of exposure.[1][2]

However, the story does not end with metabolism. The chemical structure of DMBA—a benzene ring functionalized with a carboxylic acid and two methyl groups—makes it an ideal starting material or intermediate for organic synthesis.[3][4][5] The positions of the methyl groups on the aromatic ring dictate the molecule's reactivity and steric properties, allowing chemists to leverage different isomers for the construction of complex, biologically active molecules, from insecticides to novel anti-inflammatory drugs.[6]

Therefore, a comprehensive understanding of DMBA's "mechanism of action" requires a dual perspective:

  • The Metabolic Perspective: How are they formed in biological systems, and what is their significance as biomarkers?

  • The Synthetic & Pharmacological Perspective: How is their structure utilized to create new chemical entities with specific mechanisms of action?

This guide will explore both facets, with a particular focus on the development of DMBA derivatives as selective antagonists of the prostaglandin E2 receptor EP4, a promising target for inflammatory diseases.[7][8]

The Metabolic Fate of Dimethylbenzoic Acids: Biomarkers of Exposure

The most well-documented biological role for several DMBA isomers is as metabolites of trimethylbenzenes (TMBs), which are prevalent components of fuels and industrial solvents.[1] Inhalation or oral exposure to TMBs, particularly pseudocumene (1,2,4-TMB), initiates a metabolic cascade primarily aimed at increasing water solubility to facilitate excretion.

The metabolic transformation is initiated by oxidation of one of the methyl groups on the benzene ring to form a dimethylbenzyl alcohol. This is followed by further oxidation to the corresponding dimethylbenzoic acid.[9] These DMBA isomers can then be conjugated with glycine to form dimethylhippuric acids before being excreted in the urine.[9] The primary DMBA metabolites of pseudocumene are 3,4-DMBA, 2,4-DMBA, and 2,5-DMBA.[1][2] The relative ratios of these metabolites can provide insights into the specifics of the exposure and the metabolic pathways involved.[1]

Because of this clear metabolic link, the quantification of DMBA isomers in urine is a well-established method for the biological monitoring of occupational or environmental exposure to TMBs.[10][11]

cluster_metabolism Mammalian Biotransformation of Pseudocumene Pseudocumene Pseudocumene (1,2,4-Trimethylbenzene) Oxidation1 Phase I Oxidation (Cytochrome P450) Pseudocumene->Oxidation1 DMBA Dimethylbenzyl Alcohols Oxidation1->DMBA Oxidation2 Further Oxidation DMBA->Oxidation2 DMBA_isomers Dimethylbenzoic Acid Isomers (e.g., 3,4-DMBA, 2,4-DMBA, 2,5-DMBA) Oxidation2->DMBA_isomers Conjugation Phase II Conjugation (e.g., with Glycine) DMBA_isomers->Conjugation Excretion Urinary Excretion (Dimethylhippuric Acids) Conjugation->Excretion

Caption: Metabolic pathway of pseudocumene to dimethylbenzoic acid metabolites.

Dimethylbenzoic Acids as Intermediates in Drug and Agrochemical Synthesis

The true potential of DMBA compounds in the life sciences is realized when they are used as building blocks in chemical synthesis. The specific arrangement of the methyl and carboxylic acid groups on each isomer provides a unique chemical "handle" for further molecular elaboration.

  • 2,3-Dimethylbenzoic Acid: This isomer is a key intermediate in the synthesis of Medetomidine, a potent and selective α2-adrenergic agonist used as a sedative and analgesic in veterinary medicine.[5] It has also been used to synthesize pyridyl benzamides, which are being investigated as potential inhibitors of parasites.[4]

  • 2,4-Dimethylbenzoic Acid: Beyond its role as a metabolite, this isomer has reported antibacterial activity.[12] It is also a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[13]

  • 3,5-Dimethylbenzoic Acid: This isomer is a critical precursor for the synthesis of potent insecticides such as Methoxyfenozide and Tebufenozide.[6] Furthermore, it has been utilized in the development of quinoline inhibitors targeting the Dengue viral NS2B-NS3 protease, highlighting its potential in medicinal chemistry.[6][14]

A Promising Mechanism of Action for DMBA Derivatives: EP4 Receptor Antagonism

While the parent DMBA compounds have limited direct pharmacological activity, their derivatives are at the forefront of research into new anti-inflammatory therapies. A notable example is the development of selective antagonists for the Prostaglandin E2 (PGE2) receptor EP4.[8]

PGE2 is a key mediator of inflammation and pain.[15] It exerts its effects by binding to four G protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, is primarily responsible for the pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[7]

The EP4 Signaling Pathway:

Upon binding of its ligand, PGE2, the EP4 receptor primarily couples to the Gsα subunit of its associated G protein. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[16][17] Elevated cAMP levels then activate Protein Kinase A (PKA) and other downstream effectors, which in turn modulate the expression of genes involved in inflammation, pain sensitization, and immune responses.[18][19] Unlike traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) that broadly inhibit PGE2 production by targeting COX enzymes, selective EP4 antagonists block this specific pro-inflammatory signaling pathway at the receptor level.[20] This targeted approach has the potential to reduce the gastrointestinal and cardiovascular side effects associated with NSAIDs.[20]

Novel compounds derived from dimethyl-benzoic acid structures have been designed to act as selective EP4 antagonists, effectively blocking the binding of PGE2 and inhibiting the downstream inflammatory cascade.[8]

cluster_ep4 EP4 Receptor Signaling and Antagonism PGE2 Prostaglandin E2 (PGE2) EP4 EP4 Receptor PGE2->EP4 Gs Gs Protein EP4->Gs activates Antagonist DMBA Derivative (EP4 Antagonist) Block X Antagonist->Block AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Response Inflammatory Gene Expression Pain Sensitization PKA->Response leads to Block->EP4 blocks binding

Caption: Simplified EP4 receptor signaling pathway and the site of action for DMBA-derived antagonists.

Experimental Protocols

Quantification of DMBA Metabolites in Urine by GC-MS

This protocol outlines a general procedure for the analysis of DMBA isomers in urine, a common application in toxicology and occupational health monitoring.[10]

Objective: To determine the concentration of DMBA isomers in a urine sample following exposure to trimethylbenzenes.

Methodology:

  • Sample Preparation (Hydrolysis):

    • To 1 mL of urine in a screw-capped glass tube, add an internal standard (e.g., 3-Methoxy-4-methylbenzoic acid).

    • Add 0.5 mL of 10 M Sodium Hydroxide (NaOH) to liberate DMBA isomers from their glycine conjugates.

    • Cap the tube tightly and heat at 100°C for 1 hour.

    • Cool the sample to room temperature.

  • Acidification and Extraction:

    • Acidify the sample to a pH < 2 with concentrated sulfuric acid.

    • Add 3 mL of an organic solvent (e.g., toluene or diethyl ether) and vortex for 2 minutes to extract the DMBA isomers.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

    • Transfer the upper organic layer to a clean tube.

  • Derivatization:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of a derivatizing agent such as N-tert-butyldimethylsilyl-N-methyl-trifluoroacetamide (MTBSTFA) to the residue.

    • Cap the tube and heat at 60°C for 30 minutes to form volatile silyl derivatives.

  • GC-MS Analysis:

    • Inject 1-2 µL of the derivatized sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).

    • Use a suitable capillary column (e.g., 95% dimethylpolysiloxane, 5% diphenylpolysiloxane) for separation.

    • The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions for each DMBA isomer and the internal standard.

  • Quantification:

    • Prepare a calibration curve using standard solutions of known DMBA concentrations in pooled, unexposed urine, processed in the same manner as the samples.

    • Calculate the concentration of each DMBA isomer in the samples by comparing their peak area ratios (relative to the internal standard) to the calibration curve.

Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol describes the broth microdilution method to assess the antibacterial activity of a compound like 2,4-DMBA.[21][22][23]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific bacterial strain.

Methodology:

  • Preparation of Test Compound Stock:

    • Dissolve the DMBA compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Microtiter Plate:

    • In a 96-well microtiter plate, perform a serial two-fold dilution of the test compound in a suitable bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). The final volume in each well should be 100 µL. This will create a gradient of compound concentrations across the plate.

    • Include a positive control well (medium with bacteria, no compound) and a negative/sterility control well (medium only).

  • Preparation of Bacterial Inoculum:

    • From a fresh bacterial culture, prepare a suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control).

    • Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Reading the Results:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the test compound at which there is no visible growth. This can be confirmed using a colorimetric indicator like resazurin or by measuring absorbance with a plate reader.

In Vitro Functional Assay for EP4 Receptor Antagonism

This protocol outlines a general cell-based assay to measure the ability of a DMBA derivative to antagonize the EP4 receptor, typically by measuring changes in intracellular cAMP.[24][25]

Objective: To determine if a test compound can block PGE2-induced activation of the EP4 receptor.

Methodology:

  • Cell Culture:

    • Use a cell line (e.g., HEK293 or CHO) that has been engineered to stably express the human EP4 receptor.

    • Culture the cells to an appropriate confluency in 96-well plates.

  • Assay Procedure:

    • Wash the cells with an assay buffer.

    • Pre-incubate the cells with various concentrations of the test DMBA derivative (the potential antagonist) for 15-30 minutes. Include a vehicle control (no antagonist).

    • Stimulate the cells with a fixed concentration of an EP4 agonist (e.g., PGE2) that is known to elicit a sub-maximal response (EC80).

    • Incubate for a specified period (e.g., 30 minutes) to allow for cAMP production.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available detection kit, such as a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • Plot the cAMP response against the concentration of the test antagonist.

    • Calculate the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP response. This value is a measure of the compound's potency as an EP4 antagonist.

cluster_workflow Experimental Workflow for EP4 Antagonist Screening Start Start: HEK293 cells expressing EP4 receptor PreIncubate Pre-incubate cells with DMBA derivative (antagonist) Start->PreIncubate Stimulate Stimulate cells with PGE2 (agonist) PreIncubate->Stimulate Incubate Incubate to allow cAMP production Stimulate->Incubate Lyse Lyse cells Incubate->Lyse Measure Measure intracellular cAMP (e.g., HTRF assay) Lyse->Measure Analyze Analyze data: Calculate IC50 value Measure->Analyze End End: Determine antagonist potency Analyze->End

Caption: Workflow for a cell-based functional assay to screen for EP4 receptor antagonists.

Conclusion and Future Directions

The family of dimethylbenzoic acid compounds exemplifies the importance of context in understanding the biological role of a molecule. While their direct, intrinsic mechanisms of action are limited and largely confined to their status as metabolic byproducts, their value in toxicology and drug discovery is undeniable. As biomarkers, they provide a reliable window into human exposure to industrial pollutants. As synthetic intermediates, they form the structural foundation for a diverse range of biologically active molecules.

The most exciting frontier for DMBA-related compounds lies in the development of their derivatives as targeted therapeutics. The pursuit of selective EP4 receptor antagonists for inflammatory diseases demonstrates a sophisticated drug development strategy: leveraging a simple, versatile chemical scaffold to create highly specific modulators of a key pathological pathway. Future research should continue to explore the vast chemical space accessible from DMBA isomers, potentially yielding novel inhibitors, agonists, or modulators for a wide array of biological targets beyond the EP4 receptor. A deeper understanding of the structure-activity relationships of these derivatives will be paramount to unlocking their full therapeutic potential.

References

spectroscopic data for 2-Hydroxy-3,4-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Hydroxy-3,4-dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a substituted aromatic carboxylic acid, presents a molecular architecture of significant interest in medicinal chemistry and materials science. Its structural elucidation is paramount for understanding its chemical behavior, reactivity, and potential applications. This guide provides a comprehensive overview of the spectroscopic techniques utilized to characterize this compound, offering insights into the principles of each method and the interpretation of the resulting data. As direct experimental spectra for this specific molecule are not widely published, this document will leverage established spectroscopic principles and data from closely related analogs to predict and interpret the spectral features of this compound.

Molecular Structure and Spectroscopic Implications

The structure of this compound (C₉H₁₀O₃) incorporates several key functional groups that give rise to characteristic spectroscopic signals: a benzene ring, a carboxylic acid group, a hydroxyl group, and two methyl groups. The relative positions of these substituents on the aromatic ring are crucial in defining the molecule's electronic environment and, consequently, its spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Principles of ¹H NMR

Proton NMR (¹H NMR) provides information about the number of different types of protons, the number of protons of each type, and the connectivity of protons in a molecule. Key parameters include the chemical shift (δ), which indicates the electronic environment of a proton; integration, which reveals the relative number of protons generating a signal; and spin-spin splitting, which provides information about neighboring protons.

Predicted ¹H NMR Spectrum and Interpretation for this compound

A standard ¹H NMR spectrum is recorded on an instrument like a Bruker Avance-400, operating at 400 MHz for ¹H NMR, using a deuterated solvent such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) as an internal standard.[1]

  • Aromatic Protons: The benzene ring has two remaining protons. The proton at C5 will be a doublet, and the proton at C6 will also be a doublet due to coupling with each other. Their chemical shifts will be influenced by the electron-donating hydroxyl and methyl groups and the electron-withdrawing carboxylic acid group.

  • Methyl Protons: The two methyl groups at C3 and C4 are in different electronic environments and are expected to appear as two distinct singlets.

  • Hydroxyl and Carboxylic Acid Protons: The hydroxyl (-OH) and carboxylic acid (-COOH) protons are acidic and will each appear as a broad singlet. Their chemical shifts can vary significantly depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
H5 (Aromatic)~6.8-7.2Doublet1H
H6 (Aromatic)~7.5-7.9Doublet1H
-CH₃ (at C3)~2.2-2.4Singlet3H
-CH₃ (at C4)~2.1-2.3Singlet3H
-OH (Phenolic)~9.0-12.0Broad Singlet1H
-COOH (Carboxylic)~10.0-13.0Broad Singlet1H

Experimental Protocol: Acquiring a ¹H NMR Spectrum

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A typical experiment involves a 90° pulse and an acquisition time of 2-4 seconds.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Spectroscopy

Principles of ¹³C NMR

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal, and the chemical shift of the signal is indicative of the carbon's electronic environment.

Predicted ¹³C NMR Spectrum and Interpretation for this compound

A standard ¹³C NMR spectrum is recorded on an instrument like a Bruker Avance-400, operating at 100 MHz for ¹³C NMR.[1]

  • Aromatic Carbons: The six aromatic carbons will give rise to six distinct signals. The chemical shifts will be influenced by the attached substituents. The carbon bearing the hydroxyl group (C2) will be shifted downfield, as will the carbon attached to the carboxylic acid (C1).

  • Methyl Carbons: The two methyl carbons will appear as two separate signals in the aliphatic region of the spectrum.

  • Carboxyl Carbon: The carbon of the carboxylic acid group will appear at a significantly downfield chemical shift due to the strong deshielding effect of the two oxygen atoms.[2]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C1 (Aromatic, -COOH)~120-125
C2 (Aromatic, -OH)~155-160
C3 (Aromatic, -CH₃)~135-140
C4 (Aromatic, -CH₃)~140-145
C5 (Aromatic)~115-120
C6 (Aromatic)~125-130
-CH₃ (at C3)~15-20
-CH₃ (at C4)~18-23
-COOH (Carboxylic)~170-175

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.

  • Instrument Setup: Place the sample in the spectrometer, and tune and shim the instrument for the ¹³C frequency.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time and a greater number of scans are usually required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Molecular Structure and NMR Assignments

Caption: Structure of this compound with atom numbering.

Infrared (IR) Spectroscopy

Principles of IR Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and the functional group to which it belongs.

Expected IR Spectrum and Interpretation for this compound

  • O-H Stretching: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid. The phenolic O-H stretch will likely be a sharper band around 3200-3600 cm⁻¹.

  • C-H Stretching: Aromatic C-H stretching vibrations will appear as a group of small peaks between 3000 and 3100 cm⁻¹. Aliphatic C-H stretching from the methyl groups will be observed between 2850 and 3000 cm⁻¹.

  • C=O Stretching: A strong, sharp absorption band between 1680 and 1710 cm⁻¹ is characteristic of the C=O stretching of the carboxylic acid.

  • C=C Stretching: Aromatic C=C stretching vibrations will give rise to one or more sharp bands in the 1450-1600 cm⁻¹ region.

  • C-O Stretching: The C-O stretching of the carboxylic acid and the phenol will appear in the 1210-1320 cm⁻¹ region.

Table 3: Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch2500-3300Broad, Strong
PhenolO-H Stretch3200-3600Sharp, Medium
Aromatic C-HC-H Stretch3000-3100Medium to Weak
Aliphatic C-HC-H Stretch2850-3000Medium
Carboxylic AcidC=O Stretch1680-1710Strong, Sharp
Aromatic C=CC=C Stretch1450-1600Medium to Weak
Carboxylic Acid/PhenolC-O Stretch1210-1320Strong

Experimental Protocol: Acquiring an IR Spectrum (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.

  • Background Scan: Run a background spectrum of the empty ATR crystal.

  • Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Principles of Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. The molecule is first ionized, and the resulting molecular ion and any fragment ions are separated and detected.

Expected Mass Spectrum and Fragmentation for this compound

The monoisotopic mass of this compound is 166.06299 Da.[3]

  • Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z of 166.

  • Key Fragmentation Patterns:

    • Loss of a hydroxyl radical (•OH) from the carboxylic acid group would result in a fragment at m/z 149.

    • Loss of a water molecule (H₂O) from the molecular ion, possibly involving the hydroxyl and a methyl group, could lead to a fragment at m/z 148.

    • Decarboxylation (loss of CO₂) would produce a fragment at m/z 122.

Experimental Protocol: Acquiring a Mass Spectrum (Electron Ionization)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample is vaporized and then bombarded with high-energy electrons, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Fragmentation Pathway

G M [M]+• m/z = 166 M_minus_OH [M-OH]+ m/z = 149 M->M_minus_OH - •OH M_minus_H2O [M-H2O]+• m/z = 148 M->M_minus_H2O - H2O M_minus_CO2 [M-CO2]+• m/z = 122 M->M_minus_CO2 - CO2

Caption: Predicted major fragmentation pathways for this compound.

UV-Vis Spectroscopy

Principles of UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between different energy levels. For aromatic compounds, the most important transitions are π → π*.

Expected UV-Vis Spectrum for this compound

The UV-Vis spectrum of this compound in a solvent like methanol or ethanol is expected to show absorption maxima characteristic of a substituted benzene ring. For dihydroxybenzoic acid isomers, λmax values are often observed around 258 nm and 292 nm.[4] The exact positions of the absorption bands will be influenced by the specific substitution pattern.

Experimental Protocol: Acquiring a UV-Vis Spectrum

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).

  • Instrument Setup: Place a cuvette with the pure solvent in the spectrophotometer to serve as a blank.

  • Data Acquisition: Replace the blank with a cuvette containing the sample solution and scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.

Summary of Spectroscopic Data

Table 4: Consolidated Spectroscopic Data for this compound

TechniqueKey Features and Expected Values
¹H NMR Aromatic protons (~6.8-7.9 ppm), two methyl singlets (~2.1-2.4 ppm), broad OH and COOH signals.
¹³C NMR Carboxyl carbon (~170-175 ppm), aromatic carbons (~115-160 ppm), methyl carbons (~15-23 ppm).
IR Broad O-H (2500-3300 cm⁻¹), strong C=O (1680-1710 cm⁻¹), C-O (1210-1320 cm⁻¹).
MS Molecular ion (M⁺) at m/z 166, fragments at m/z 149, 148, 122.
UV-Vis Absorption maxima expected in the range of 250-300 nm.

Conclusion

The comprehensive spectroscopic characterization of this compound relies on the synergistic application of NMR, IR, MS, and UV-Vis techniques. While direct experimental data may be limited, a thorough understanding of spectroscopic principles and the analysis of related compounds allows for a robust prediction and interpretation of its spectral properties. This guide provides the foundational knowledge for researchers to confidently identify and characterize this and similar molecules, which is a critical step in advancing drug discovery and materials science.

References

The Therapeutic Potential of Hydroxybenzoic Acids: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of hydroxybenzoic acids, a class of phenolic compounds with significant and diverse therapeutic applications. As researchers, scientists, and drug development professionals, understanding the nuanced mechanisms and experimental validation of these compounds is paramount. This document moves beyond a simple recitation of facts to provide a synthesized, expert-driven perspective on the core therapeutic applications, grounded in robust scientific evidence.

Introduction: The Chemical Versatility and Biological Significance of Hydroxybenzoic Acids

Hydroxybenzoic acids are a class of organic compounds characterized by a benzene ring substituted with at least one hydroxyl group and a carboxyl group.[1] Their structural simplicity belies a remarkable range of biological activities, including antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][2] These compounds are widely distributed in nature, particularly in plants, and are also metabolites of more complex polyphenols, contributing to the health benefits associated with diets rich in fruits and vegetables.[1][2] This guide will dissect the therapeutic potential of key hydroxybenzoic acids, providing a framework for their evaluation and application in drug discovery.

Core Mechanisms of Action: A Multi-pronged Approach to Cellular Health

The therapeutic efficacy of hydroxybenzoic acids stems from their ability to modulate multiple cellular pathways. Their mechanisms are often intertwined, creating a synergistic effect that contributes to their broad-spectrum activity.

Antioxidant Properties: Quenching the Fires of Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to numerous chronic diseases.[2] Hydroxybenzoic acids combat oxidative stress through two primary mechanisms:

  • Direct Radical Scavenging: The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions.[1][3] The antioxidant capacity is often correlated with the number and position of hydroxyl groups on the aromatic ring.[4]

  • Upregulation of Endogenous Antioxidant Defenses: Hydroxybenzoic acids can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][3] Nrf2 is a transcription factor that regulates the expression of a suite of antioxidant and detoxification enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[1][3]

Antioxidant_Mechanism cluster_direct Direct Scavenging cluster_indirect Indirect Mechanism (Nrf2 Pathway) HBA Hydroxybenzoic Acid ROS Reactive Oxygen Species (ROS) HBA->ROS Donates H+ Neutralized Species Neutralized Species ROS->Neutralized Species HBA2 Hydroxybenzoic Acid Nrf2 Nrf2 Activation HBA2->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus Antioxidant_Enzymes SOD, CAT, GPx Expression ARE->Antioxidant_Enzymes Gene Transcription

Caption: Dual antioxidant mechanisms of hydroxybenzoic acids.

Anti-inflammatory Action: Modulating the Inflammatory Cascade

Chronic inflammation is another common denominator in many diseases. Hydroxybenzoic acids exert anti-inflammatory effects by targeting key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[5][6] NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. By inhibiting NF-κB activation, hydroxybenzoic acids can effectively dampen the inflammatory response.[7][8]

Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB_Activation NF-κB Activation Inflammatory_Stimuli->NFkB_Activation HBA Hydroxybenzoic Acid HBA->NFkB_Activation Inhibition Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β) NFkB_Activation->Pro_inflammatory_Genes Transcription Inflammation Inflammation Pro_inflammatory_Genes->Inflammation

Caption: Inhibition of the NF-κB inflammatory pathway.

Key Hydroxybenzoic Acids and Their Therapeutic Applications

While sharing common mechanistic pillars, individual hydroxybenzoic acids exhibit distinct therapeutic profiles.

4-Hydroxybenzoic Acid (4-HBA)
  • Anticancer Potential: 4-HBA has demonstrated the ability to enhance the sensitivity of breast cancer cells to conventional chemotherapeutic agents like adriamycin.[9] It acts as a histone deacetylase 6 (HDAC6) inhibitor, promoting apoptosis and cell cycle arrest in cancer cells.[9][10]

  • Antimicrobial Activity: 4-HBA exhibits broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria.[11][12]

Protocatechuic Acid (PCA)
  • Neuroprotection: PCA has shown significant promise in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.[13][14] Its neuroprotective effects are attributed to its potent antioxidant and anti-inflammatory properties, which help mitigate neuronal damage.[13][14][15]

  • Cardioprotective Effects: PCA contributes to cardiovascular health by reducing oxidative stress and inflammation, key factors in the pathogenesis of atherosclerosis.[15][16]

Gentisic Acid
  • Anti-inflammatory and Analgesic Properties: As a metabolite of aspirin, gentisic acid possesses notable anti-inflammatory and pain-relieving effects.[17][18]

  • Hepatoprotective and Neuroprotective Activities: Studies have indicated that gentisic acid can protect the liver and neurons from damage induced by toxins and oxidative stress.[17][19]

Vanillic Acid
  • Neuroprotective Effects: Vanillic acid has demonstrated neuroprotective capabilities in models of Parkinson's disease and traumatic brain injury.[20][21] It can alleviate cognitive decline, reduce oxidative stress, and inhibit neuroinflammation.[21][22] Its mechanism involves the regulation of pathways such as the c-Jun N-terminal kinase (JNK) signaling pathway.[7]

  • Cardioprotective and Anti-inflammatory Actions: Vanillic acid has also been shown to have cardioprotective effects and can attenuate inflammatory responses in various models.[8]

Syringic Acid
  • Management of Metabolic Syndrome: Syringic acid shows potential in addressing metabolic syndrome by improving glucose homeostasis, modulating lipid metabolism, and reducing inflammation.[5][23][24] It can enhance insulin sensitivity and has demonstrated antidiabetic effects in animal models.[5][25]

  • Hepatoprotective and Cardioprotective Activities: Syringic acid has been shown to mitigate liver injury and exert protective effects on the cardiovascular system.[26]

Experimental Protocols for Evaluating Therapeutic Efficacy

To rigorously assess the therapeutic potential of hydroxybenzoic acids, a series of well-defined in vitro and in vivo assays are essential.

In Vitro Antioxidant Capacity Assessment

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard and rapid method to evaluate the free radical scavenging activity of a compound.

Protocol:

  • Prepare a stock solution of the hydroxybenzoic acid in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a series of dilutions of the test compound.

  • Prepare a fresh solution of DPPH in the same solvent.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the test compound dilutions to the respective wells.

  • Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent only).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

DPPH_Assay_Workflow Start Prepare Reagents Prepare_HBA Prepare Hydroxybenzoic Acid Dilutions Start->Prepare_HBA Prepare_DPPH Prepare DPPH Solution Start->Prepare_DPPH Plate_Setup Add DPPH and Test Compound to Plate Prepare_HBA->Plate_Setup Prepare_DPPH->Plate_Setup Incubation Incubate in Dark (30 min) Plate_Setup->Incubation Measurement Measure Absorbance (517 nm) Incubation->Measurement Calculation Calculate % Scavenging and IC50 Measurement->Calculation End Results Calculation->End

Caption: Workflow for the DPPH radical scavenging assay.

In Vitro Anti-inflammatory Activity Assessment

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol:

  • Culture RAW 264.7 macrophages in a suitable medium until they reach the desired confluence.

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the hydroxybenzoic acid for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (cells only) and a positive control (cells + LPS).

  • After incubation, collect the cell culture supernatant.

  • Quantify the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

  • Mix an equal volume of the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

  • Calculate the percentage of inhibition of NO production.

In Vitro Anticancer Activity Assessment

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Seed cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of concentrations of the hydroxybenzoic acid for 24, 48, or 72 hours. Include an untreated control.

  • After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • During the incubation, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 value (the concentration of the compound that reduces cell viability by 50%).

Quantitative Data Summary

Hydroxybenzoic AcidTherapeutic ApplicationKey In Vitro/In Vivo FindingReference
4-Hydroxybenzoic Acid AnticancerEnhanced adriamycin-induced apoptosis in breast cancer cells.[9][9]
AntimicrobialIC50 of 160 µg/ml against some Gram-negative bacteria.[11][11]
Protocatechuic Acid NeuroprotectionPrevents β-amyloid toxicity and neuroinflammation.[13][14][13][14]
AntioxidantPotent free radical scavenging activity.[13][15][13][15]
Gentisic Acid Anti-inflammatoryInhibits pro-inflammatory mediators.[17][27][17][27]
AnticancerIC50 values of 22.39 µM and 11.83 µM in colorectal cancer cell lines.[27][27]
Vanillic Acid NeuroprotectionReduced p53 expression by 15.7% in an MPTP-induced zebrafish model of Parkinson's disease.[20][20]
Anti-inflammatoryInhibited LPS-induced activation of glial cells and neuroinflammatory mediators.[7][7]
Syringic Acid Metabolic SyndromeLowered blood glucose and improved insulin levels in animal models.[25][25]
CardioprotectiveMitigated cardiac injury biomarkers and decreased oxidative stress.[25][25]

Conclusion and Future Directions

Hydroxybenzoic acids represent a promising class of natural compounds with multifaceted therapeutic potential. Their well-documented antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties make them attractive candidates for further drug development. The key to unlocking their full potential lies in a deeper understanding of their structure-activity relationships, pharmacokinetic profiles, and synergistic interactions with other therapeutic agents. Future research should focus on targeted delivery systems to enhance their bioavailability and efficacy at specific disease sites. Furthermore, well-designed clinical trials are necessary to translate the wealth of preclinical findings into tangible benefits for human health.

References

An In-depth Technical Guide to the Antioxidant Properties of Phenolic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond Free Radical Scavenging

Phenolic acids, a major class of plant secondary metabolites, are ubiquitously present in our diet and have long been recognized for their potent antioxidant effects.[1][2] While often simplistically described as "radical scavengers," their mechanisms of action are far more nuanced, encompassing direct quenching of reactive species, chelation of pro-oxidant metals, and sophisticated modulation of endogenous cellular defense systems. For the drug development professional, understanding these multifaceted properties is paramount. It is the key to harnessing their therapeutic potential, moving from nutritional science to targeted pharmacology in the context of oxidative stress-related pathologies such as neurodegenerative diseases, cardiovascular conditions, and cancer.[3][4][5]

This guide provides a deep dive into the core antioxidant principles of phenolic acids. It is structured to build a foundational understanding of their chemical behavior, explore the critical relationship between structure and function, detail robust methodologies for their evaluation, and consider advanced concepts relevant to their application in biological systems.

Part 1: The Mechanistic Trinity of Antioxidant Action

The antioxidant efficacy of a phenolic acid is not a singular function but an integration of three distinct, yet often synergistic, mechanisms. The relative contribution of each mechanism is dictated by the specific phenolic acid structure and the physiological environment.

Direct Radical Quenching: The First Line of Defense

The primary and most well-understood mechanism is the direct neutralization of free radicals.[1][6] The phenolic moiety—a hydroxyl group attached to an aromatic ring—is the chemical cornerstone of this activity. This process primarily occurs via two pathways:

  • Hydrogen Atom Transfer (HAT): The phenolic antioxidant (ArOH) donates its phenolic hydrogen atom to a free radical (R•), quenching the radical and forming a stable, resonance-stabilized phenoxyl radical (ArO•).[7][8] This is a kinetically fast process, crucial for intercepting radical chain reactions, particularly in lipid peroxidation.[9]

  • Single Electron Transfer (SET): The phenolic antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion of the radical. This is often followed by proton loss (Sequential Proton Loss Electron Transfer - SPLET) to yield the more stable phenoxyl radical.[7][10] The favorability of SET vs. HAT depends on the solvent environment and the structure of the phenolic acid.[10]

The resulting phenoxyl radical is significantly less reactive than the initial radical due to the delocalization of the unpaired electron across the aromatic ring, effectively breaking the oxidative chain reaction.

cluster_0 Radical Quenching Mechanisms ArOH Phenolic Acid (ArOH) ArO Phenoxyl Radical (ArO●) ArOH:e->ArO:w H● ArOH_plus Radical Cation (ArOH●+) R Free Radical (R●) RH Quenched Radical (RH) R:e->RH:w R_minus Anion (R-) lab_set Single Electron Transfer (SET) lab_hat Hydrogen Atom Transfer (HAT) Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PA Phenolic Acid Keap1_Nrf2 Keap1-Nrf2 Complex PA->Keap1_Nrf2 modifies Keap1 Keap1 Keap1 (Modified) Keap1_Nrf2->Keap1 releases Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Default State Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Transcription of Antioxidant Genes (HO-1, NQO1, GCL) ARE->Genes activates CAA_Workflow N1 1. Seed Cells (e.g., Caco-2) in 96-well plate N2 2. Incubate to form monolayer N1->N2 N3 3. Treat cells with Phenolic Acid + DCFH-DA probe N2->N3 N4 4. Probe is deacetylated to DCFH inside cell N3->N4 N5 5. Add Radical Initiator (e.g., AAPH) N4->N5 N6 6. Peroxyl radicals oxidize DCFH to fluorescent DCF N5->N6 N7 7. Measure Fluorescence over time N6->N7 N8 Result: Reduced fluorescence indicates antioxidant activity N7->N8

References

Methodological & Application

analytical methods for 2-Hydroxy-3,4-dimethylbenzoic acid quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quantitative Analysis of 2-Hydroxy-3,4-dimethylbenzoic Acid

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of this compound. Designed for researchers, scientists, and professionals in drug development, this document outlines three robust analytical methods: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each section delves into the scientific principles, step-by-step experimental protocols, method validation strategies, and expert insights into procedural choices, ensuring both technical accuracy and practical applicability.

Introduction: The Analytical Imperative for this compound

This compound is a substituted aromatic carboxylic acid with potential applications as a building block in organic synthesis and as an intermediate in the development of novel pharmaceutical agents. Its structural similarity to other bioactive benzoic acids necessitates precise and reliable quantification to support pharmacokinetic studies, impurity profiling, stability testing, and quality control of bulk substances and formulated products. The presence of hydroxyl and carboxylic acid functional groups, along with methyl substitutions on the benzene ring, dictates the analytical strategies best suited for its measurement.

This guide provides a multi-tiered approach to the quantification of this analyte, offering methods that range from rapid, high-throughput screening to highly sensitive and selective analysis suitable for complex biological matrices. The choice of method ultimately depends on the specific requirements of the study, including sample complexity, required sensitivity, and available instrumentation.

Method Selection: Choosing the Right Tool for the Task

The optimal analytical method for this compound is dictated by the sample matrix and the analytical objective.

  • High-Performance Liquid Chromatography (HPLC-UV): This is the workhorse method for routine quantification in moderately complex samples like bulk drug substances, process intermediates, and simple formulations. It offers an excellent balance of specificity, precision, and robustness.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides superior selectivity and sensitivity, making it ideal for identifying and quantifying the analyte in complex matrices such as biological fluids or environmental samples. A chemical derivatization step is mandatory to enhance the analyte's volatility.[1]

  • UV-Vis Spectrophotometry: This technique is a cost-effective and rapid method suitable for quantifying the analyte in pure form or in simple, non-absorbing matrices. It is best employed for preliminary assessments or in environments where chromatographic equipment is unavailable.[2]

Method I: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

Scientific Principle

Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase. For acidic analytes like this compound, the mobile phase is acidified (e.g., with phosphoric or formic acid). This suppresses the ionization of the carboxylic acid group, converting the analyte to its more hydrophobic, neutral form. This ensures better retention, sharper peak shapes, and reproducible chromatography.[3] Detection is achieved by monitoring the UV absorbance of the analyte as it elutes from the column.

Experimental Protocol

Instrumentation & Reagents:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.[4]

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5]

  • Certified reference standard of this compound.

  • HPLC-grade acetonitrile, methanol, and water.

  • Phosphoric acid (85%) or Formic acid (≥98%).

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (containing 0.1% Phosphoric Acid) in a 40:60 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas thoroughly using sonication or vacuum.[4]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard, transfer to a 25 mL volumetric flask, and dissolve in methanol. Sonicate briefly to ensure complete dissolution.

  • Calibration Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation:

    • For Solid Samples: Accurately weigh the sample, dissolve it in the mobile phase to achieve a concentration within the calibration range, sonicate for 10 minutes, and filter through a 0.45 µm syringe filter.[2]

    • For Liquid Samples: Dilute the sample with the mobile phase to the appropriate concentration and filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[5]

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.[4]

    • Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) by scanning the standard solution with a PDA detector (typically around 230-240 nm for this class of compounds). Set the detector to this wavelength.[5]

    • Run Time: Approximately 10-15 minutes, ensuring the analyte peak is well-resolved from any matrix components.

  • Data Analysis: Construct a calibration curve by plotting the peak area of the standards against their concentration. Use linear regression to determine the equation of the line. Calculate the concentration of the analyte in the sample using this equation.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase (ACN:H2O + 0.1% Acid) P2 Prepare Standards & Samples A1 Equilibrate HPLC System P2->A1 A2 Inject Standards & Samples A1->A2 A3 Acquire Data (UV Detection at λmax) A2->A3 D1 Integrate Peaks A3->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify Analyte D2->D3

Caption: Workflow for HPLC-UV quantification.

Method Validation & Performance

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[6][7][8] Key parameters include:

  • Specificity: The ability to detect the analyte unequivocally in the presence of other components (e.g., impurities, excipients). This is assessed by analyzing placebo samples and stressed samples.

  • Linearity: Assessed by analyzing a minimum of five concentrations across the desired range. The correlation coefficient (r²) should be ≥ 0.999.[5]

  • Accuracy: Determined by spike-recovery experiments at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Recoveries should typically be within 98-102%.

  • Precision: Evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (%RSD) should typically be ≤ 2%.[9]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Table 1: Illustrative HPLC-UV Performance Data (based on a similar hydroxybenzoic acid derivative[5])

Validation ParameterAcceptance CriteriaTypical Performance
Linearity Ranger² ≥ 0.9990.5 - 4.0 µg/mL
Correlation Coefficient (r²)≥ 0.9990.9998
Accuracy (% Recovery)98.0 - 102.0%99.5 - 101.8%
Precision (%RSD)≤ 2.0%< 1.5%
LOD-~0.1 µg/mL
LOQ-~0.5 µg/mL

Method II: Gas Chromatography-Mass Spectrometry (GC-MS)

Scientific Principle

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. Due to the low volatility of this compound (owing to its polar hydroxyl and carboxyl groups), a chemical derivatization step is required prior to analysis.[1] Silylation is a common approach, where active hydrogens are replaced with a trimethylsilyl (TMS) group using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process masks the polar groups, increasing volatility and thermal stability, making the analyte suitable for GC analysis.[1][10] The mass spectrometer then fragments the derivatized analyte, producing a unique mass spectrum that serves as a chemical fingerprint for unambiguous identification and quantification.

Experimental Protocol

Instrumentation & Reagents:

  • GC system with a capillary column, coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[1]

  • Derivatizing agent: BSTFA with 1% Trimethylchlorosilane (TMCS).

  • Anhydrous solvents: Pyridine, Ethyl Acetate, Hexane.

  • Certified reference standard of this compound.

Procedure:

  • Sample Extraction (from aqueous matrix):

    • Acidify 1 mL of the sample to pH < 2 with HCl.

    • Perform a liquid-liquid extraction (LLE) by adding 3 mL of ethyl acetate and vortexing for 2 minutes.

    • Centrifuge to separate the phases and carefully transfer the upper organic layer to a clean vial. Repeat the extraction.

    • Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen at 40 °C.[1]

  • Derivatization:

    • To the dried residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.[1]

    • Cap the vial tightly and heat at 70 °C for 45 minutes in a heating block or oven.

    • Cool the vial to room temperature before injection.

  • GC-MS Conditions:

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 260 °C.

    • Injection Mode: Splitless, 1 µL injection volume.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp at 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.[1]

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.[2]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Scan mode (e.g., m/z 50-550) for identification and method development. For quantification, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of the derivatized analyte for enhanced sensitivity. The predicted molecular ion for the di-TMS derivative would be m/z 310.

  • Data Analysis: Prepare calibration standards and process them using the same extraction and derivatization procedure. Construct a calibration curve by plotting the peak area of a characteristic ion against concentration.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing P1 Liquid-Liquid Extraction P2 Evaporation to Dryness P1->P2 P3 Derivatization (Silylation) P2->P3 A1 Inject Sample P3->A1 A2 GC Separation A1->A2 A3 MS Detection (SIM/Scan) A2->A3 D1 Identify Peak by RT & Mass Spectrum A3->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify Analyte D2->D3

Caption: Workflow for GC-MS quantification.

Expert Insights & Performance

The critical step in this protocol is the derivatization. It must be carried out in anhydrous conditions to prevent hydrolysis of the silylation reagent and the derivatized product. The use of TMCS as a catalyst ensures complete derivatization of both the carboxylic acid and the sterically hindered hydroxyl group. MS detection provides an orthogonal level of confirmation, making this method highly reliable for complex matrices where chromatographic co-elutions are possible.

Table 2: Expected GC-MS Performance Characteristics (based on general organic acid analysis[10])

Validation ParameterExpected Performance
Linearity Range0.01 - 10 µg/mL
Correlation Coefficient (r²)≥ 0.995
Accuracy (% Recovery)85 - 115%
Precision (%RSD)≤ 15%
LODLow ng/mL range
LOQMid-to-high ng/mL range

Method III: UV-Vis Spectrophotometry

Scientific Principle

This method relies on Beer-Lambert's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. This compound, containing a substituted benzene ring, exhibits strong UV absorbance. By measuring the absorbance at the wavelength of maximum absorbance (λmax), its concentration in a simple, non-interfering solution can be determined.[2]

Experimental Protocol

Instrumentation & Reagents:

  • Dual-beam UV-Vis Spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

  • Solvent (e.g., Methanol or 0.1 M NaOH).

  • Certified reference standard of this compound.

Procedure:

  • Determine λmax: Prepare a ~10 µg/mL solution of the standard in the chosen solvent. Scan the solution from 400 nm to 200 nm to find the wavelength of maximum absorbance.

  • Solvent Selection: The phenolic hydroxyl group's absorbance is pH-dependent. For consistency, use a buffered solution or a solvent like methanol. Using a basic solution (0.1 M NaOH) can create a bathochromic (red) shift, potentially moving the peak away from interferences.

  • Standard Stock Solution (500 µg/mL): Accurately weigh ~25 mg of the reference standard and dissolve in 10 mL of solvent in a 50 mL volumetric flask. Fill to volume.

  • Calibration Standards: Prepare a series of standards (e.g., 2, 5, 10, 15, 20 µg/mL) by diluting the stock solution.

  • Sample Preparation: Prepare a sample solution in the same solvent, ensuring the final concentration falls within the calibration range.

  • Measurement:

    • Set the spectrophotometer to λmax.

    • Use the solvent as a blank to zero the instrument.

    • Measure the absorbance of each standard and the sample.

  • Data Analysis: Plot a calibration curve of absorbance vs. concentration. Use the linear regression equation to calculate the sample concentration.

Spectrophotometry Workflow Diagram

UVVIS_Workflow P1 Determine λmax P2 Prepare Standards & Sample P1->P2 M1 Set Wavelength & Blank Instrument P2->M1 M2 Measure Absorbance of Standards M1->M2 M3 Measure Absorbance of Sample M1->M3 D1 Plot Calibration Curve M2->D1 D2 Calculate Concentration M3->D2 D1->D2

References

High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals, Researchers, and Scientists

Abstract

Substituted benzoic acids are a class of compounds integral to the pharmaceutical, cosmetic, and food industries, where they are utilized as active pharmaceutical ingredients (APIs), precursors, preservatives, and degradation products.[1] Their accurate quantification is paramount for quality control, stability testing, and regulatory compliance. This application note presents a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for the precise determination of various substituted benzoic acids. The protocol emphasizes the scientific rationale behind critical methodological choices, particularly the control of mobile phase pH to ensure analyte retention and symmetrical peak shapes. This guide provides a detailed, step-by-step protocol, system suitability criteria, and a comprehensive method validation framework based on International Council for Harmonisation (ICH) guidelines.[2]

Scientific Principle: Ion Suppression in Reversed-Phase Chromatography

The separation of substituted benzoic acids by RP-HPLC is governed by their partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase.[1][3] Benzoic acids are weak organic acids with pKa values typically ranging from 3 to 5 (the pKa of benzoic acid itself is ~4.2).[4] The ionization state of the carboxylic acid functional group is highly dependent on the pH of the mobile phase and is a critical factor influencing chromatographic behavior.[5]

  • At pH > pKa: The carboxylic acid group is deprotonated, forming a negatively charged carboxylate anion. This ionized form is highly polar and has a strong affinity for the polar mobile phase, resulting in poor retention on the nonpolar stationary phase and often leading to asymmetrical, tailing peaks.[6][7][8]

  • At pH < pKa: The equilibrium shifts towards the protonated, un-ionized form of the acid. This neutral molecule is significantly less polar (more hydrophobic) and interacts more strongly with the C18 stationary phase.[6][8]

This method deliberately employs a mobile phase with a pH of approximately 2.5-3.0, which is at least 1.5-2 pH units below the pKa of the target analytes.[9] This strategy, known as ion suppression , ensures that the benzoic acids remain in their neutral, protonated state, leading to increased retention, improved peak symmetry, and enhanced resolution.[8][10] Detection is performed by UV spectrophotometry, as the aromatic ring common to these compounds provides strong chromophores.[11][12]

Figure 1: Mechanism of ion suppression for benzoic acid in RP-HPLC.

Instrumentation, Reagents, and Materials

2.1 Instrumentation

  • HPLC system with a binary or quaternary pump, degasser, autosampler, and column thermostat.

  • UV-Vis or Diode Array Detector (DAD).

  • Chromatography Data System (CDS) for data acquisition and processing.

2.2 Reagents and Materials

  • Standards: Benzoic acid and relevant substituted benzoic acids (analytical standard grade, ≥99% purity).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade).

  • Reagents: Phosphoric acid or Trifluoroacetic acid (TFA) (analytical grade), Potassium dihydrogen phosphate (analytical grade).

  • Water: Deionized water (18.2 MΩ·cm), filtered through a 0.22 or 0.45 µm membrane.

  • Filtration: 0.45 µm syringe filters (e.g., PTFE, Nylon).

Detailed Experimental Protocols

3.1 Mobile Phase Preparation The following isocratic mobile phase is recommended as a starting point. The ratio of organic to aqueous phase can be adjusted to optimize the retention times of specific substituted benzoic acids.

  • Aqueous Phase (Buffer): To prepare 1 L of a 20 mM potassium phosphate buffer at pH 2.5, weigh 2.72 g of potassium dihydrogen phosphate into a 1 L beaker.

  • Add ~950 mL of deionized water and stir to dissolve.

  • Adjust the pH to 2.5 using concentrated phosphoric acid.

  • Transfer to a 1 L volumetric flask and bring to volume with deionized water.

  • Filter the buffer through a 0.22 µm membrane filter.

  • Mobile Phase: Combine the prepared Aqueous Phase with Acetonitrile in a ratio of 60:40 (v/v) .

  • Degas the final mobile phase by sonication or online degasser before use.

3.2 Standard Solution Preparation

  • Stock Solutions (1000 µg/mL): Accurately weigh 100 mg of each benzoic acid standard into separate 100 mL volumetric flasks. Dissolve and dilute to volume with methanol. These solutions are stable for several weeks when stored at 2-8°C.[1]

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solutions with the mobile phase.

3.3 Sample Preparation The goal of sample preparation is to extract the analytes and remove interfering matrix components.[13][14]

  • For Liquid Samples (e.g., beverages, formulations):

    • Degas the sample by sonication.

    • Dilute an accurately measured volume of the sample with the mobile phase to bring the expected analyte concentration into the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter directly into an HPLC vial.[1]

  • For Solid/Semi-solid Samples (e.g., creams, food products):

    • Accurately weigh 1-2 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add a known volume (e.g., 20 mL) of methanol or a methanol/water mixture.[15]

    • Vortex for 2 minutes and sonicate for 15 minutes to ensure complete extraction.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant, dilute as necessary with the mobile phase, and filter through a 0.45 µm syringe filter into an HPLC vial.[1]

3.4 Chromatographic Workflow

HPLC_Workflow prep 1. Preparation (Mobile Phase, Standards, Samples) setup 2. HPLC System Setup & Equilibration prep->setup sst 3. System Suitability Test (SST) (Inject Standard 5x) setup->sst sst_check SST Criteria Met? sst->sst_check analyze 4. Sample Analysis (Inject Blanks, Standards, Samples) sst_check->analyze Yes troubleshoot Troubleshoot System (Check Column, Pump, Mobile Phase) sst_check->troubleshoot No acquire 5. Data Acquisition (Peak Integration) analyze->acquire quantify 6. Quantification (Calibration Curve) acquire->quantify report 7. Generate Report quantify->report troubleshoot->setup

Figure 2: General workflow for the HPLC analysis of substituted benzoic acids.

Chromatographic Conditions & System Suitability

4.1 HPLC Operating Parameters

ParameterRecommended Condition
Column C18 Reversed-Phase, 150 x 4.6 mm, 5 µm
Mobile Phase 60:40 (v/v) Phosphate Buffer (pH 2.5) : Acetonitrile
Elution Mode Isocratic
Flow Rate 1.0 mL/min[15][16]
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 230 nm or 274 nm[11][17]
Run Time ~10 minutes (adjust as needed)

4.2 System Suitability Testing (SST) Before sample analysis, the performance of the chromatographic system must be verified.[18] This is achieved by making five replicate injections of a mid-concentration standard solution. The results must meet the acceptance criteria established during method validation.[19][20]

SST ParameterAcceptance CriteriaRationale
Precision/Repeatability %RSD of peak areas ≤ 2.0%[21]Ensures the system provides consistent and reproducible results.[2]
Peak Tailing Factor (Tf) Tf ≤ 2.0[19]Measures peak symmetry; high tailing can indicate secondary interactions or column degradation.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency and separation power.[18]
Resolution (Rs) Rs ≥ 2.0 (between closest eluting peaks)Ensures baseline separation between adjacent peaks for accurate quantification.[19]

If SST fails, sample analysis must not proceed until the issue is investigated and resolved.[19]

Method Validation Framework

To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[22][23][24][25]

Validation ParameterDescription & Procedure
Specificity The ability to assess the analyte unequivocally in the presence of other components (impurities, matrix). Analyze a blank matrix, a spiked matrix, and the analyte standard to demonstrate no interference at the analyte's retention time.
Linearity Prepare and inject standards at a minimum of five concentrations across the desired range (e.g., 1-100 µg/mL). Plot a calibration curve of peak area vs. concentration. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy Determined by spike recovery. Analyze a blank matrix spiked with the analyte at low, medium, and high concentrations (e.g., 80%, 100%, 120% of target). Recovery should typically be within 98-102%.[15]
Precision Repeatability (Intra-assay): Analyze a minimum of six replicate samples at 100% of the target concentration on the same day. %RSD should be ≤ 2.0%.Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected. Often calculated based on a signal-to-noise ratio of 3:1.[15]
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. Often calculated based on a signal-to-noise ratio of 10:1.[15]
Robustness Deliberately vary method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, organic phase composition ±2%) and assess the impact on the results.

Data Analysis and Quantification

  • Peak Identification: Identify the peaks in the sample chromatograms by comparing their retention times to those of the injected standards.

  • Calibration Curve: Generate a linear regression equation (y = mx + c) from the calibration curve, where 'y' is the peak area and 'x' is the concentration.

  • Quantification: Use the peak area of the analyte in the sample chromatogram to calculate its concentration using the regression equation.

  • Final Concentration: Adjust the calculated concentration for any dilutions made during the sample preparation process to determine the final concentration in the original sample.

References

Application Notes and Protocols: The Synthetic Utility of 2-Hydroxy-3,4-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Modern Synthesis

2-Hydroxy-3,4-dimethylbenzoic acid is a polysubstituted aromatic carboxylic acid that serves as a valuable and versatile building block in organic synthesis.[1][2] Its unique arrangement of a carboxylic acid, a hydroxyl group, and two methyl groups on the benzene ring imparts a specific reactivity profile that is highly advantageous for the construction of complex molecules.[1] The hydroxyl and carboxylic acid moieties provide two distinct points for functionalization, while the methyl groups influence the electronic properties and steric environment of the ring, enabling selective transformations.[1] This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the practical applications of this compound, with a focus on key synthetic transformations including esterification, amide bond formation, and etherification. The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for further synthetic exploration.

Core Synthetic Applications

The strategic placement of functional groups on this compound makes it an ideal precursor for a variety of derivatives, particularly those with applications in medicinal chemistry and materials science.[2][3] The ability to selectively modify the carboxylic acid and hydroxyl groups allows for the systematic development of compound libraries for structure-activity relationship (SAR) studies. The primary transformations discussed in this guide are fundamental reactions in organic synthesis.[4]

  • Esterification: The conversion of the carboxylic acid to an ester is a common strategy to mask the acidity, improve pharmacokinetic properties in drug candidates, or to introduce a new functional handle for further reactions.[4]

  • Amide Bond Formation: The formation of an amide bond is one of the most frequently utilized reactions in medicinal chemistry, as the amide linkage is a key structural feature of peptides and many blockbuster drugs.[5]

  • Etherification: The alkylation of the phenolic hydroxyl group to form an ether can significantly alter the biological activity and physical properties of the resulting molecule.

Section 1: Esterification of this compound

Esterification is a foundational reaction that converts a carboxylic acid into an ester.[4] The Fischer-Speier esterification, which utilizes an excess of an alcohol in the presence of a strong acid catalyst, is a classic and effective method for this transformation.[6]

Scientific Rationale:

The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by the alcohol. The use of excess alcohol serves to drive the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.[6] The removal of water as it is formed can also be employed to increase the yield.[6]

Experimental Protocol: Fischer-Speier Esterification

Objective: To synthesize Methyl 2-hydroxy-3,4-dimethylbenzoate.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
This compound166.171.66 g10.0
Methanol (Anhydrous)32.0450 mL-
Sulfuric Acid (Concentrated)98.080.5 mL-
Saturated Sodium Bicarbonate Solution-50 mL-
Brine-30 mL-
Ethyl Acetate88.11100 mL-
Anhydrous Magnesium Sulfate120.375 g-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.66 g, 10.0 mmol).

  • Add anhydrous methanol (50 mL) to dissolve the acid.

  • Slowly and cautiously add concentrated sulfuric acid (0.5 mL) to the solution while stirring.

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (30 mL).[6]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure Methyl 2-hydroxy-3,4-dimethylbenzoate.

Visualization of Esterification

Esterification cluster_reagents start This compound product Methyl 2-hydroxy-3,4-dimethylbenzoate start->product Fischer Esterification reagents + CH3OH (Methanol) catalyst H2SO4 (cat.) Reflux

Caption: General scheme for the Fischer esterification of this compound.

Section 2: Amide Bond Formation

The synthesis of amides from carboxylic acids and amines is a cornerstone of medicinal chemistry.[7] This transformation typically requires a coupling agent to activate the carboxylic acid, facilitating its reaction with the amine.[5][8] Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent for this purpose.[5]

Scientific Rationale:

DCC activates the carboxylic acid by reacting with it to form an O-acylisourea intermediate. This intermediate is highly reactive towards nucleophilic attack by the amine, leading to the formation of the amide bond and dicyclohexylurea (DCU) as a byproduct. DCU is largely insoluble in most organic solvents and can be easily removed by filtration.

Experimental Protocol: DCC-Mediated Amide Coupling

Objective: To synthesize N-Benzyl-2-hydroxy-3,4-dimethylbenzamide.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
This compound166.171.66 g10.0
Benzylamine107.151.1 mL10.0
Dicyclohexylcarbodiimide (DCC)206.332.27 g11.0
Dichloromethane (DCM, Anhydrous)84.9350 mL-
1 M Hydrochloric Acid-30 mL-
Saturated Sodium Bicarbonate Solution-30 mL-
Brine-30 mL-
Anhydrous Sodium Sulfate142.045 g-

Procedure:

  • Dissolve this compound (1.66 g, 10.0 mmol) in anhydrous dichloromethane (50 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add benzylamine (1.1 mL, 10.0 mmol) to the solution with stirring.

  • In a separate flask, dissolve dicyclohexylcarbodiimide (DCC) (2.27 g, 11.0 mmol) in anhydrous dichloromethane (10 mL).

  • Add the DCC solution dropwise to the reaction mixture at 0°C over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.

  • Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield pure N-Benzyl-2-hydroxy-3,4-dimethylbenzamide.

Visualization of Amide Coupling

AmideCoupling cluster_reagents start This compound product N-Benzyl-2-hydroxy-3,4-dimethylbenzamide start->product Amide Formation amine + Benzylamine coupling_agent DCC DCM, 0°C to RT EtherificationWorkflow cluster_workflow Williamson Ether Synthesis Workflow start 1. Reactants Mixing (Acid, K2CO3, DMF) deprotonation 2. Deprotonation (Formation of Phenoxide) start->deprotonation addition 3. Add Alkyl Halide (Ethyl Bromide) deprotonation->addition reaction 4. Heating & Reaction (60°C, 8-12h) addition->reaction workup 5. Aqueous Workup (Water, HCl) reaction->workup extraction 6. Extraction (Diethyl Ether) workup->extraction purification 7. Purification (Chromatography/Recrystallization) extraction->purification product Final Product: 2-Ethoxy-3,4-dimethylbenzoic acid purification->product

References

Application of 2-Hydroxy-3,4-dimethylbenzoic Acid in Medicinal Chemistry: A Guide to Potential Therapeutic Avenues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Substituted Salicylic Acid Scaffold

In the landscape of medicinal chemistry, the benzoic acid scaffold is a cornerstone, serving as a privileged structure in a multitude of therapeutic agents.[1] Its derivatives, particularly the hydroxybenzoic acids, are of significant interest due to their prevalence in nature and their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[2][3] This guide focuses on the untapped potential of a specific, yet under-explored, member of this family: 2-Hydroxy-3,4-dimethylbenzoic acid .

While direct and extensive research on this particular molecule is nascent, its structural features—a salicylic acid core with dual methyl substitutions—provide a compelling basis for its exploration in drug discovery. The presence of the 2-hydroxyl group is known to be a critical determinant in the biological activity of many phenolic acids.[4] This document will, therefore, extrapolate from the well-established pharmacology of its structural analogs to provide a comprehensive overview of its potential applications, complete with detailed protocols for its synthesis and biological evaluation.

Physicochemical Properties and Structural Considerations

The unique arrangement of functional groups on the this compound scaffold dictates its potential interactions with biological targets.

PropertyValueSource
Molecular Formula C₉H₁₀O₃PubChem[5]
Molecular Weight 166.17 g/mol PubChem[5]
Predicted XlogP 3.2PubChem[5]
Hydrogen Bond Donors 2PubChem[5]
Hydrogen Bond Acceptors 3PubChem[5]

The methyl groups at the 3 and 4 positions introduce lipophilicity and steric bulk, which can be strategically exploited to enhance membrane permeability and modulate binding to target proteins. The adjacent hydroxyl and carboxylic acid moieties are prime candidates for forming key hydrogen bonds and salt bridges within enzyme active sites or receptor binding pockets.

Potential Therapeutic Applications: An Evidence-Based Extrapolation

Based on the extensive research on related hydroxybenzoic acid derivatives, we can infer several promising therapeutic avenues for this compound.

As an Anti-inflammatory and Analgesic Agent

The salicylic acid moiety is the cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs). The related compound, 3,4-dimethylbenzoic acid, is a known intermediate in the synthesis of analgesics and anti-inflammatory drugs.[6] It is highly probable that this compound could serve as a scaffold for novel anti-inflammatory agents, potentially acting through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.

Workflow for Investigating Anti-inflammatory Potential

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation COX-1/COX-2 Inhibition Assay COX-1/COX-2 Inhibition Assay LPS-stimulated Macrophage Assay LPS-stimulated Macrophage Assay COX-1/COX-2 Inhibition Assay->LPS-stimulated Macrophage Assay Nitric Oxide Production Assay Nitric Oxide Production Assay LPS-stimulated Macrophage Assay->Nitric Oxide Production Assay Cytokine (TNF-α, IL-6) Quantification Cytokine (TNF-α, IL-6) Quantification LPS-stimulated Macrophage Assay->Cytokine (TNF-α, IL-6) Quantification Carrageenan-induced Paw Edema Model Carrageenan-induced Paw Edema Model Cytokine (TNF-α, IL-6) Quantification->Carrageenan-induced Paw Edema Model Acetic Acid-induced Writhing Test Acetic Acid-induced Writhing Test Carrageenan-induced Paw Edema Model->Acetic Acid-induced Writhing Test Synthesis of this compound Derivatives Synthesis of this compound Derivatives Synthesis of this compound Derivatives->COX-1/COX-2 Inhibition Assay

Caption: A streamlined workflow for the evaluation of anti-inflammatory and analgesic activity.

As a Potent Antioxidant

Phenolic acids are well-documented antioxidants.[2][3] The antioxidant capacity is often correlated with the number and position of hydroxyl groups.[2] While this compound has only one hydroxyl group, its position relative to the carboxylic acid and the electron-donating methyl groups could enhance its radical scavenging capabilities.

Protocol: DPPH Radical Scavenging Assay

This protocol provides a method to assess the antioxidant potential of this compound and its derivatives.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compounds (dissolved in methanol)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare serial dilutions of the test compounds and ascorbic acid in methanol.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the DPPH radicals).

As a Scaffold for Antimicrobial Agents

Various hydroxybenzoic acids and their derivatives have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.[2][7] The lipophilic nature imparted by the dimethyl substitution on the this compound scaffold may enhance its ability to penetrate microbial cell membranes.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standard method for determining the antimicrobial efficacy of the synthesized compounds.

Materials:

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Bacterial or fungal strains

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • 96-well microplates

  • Incubator

Procedure:

  • Prepare a twofold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the microbial inoculum to each well of the microplate.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Synthetic Strategies: Accessing Analogs for Structure-Activity Relationship (SAR) Studies

The exploration of this compound as a medicinal chemistry scaffold necessitates the synthesis of a diverse library of analogs to establish robust SAR. The core structure provides multiple handles for chemical modification.

Synthetic Workflow for Derivative Library Generation

G cluster_0 Carboxylic Acid Modifications cluster_1 Phenolic Hydroxyl Modifications cluster_2 Aromatic Ring Modifications This compound This compound Esterification Esterification This compound->Esterification R-OH, H+ This compound->Esterification R-COCl, Base Amide Coupling Amide Coupling This compound->Amide Coupling R-NH2, Coupling Agents Etherification (Williamson Synthesis) Etherification (Williamson Synthesis) This compound->Etherification (Williamson Synthesis) R-X, Base Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration) Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration) This compound->Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration) Esterification->Amide Coupling

Caption: Key synthetic transformations for generating a diverse library of derivatives.

Exemplary Protocol: Synthesis of an Amide Derivative

This protocol describes a general procedure for the synthesis of an amide derivative from this compound, a common step in drug development to modulate physicochemical properties and biological activity.

Materials:

  • This compound

  • A primary or secondary amine (R₁R₂NH)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide derivative.

Conclusion and Future Directions

While this compound remains a relatively unexplored entity in medicinal chemistry, its structural relationship to a wealth of biologically active compounds suggests a high potential for its application in drug discovery. This guide provides a foundational framework for initiating research into its therapeutic possibilities, drawing upon established principles and protocols for analogous compounds. Future investigations should focus on the systematic synthesis and screening of derivative libraries to elucidate clear structure-activity relationships and identify lead compounds for further development in the areas of inflammation, oxidative stress, and infectious diseases. The insights gained from such studies will be instrumental in unlocking the full therapeutic potential of this promising scaffold.

References

Application and Protocol Guide: Synthesis of Active Pharmaceutical Ingredients from Dimethylbenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Dimethylbenzoic Acids as Pharmaceutical Scaffolds

Dimethylbenzoic acids, a class of substituted aromatic carboxylic acids, represent a critical and versatile starting material in the synthesis of a wide array of Active Pharmaceutical Ingredients (APIs). Their inherent structural motifs, combining a carboxylic acid handle for diverse chemical modifications with the lipophilic character of a dimethylated benzene ring, provide a foundational scaffold for drugs targeting a range of therapeutic areas. The specific substitution pattern of the methyl groups (e.g., 2,3-, 3,4-, or 3,5-) profoundly influences the molecule's three-dimensional structure and electronic properties, allowing for the fine-tuning of pharmacological activity and pharmacokinetic profiles of the resulting APIs.

This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of two distinct APIs originating from 2,3-dimethylbenzoic acid: the widely-used non-steroidal anti-inflammatory drug (NSAID) Mefenamic Acid , and the veterinary sedative and analgesic Medetomidine . Through these examples, we will explore key chemical transformations and strategic considerations inherent in modern pharmaceutical synthesis. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the causality behind experimental choices and the principles of scientific integrity.

Part 1: Synthesis of Mefenamic Acid from 2,3-Dimethylbenzoic Acid

Mefenamic acid, chemically known as 2-(2,3-dimethylphenyl)aminobenzoic acid, is a non-steroidal anti-inflammatory drug used to treat pain, including menstrual pain.[1] Its synthesis is a classic example of C-N bond formation via the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution.[2][3] The overall synthetic strategy involves the preparation of the key intermediate, 2,3-dimethylaniline, from 2,3-dimethylbenzoic acid, followed by its condensation with a suitable o-halobenzoic acid derivative.

Synthetic Pathway Overview

The synthesis of Mefenamic Acid from 2,3-dimethylbenzoic acid can be conceptualized as a three-stage process. The initial stage focuses on the conversion of the carboxylic acid functionality into an amine. This is strategically achieved through a Hofmann rearrangement of a primary amide, which itself is derived from the starting benzoic acid. The Hofmann rearrangement is a reliable method for the synthesis of primary amines with one less carbon atom than the starting amide.[4][5] The second stage involves the pivotal Ullmann condensation reaction to construct the diarylamine core of Mefenamic Acid.

cluster_0 Stage 1: Synthesis of 2,3-Dimethylaniline cluster_1 Stage 2: Ullmann Condensation 2,3-Dimethylbenzoic_Acid 2,3-Dimethylbenzoic Acid 2,3-Dimethylbenzoyl_Chloride 2,3-Dimethylbenzoyl Chloride 2,3-Dimethylbenzoic_Acid->2,3-Dimethylbenzoyl_Chloride SOCl2 2,3-Dimethylbenzamide 2,3-Dimethylbenzamide 2,3-Dimethylbenzoyl_Chloride->2,3-Dimethylbenzamide NH4OH 2,3-Dimethylaniline 2,3-Dimethylaniline 2,3-Dimethylbenzamide->2,3-Dimethylaniline Hofmann Rearrangement Mefenamic_Acid Mefenamic Acid 2,3-Dimethylaniline->Mefenamic_Acid Ullmann Condensation 2-Chlorobenzoic_Acid 2-Chlorobenzoic Acid 2-Chlorobenzoic_Acid->Mefenamic_Acid

Synthetic pathway for Mefenamic Acid from 2,3-Dimethylbenzoic Acid.

Experimental Protocols

Rationale: The conversion of the carboxylic acid to an acid chloride activates the carbonyl group for subsequent nucleophilic attack by ammonia to form the amide. Thionyl chloride is a common and effective reagent for this transformation, with the byproducts (SO₂ and HCl) being gaseous, which simplifies purification.[6][7]

  • Materials:

    • 2,3-Dimethylbenzoic acid

    • Thionyl chloride (SOCl₂)

    • Dry benzene or toluene

  • Equipment:

    • Round-bottom flask with reflux condenser and drying tube

    • Heating mantle

    • Rotary evaporator

  • Procedure:

    • To a round-bottom flask charged with 2,3-dimethylbenzoic acid (1 equivalent), add dry benzene or toluene (approx. 2-3 mL per gram of acid).

    • Carefully add thionyl chloride (1.5-2.0 equivalents) to the suspension.

    • Fit the flask with a reflux condenser protected by a calcium chloride drying tube.

    • Heat the reaction mixture to reflux for 3-5 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

    • After completion, allow the mixture to cool to room temperature.

    • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to yield crude 2,3-dimethylbenzoyl chloride as an oil. This is often used in the next step without further purification.[6]

Rationale: The highly reactive acid chloride readily undergoes nucleophilic acyl substitution with ammonia to form the stable primary amide. Aqueous ammonia is a convenient source of the nucleophile.

  • Materials:

    • 2,3-Dimethylbenzoyl chloride (from Step 1.1)

    • Concentrated ammonium hydroxide (NH₄OH)

    • Ice

    • Dichloromethane or diethyl ether

  • Equipment:

    • Beaker or Erlenmeyer flask

    • Stir plate and stir bar

    • Büchner funnel and filter paper

  • Procedure:

    • Cool a beaker containing concentrated ammonium hydroxide in an ice bath.

    • Slowly add the crude 2,3-dimethylbenzoyl chloride from the previous step to the cold, stirred ammonium hydroxide solution. A white precipitate of 2,3-dimethylbenzamide will form.

    • Continue stirring for 30 minutes in the ice bath to ensure complete reaction.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold water to remove any ammonium salts.

    • Dry the solid product, for instance in a vacuum oven, to obtain 2,3-dimethylbenzamide.

Rationale: The Hofmann rearrangement provides a classic method for converting a primary amide to a primary amine with the loss of the carbonyl carbon.[4] The reaction proceeds through an isocyanate intermediate, which is hydrolyzed in situ to the amine.[5] Sodium hypobromite, generated in situ from bromine and sodium hydroxide, is the key reagent.

  • Materials:

    • 2,3-Dimethylbenzamide (from Step 1.2)

    • Sodium hydroxide (NaOH)

    • Bromine (Br₂)

    • Ice

  • Equipment:

    • Round-bottom flask

    • Dropping funnel

    • Heating mantle

    • Steam distillation apparatus (optional, for purification)

  • Procedure:

    • Prepare a solution of sodium hydroxide in water and cool it in an ice bath.

    • Slowly add bromine to the cold NaOH solution to form sodium hypobromite.

    • In a separate flask, dissolve 2,3-dimethylbenzamide in a minimal amount of a suitable solvent or use it as a fine powder.

    • Slowly add the freshly prepared cold sodium hypobromite solution to the amide with vigorous stirring, while maintaining a low temperature.

    • After the addition is complete, slowly warm the reaction mixture and then heat to reflux until the reaction is complete (typically monitored by TLC or GC).

    • The resulting 2,3-dimethylaniline can be isolated by steam distillation or solvent extraction followed by distillation under reduced pressure.

Rationale: The Ullmann condensation is a copper-catalyzed reaction that forms a C-N bond between an amine and an aryl halide.[3] A base is required to deprotonate the amine, and a copper catalyst facilitates the coupling.

  • Materials:

    • 2,3-Dimethylaniline (from Step 1.3)

    • 2-Chlorobenzoic acid

    • Potassium carbonate (K₂CO₃) or another suitable base

    • Copper powder or a copper(I) salt (e.g., CuI, Cu₂O)

    • High-boiling point solvent (e.g., N,N-dimethylformamide (DMF), nitrobenzene)

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Heating mantle with a temperature controller

    • Mechanical stirrer

  • Procedure:

    • To a round-bottom flask, add 2-chlorobenzoic acid (1 equivalent), 2,3-dimethylaniline (1-1.2 equivalents), potassium carbonate (2-3 equivalents), and a catalytic amount of copper powder or a copper(I) salt.

    • Add a high-boiling point solvent such as DMF.

    • Heat the reaction mixture to a high temperature (typically 120-160 °C) with vigorous stirring for several hours until the reaction is complete (monitored by TLC or HPLC).

    • Cool the reaction mixture and pour it into a large volume of water.

    • Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the crude Mefenamic acid.

    • Collect the crude product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure Mefenamic acid.

Data Summary
CompoundMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
2,3-Dimethylbenzoyl Chloride168.62>90(liquid)
2,3-Dimethylbenzamide149.1985-95144-146
2,3-Dimethylaniline121.1870-85-15
Mefenamic Acid241.2960-75230-232

Part 2: Synthesis of Medetomidine from 2,3-Dimethylbenzoic Acid

Medetomidine is a potent and selective α₂-adrenergic agonist, widely used in veterinary medicine as a sedative and analgesic.[8] Its synthesis from 2,3-dimethylbenzoic acid is a more complex, multi-step process that showcases different synthetic strategies, including the construction of a heterocyclic imidazole ring.

Synthetic Pathway Overview

A plausible synthetic route to Medetomidine from 2,3-dimethylbenzoic acid involves several key transformations. The initial steps aim to convert the benzoic acid into a ketone intermediate. This ketone then serves as a precursor for the construction of the imidazole ring, a common motif in many biologically active molecules.

cluster_0 Stage 1: Ketone Intermediate Synthesis cluster_1 Stage 2: Imidazole Ring Formation 2,3-Dimethylbenzoic_Acid 2,3-Dimethylbenzoic Acid Activated_Acid Activated Acid Derivative 2,3-Dimethylbenzoic_Acid->Activated_Acid Activation Ketone_Intermediate 1-(2,3-dimethylphenyl)ethan-1-one Activated_Acid->Ketone_Intermediate Grignard Reaction/ Coupling Halogenated_Ketone α-Haloketone Ketone_Intermediate->Halogenated_Ketone Halogenation Medetomidine Medetomidine Halogenated_Ketone->Medetomidine Reaction with Formamide/Ammonia

Conceptual synthetic pathway for Medetomidine.

Experimental Protocols

Rationale: This step converts the carboxylic acid into a methyl ketone. A common method involves converting the carboxylic acid to its acid chloride, followed by a reaction with an organocadmium or organocuprate reagent. An alternative is the reaction with methyllithium.

  • Materials:

    • 2,3-Dimethylbenzoyl chloride (prepared as in Step 1.1)

    • Dimethylcadmium (prepared in situ from methylmagnesium bromide and cadmium chloride) or methyllithium

    • Dry diethyl ether or THF

  • Equipment:

    • Three-necked round-bottom flask with a dropping funnel and nitrogen inlet

    • Magnetic stirrer

    • Ice bath

  • Procedure (using organocadmium):

    • In a three-necked flask under a nitrogen atmosphere, prepare methylmagnesium bromide from magnesium turnings and methyl bromide in dry diethyl ether.

    • To the Grignard reagent, add anhydrous cadmium chloride in portions. Stir the mixture for about an hour to form dimethylcadmium.

    • Cool the reaction mixture in an ice bath and slowly add a solution of 2,3-dimethylbenzoyl chloride in dry ether.

    • After the addition, stir the reaction mixture at room temperature for several hours.

    • Quench the reaction by carefully adding dilute acid.

    • Extract the product with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent by rotary evaporation and purify the resulting ketone by distillation under reduced pressure.

Rationale: α-Bromination of the ketone is necessary to introduce a leaving group for the subsequent imidazole synthesis. Bromine in a suitable solvent is typically used for this purpose.

  • Materials:

    • 1-(2,3-dimethylphenyl)ethan-1-one (from Step 2.1)

    • Bromine (Br₂)

    • Acetic acid or chloroform

  • Equipment:

    • Round-bottom flask

    • Dropping funnel

    • Magnetic stirrer

  • Procedure:

    • Dissolve 1-(2,3-dimethylphenyl)ethan-1-one in glacial acetic acid or chloroform.

    • Slowly add a solution of bromine in the same solvent dropwise with stirring. The reaction is often initiated with a small amount of HBr.

    • Continue stirring until the color of bromine disappears.

    • Pour the reaction mixture into water and extract the product with a suitable organic solvent.

    • Wash the organic layer with a dilute solution of sodium bicarbonate and then with water.

    • Dry the organic layer and remove the solvent to obtain the crude α-bromoketone, which may be used directly or purified by crystallization.

Rationale: The imidazole ring is constructed by reacting the α-bromoketone with a source of ammonia and a one-carbon unit, typically formamide. This is a variation of the Debus-Radziszewski imidazole synthesis.

  • Materials:

    • 2-bromo-1-(2,3-dimethylphenyl)ethan-1-one (from Step 2.2)

    • Formamide

    • Ammonia (can be generated in situ or from a solution)

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Heating mantle

  • Procedure:

    • Heat a mixture of the α-bromoketone and a large excess of formamide.

    • Pass a stream of ammonia gas through the hot reaction mixture or use a sealed tube with aqueous ammonia.

    • Continue heating for several hours.

    • Cool the reaction mixture, dilute with water, and make it basic with a sodium hydroxide solution.

    • Extract the product with an organic solvent (e.g., chloroform or ethyl acetate).

    • Wash, dry, and evaporate the solvent.

    • Purify the crude Medetomidine by column chromatography or by converting it to its hydrochloride salt and recrystallizing.

Data Summary
CompoundMolecular Weight ( g/mol )Typical Yield (%)Physical State
1-(2,3-dimethylphenyl)ethan-1-one148.2070-80Liquid
2-bromo-1-(2,3-dimethylphenyl)ethan-1-one227.1080-90Solid
Medetomidine200.2830-50Solid

Conclusion

The synthetic routes detailed in this guide underscore the strategic importance of dimethylbenzoic acids as versatile starting materials in the pharmaceutical industry. The syntheses of Mefenamic Acid and Medetomidine from 2,3-dimethylbenzoic acid highlight a range of fundamental organic transformations, from the functional group interconversion of a carboxylic acid to an amine via the Hofmann rearrangement to the construction of complex heterocyclic systems and the formation of key C-N bonds through the Ullmann condensation.

The successful execution of these multi-step syntheses relies on a thorough understanding of reaction mechanisms, careful optimization of reaction conditions, and robust purification techniques. The protocols provided herein serve as a practical guide for researchers and professionals in the field of drug development, offering a foundation for the synthesis of these and other valuable pharmaceutical agents.

References

Application Notes and Protocols for the Development of Novel APIs using 2-Hydroxy-3,4-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Scaffold

In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel Active Pharmaceutical Ingredients (APIs). 2-Hydroxy-3,4-dimethylbenzoic acid, a substituted derivative of salicylic acid, presents itself as a compelling starting material for the synthesis of new chemical entities. Its inherent structural features—a carboxylic acid, a phenolic hydroxyl group, and a substituted aromatic ring—offer multiple points for chemical modification, enabling the creation of diverse compound libraries. The structural similarity to salicylic acid, a well-established anti-inflammatory agent, provides a strong rationale for exploring the therapeutic potential of its derivatives, particularly in the realm of inflammation and pain management. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound as a foundational element in the synthesis and evaluation of novel APIs.

Scientific Rationale: Targeting Cyclooxygenase Pathways

The anti-inflammatory properties of salicylic acid and its derivatives are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade.[1][2][3] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are implicated in pain, fever, and inflammation. There are two main isoforms of this enzyme, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation.[2] Therefore, the development of selective COX-2 inhibitors is a desirable strategy to mitigate inflammatory responses while minimizing the gastrointestinal side effects associated with non-selective COX inhibition.[2]

The substitution pattern on the aromatic ring of salicylic acid analogues has been shown to significantly influence their COX inhibitory activity and selectivity.[1][4][5] The presence of methyl groups at the 3 and 4 positions of this compound is hypothesized to modulate the binding affinity and selectivity towards COX enzymes. By systematically modifying the carboxylic acid and hydroxyl moieties of this scaffold, it is possible to generate a library of novel compounds with potentially enhanced anti-inflammatory efficacy and improved safety profiles. This application note will detail the synthesis of three classes of derivatives—esters, amides, and benzoxazoles—and outline protocols for their in-vitro evaluation as COX inhibitors.

Synthetic Strategies and Protocols

The synthetic approach will focus on three primary modifications of the this compound scaffold: esterification of the carboxylic acid, amidation of the carboxylic acid, and cyclization to form benzoxazoles. These strategies are chosen for their robustness, versatility, and the potential of the resulting functional groups to impart favorable pharmacological properties.

I. Synthesis of Novel Ester Derivatives

Esterification of the carboxylic acid moiety can enhance the lipophilicity of the parent compound, potentially improving its membrane permeability and oral bioavailability. The Fischer-Speier esterification is a classic and reliable method for this transformation, particularly when using an excess of the alcohol reactant.[6][7][8]

Protocol 1: Fischer-Speier Esterification of this compound

Objective: To synthesize a library of alkyl and aryl esters of this compound.

Materials:

  • This compound

  • A selection of primary and secondary alcohols (e.g., methanol, ethanol, isopropanol, benzyl alcohol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Hexane

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add the desired alcohol (20 eq, serving as both reactant and solvent).

  • Slowly add the acid catalyst (H₂SO₄ or p-TsOH, 0.1 eq) to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with a saturated solution of NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterize the purified ester by ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Synthesis of Novel Amide Derivatives

Amidation of the carboxylic acid can introduce hydrogen bond donors and acceptors, potentially leading to stronger and more specific interactions with the target enzyme. Peptide coupling reagents are widely used to facilitate amide bond formation under mild conditions, minimizing side reactions.[9][10][11]

Protocol 2: Amidation using a Peptide Coupling Reagent

Objective: To synthesize a library of amide derivatives of this compound.

Materials:

  • This compound

  • A selection of primary and secondary amines (e.g., aniline, benzylamine, morpholine)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or similar coupling reagent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Lithium chloride (LiCl) (optional, to improve solubility)

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add HBTU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography on silica gel.

  • Characterize the purified amide by ¹H NMR, ¹³C NMR, and mass spectrometry.

III. Synthesis of Novel Benzoxazole Derivatives

The synthesis of benzoxazoles introduces a rigid, bicyclic heterocyclic system, which can serve as a bioisostere for the carboxylic acid and engage in different binding interactions within the active site of the target enzyme. A common method for benzoxazole synthesis is the condensation of a 2-aminophenol with a carboxylic acid under acidic conditions, often facilitated by microwave irradiation.[12][13][14] For this protocol, we will first need to synthesize the requisite 2-amino-3,4-dimethylphenol intermediate.

Protocol 3: Synthesis of 2-Substituted Benzoxazoles

Objective: To synthesize benzoxazole derivatives from this compound.

Part A: Synthesis of 2-Amino-3,4-dimethylphenol

This is a multi-step process that would typically involve nitration of a suitable precursor followed by reduction. A plausible route would start from 3,4-dimethylphenol, involving nitration and subsequent reduction of the nitro group to an amine.

Part B: Condensation with a Carboxylic Acid to form the Benzoxazole

Materials:

  • 2-Amino-3,4-dimethylphenol (synthesized in Part A)

  • A selection of carboxylic acids

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • Toluene or xylene

  • Microwave reactor or round-bottom flask with Dean-Stark apparatus

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a microwave-safe vessel or a round-bottom flask equipped with a Dean-Stark trap, combine 2-amino-3,4-dimethylphenol (1.0 eq), the desired carboxylic acid (1.1 eq), and the acid catalyst (e.g., p-TsOH, 0.2 eq) in toluene or xylene.

  • If using a microwave reactor, heat the mixture to 150-180 °C for 20-40 minutes. If using conventional heating, reflux the mixture with azeotropic removal of water until no more water is collected in the Dean-Stark trap.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude benzoxazole by column chromatography on silica gel.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of Synthetic Workflows

Synthetic_Workflow cluster_ester Esterification cluster_amide Amidation cluster_benzoxazole Benzoxazole Synthesis start This compound esterification Protocol 1: Fischer-Speier Esterification amidation Protocol 2: Peptide Coupling benzoxazole_synthesis Protocol 3: Condensation & Cyclization esters Ester Derivatives esterification->esters amides Amide Derivatives amidation->amides benzoxazoles Benzoxazole Derivatives benzoxazole_synthesis->benzoxazoles

Caption: Synthetic pathways for the derivatization of this compound.

In-Vitro Evaluation of Biological Activity

The synthesized derivatives will be evaluated for their ability to inhibit COX-1 and COX-2 enzymes to determine their anti-inflammatory potential and selectivity.

Protocol 4: In-Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the IC₅₀ values of the synthesized compounds for COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Prostaglandin E₂ (PGE₂) EIA kit

  • Synthesized compounds dissolved in DMSO

  • Celecoxib (positive control for COX-2 inhibition)

  • Indomethacin (positive control for non-selective inhibition)

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds and positive controls in the assay buffer.

  • In a 96-well plate, add the enzyme (COX-1 or COX-2) to each well.

  • Add the test compounds or controls to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate for a specific duration (e.g., 10 minutes) at the controlled temperature.

  • Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • Quantify the amount of PGE₂ produced in each well using a PGE₂ EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

  • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

  • Calculate the COX-2 selectivity index (SI) as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Data Presentation

The results of the synthetic and biological evaluations should be systematically tabulated for clear comparison and analysis.

Table 1: Synthesized Derivatives of this compound

Compound IDDerivative TypeR GroupYield (%)
E-01 EsterMethyl[Data]
E-02 EsterEthyl[Data]
E-03 EsterBenzyl[Data]
A-01 AmideAniline[Data]
A-02 AmideBenzylamine[Data]
B-01 BenzoxazolePhenyl[Data]

Table 2: In-Vitro COX Inhibitory Activity of Synthesized Derivatives

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (SI)
E-01 [Data][Data][Data]
E-02 [Data][Data][Data]
E-03 [Data][Data][Data]
A-01 [Data][Data][Data]
A-02 [Data][Data][Data]
B-01 [Data][Data][Data]
Celecoxib [Data][Data][Data]
Indomethacin [Data][Data][Data]

Visualization of Mechanism of Action

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE₂) COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Novel_API Novel API Derivative (from this compound) Novel_API->COX_Enzymes Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) pathway by novel API derivatives.

Conclusion and Future Directions

This guide provides a foundational framework for the development of novel APIs from this compound. The outlined synthetic protocols are adaptable and can be expanded to include a wider range of functional groups and heterocyclic systems. The in-vitro screening protocol offers a robust method for identifying lead compounds with potent and selective COX inhibitory activity. Promising candidates identified through this workflow can be advanced to further preclinical studies, including pharmacokinetic profiling and in-vivo efficacy models of inflammation. The versatility of the this compound scaffold, coupled with a rational, target-based drug design approach, holds significant promise for the discovery of the next generation of anti-inflammatory agents.

References

Application Notes and Protocols for the Recrystallization of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Art and Science of Crystalline Purity

In the realm of pharmaceutical development and organic synthesis, the purity of a compound is not merely a desirable attribute but a critical determinant of its efficacy, safety, and stability. Substituted benzoic acids, a cornerstone of many active pharmaceutical ingredients (APIs) and specialty chemicals, often emerge from synthesis laden with impurities. Recrystallization stands as a powerful, yet elegantly simple, technique for the purification of these solid organic compounds.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for the successful recrystallization of substituted benzoic acids. We will delve into the theoretical underpinnings, provide a detailed, field-proven protocol, and offer insights into troubleshooting common challenges.

The fundamental principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a chosen solvent system.[1][2] Typically, the solubility of a solid in a solvent increases with temperature.[1][3] By dissolving the impure solid in a hot, saturated solution and then allowing it to cool slowly, the desired compound will crystallize out in a purer form, while the impurities remain dissolved in the mother liquor.[1][4][5] The slow, controlled formation of the crystal lattice is selective, preferentially incorporating molecules of the same type and excluding dissimilar impurity molecules.[4][6][7]

I. Foundational Principles: A Deeper Dive into Recrystallization

A successful recrystallization is a carefully orchestrated process governed by several key factors. Understanding these principles is paramount to developing a robust and reproducible purification strategy.

The Crucial Role of Solvent Selection

The choice of solvent is the most critical variable in recrystallization.[1][8] An ideal solvent should exhibit the following characteristics:

  • High Solvating Power at Elevated Temperatures: The solvent must readily dissolve the substituted benzoic acid at or near its boiling point to create a saturated solution.[8][9]

  • Low Solvating Power at Ambient or Cold Temperatures: Upon cooling, the desired compound should have limited solubility, allowing for maximum recovery of the purified crystals.[8][9]

  • Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or sparingly soluble in the hot solvent (allowing for removal by hot filtration).[1]

  • Chemical Inertness: The solvent must not react with the compound being purified.[1][5]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.[1][5]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[5]

The polarity of both the solvent and the substituted benzoic acid plays a significant role in solubility. The presence of various substituents on the benzoic acid ring can alter its polarity and hydrogen bonding capabilities, thereby influencing its solubility in different solvents.[10] For instance, electron-withdrawing groups can increase the acidity of the carboxylic acid, affecting its interaction with protic or aprotic solvents.[11][12][13]

The Thermodynamics and Kinetics of Crystal Formation

Recrystallization is a process driven by thermodynamics and controlled by kinetics. The formation of a stable crystal lattice from a supersaturated solution is an energetically favorable process.[4] The process can be broken down into two main stages:

  • Nucleation: The initial formation of small, ordered clusters of molecules in the supersaturated solution.[14] This can occur spontaneously (homogeneous nucleation) or be induced by the presence of seed crystals or even microscopic scratches on the glassware (heterogeneous nucleation).[15][16]

  • Crystal Growth: The subsequent addition of molecules from the solution onto the existing nuclei, leading to the formation of larger, well-defined crystals.[14]

Slow cooling is crucial for the formation of large, pure crystals.[6][17][18] Rapid cooling, or "crashing out," can trap impurities within the crystal lattice, diminishing the effectiveness of the purification.[16]

II. Protocol for the Recrystallization of Substituted Benzoic Acids

This protocol provides a detailed, step-by-step methodology for the recrystallization of a generic substituted benzoic acid. It is essential to adapt the specific solvent and volumes based on preliminary solubility tests for the compound of interest.

Materials and Equipment
  • Crude substituted benzoic acid

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks (appropriate sizes)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bars

  • Boiling stones or a capillary tube

  • Powder funnel

  • Fluted filter paper

  • Short-stemmed glass funnel

  • Beaker for waste

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper to fit Büchner funnel

  • Spatula

  • Watch glass

  • Drying oven or vacuum desiccator

Experimental Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation & Drying A 1. Add Crude Solid to Erlenmeyer Flask B 2. Add Minimum Amount of Hot Solvent A->B C 3. Heat to Boiling with Stirring B->C D 4. Hot Gravity Filtration (if insoluble impurities are present) C->D Optional E 5. Slow Cooling of Filtrate to Room Temperature C->E No insoluble impurities D->E F 6. Further Cooling in an Ice Bath E->F G 7. Vacuum Filtration to Collect Crystals F->G H 8. Wash Crystals with Cold Solvent G->H I 9. Dry the Purified Crystals H->I J Pure Crystals I->J Characterization

Caption: A generalized workflow for the recrystallization of substituted benzoic acids.

Detailed Step-by-Step Methodology

Step 1: Solvent Selection and Solubility Testing Before proceeding with the bulk recrystallization, it is imperative to identify a suitable solvent. This is typically done on a small scale:

  • Place approximately 10-20 mg of the crude substituted benzoic acid into several small test tubes.

  • Add a few drops of a different potential solvent to each test tube at room temperature and observe the solubility.[19] A good solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes that still contain undissolved solid in a hot water bath.[8] The ideal solvent will dissolve the compound completely at an elevated temperature.

  • Allow the clear, hot solutions to cool to room temperature, and then in an ice bath. The best solvent will yield a good quantity of crystals upon cooling.[8]

Step 2: Dissolution of the Crude Solid

  • Place the accurately weighed crude substituted benzoic acid into an Erlenmeyer flask. The flask should be no more than half full to prevent bumping and solvent loss.[20]

  • Add a boiling stone or a sealed capillary tube to ensure smooth boiling.

  • Heat the selected solvent in a separate beaker on the hot plate.

  • Add a small portion of the hot solvent to the Erlenmeyer flask containing the crude solid and bring the mixture to a boil with gentle swirling or magnetic stirring.[18]

  • Continue adding small portions of the hot solvent until the solid just dissolves completely.[18][21] It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[22] If insoluble impurities are present, do not add excessive solvent in an attempt to dissolve them.

Step 3: Removal of Insoluble Impurities (Hot Gravity Filtration) This step is only necessary if insoluble impurities are observed in the hot solution.

  • Preheat a stemless or short-stemmed glass funnel by placing it on top of a beaker containing a small amount of boiling solvent.[23][24] This prevents premature crystallization in the funnel stem.

  • Place a piece of fluted filter paper into the hot funnel.

  • Quickly pour the hot solution of the substituted benzoic acid through the fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[1][25]

  • Rinse the original flask with a small amount of hot solvent and pass this through the filter paper to recover any remaining compound.

Step 4: Crystallization

  • Cover the Erlenmeyer flask containing the hot, clear filtrate with a watch glass or inverted beaker and allow it to cool slowly and undisturbed to room temperature.[15] Slow cooling is essential for the formation of large, pure crystals.[6][17]

  • Once the flask has reached room temperature and crystal formation appears to be complete, place it in an ice-water bath for at least 20 minutes to maximize the yield of crystals.[26]

Step 5: Collection and Washing of Crystals (Vacuum Filtration)

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes.

  • Wet the filter paper with a small amount of the cold recrystallization solvent to ensure a good seal.

  • Turn on the vacuum source and pour the cold slurry of crystals into the Büchner funnel.

  • Use a spatula to transfer any remaining crystals from the flask. A small amount of the cold filtrate can be used to rinse the flask.

  • Wash the crystals on the filter paper with a minimal amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.[18][27]

  • Continue to draw air through the crystals for a few minutes to help dry them.[15]

Step 6: Drying the Purified Crystals

  • Carefully remove the filter paper and crystals from the Büchner funnel and place them on a pre-weighed watch glass.

  • Allow the crystals to air-dry or place them in a drying oven at a temperature well below the melting point of the compound. For heat-sensitive compounds, a vacuum desiccator is recommended.

  • The crystals are considered dry when they reach a constant weight.[22]

Step 7: Purity Assessment and Yield Calculation

  • Determine the melting point of the purified crystals. A sharp melting point range close to the literature value is indicative of high purity.[6][21]

  • Calculate the percent recovery: (Mass of Purified Crystals / Initial Mass of Crude Solid) x 100%

III. Solubility Data and Solvent Systems

The choice of solvent is highly dependent on the specific substituents on the benzoic acid ring. The following table provides a starting point for solvent selection for benzoic acid and some common derivatives.

CompoundCommon Recrystallization SolventsNotes
Benzoic AcidWater, Aqueous Ethanol, Benzene, Petroleum Ether[9]Highly soluble in hot water, sparingly soluble in cold water.[15]
3-Nitrobenzoic AcidMethanol, Ethanol, Ethyl Acetate, Acetonitrile[3]Solubility increases with temperature in these solvents.[3]
3,5-Dinitrobenzoic AcidMethanol, Ethanol, Ethyl Acetate, Acetonitrile[3]Generally less soluble than 3-nitrobenzoic acid in the same solvent.[3]
p-Aminobenzoic Acid (PABA)Ethanol-Water mixtures, Dimethyl Sulfoxide (DMSO)-Water mixtures[10]pKa changes in different solvent systems can affect solubility.[10]
Salicylic Acid (2-Hydroxybenzoic Acid)Water, EthanolThe hydroxyl group influences its solubility profile.

Note: This table is not exhaustive. Comprehensive solubility data for a wide range of substituted benzoic acids can be found in resources like the IUPAC-NIST Solubility Data Series.[28][29]

IV. Troubleshooting Common Recrystallization Issues

ProblemPossible Cause(s)Suggested Solution(s)
No Crystals Form Upon Cooling Too much solvent was used.Boil off some of the solvent to concentrate the solution and allow it to cool again.[16]
The solution is supersaturated but nucleation has not occurred.Scratch the inside of the flask with a glass rod at the surface of the solution.[15][16] Add a "seed" crystal of the pure compound.[16]
Oiling Out The boiling point of the solvent is higher than the melting point of the solute.Re-heat the solution and add more of the "good" solvent to lower the saturation point.[16] Use a lower-boiling solvent or a solvent pair.
The compound is precipitating too quickly from a highly concentrated solution.Re-heat to dissolve the oil and add a small amount of additional hot solvent before allowing it to cool slowly again.[16]
Low Recovery Too much solvent was used.If the mother liquor has not been discarded, it can be concentrated to obtain a second crop of crystals.[16]
Premature crystallization during hot filtration.Ensure the funnel and receiving flask are adequately pre-heated. Filter the solution as quickly as possible.[17][24]
The crystals were washed with too much cold solvent.Use only the minimum amount of ice-cold solvent for washing.[22]
Colored Crystals Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before hot filtration to adsorb the colored impurities.[1][7][30]

V. Safety Considerations

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[20]

  • Perform recrystallizations in a well-ventilated fume hood, especially when using volatile or flammable organic solvents.

  • Be cautious when working with hot plates and hot glassware.[20] Use appropriate clamps or tongs to handle hot flasks.

  • Never heat a sealed container.

  • Dispose of all chemical waste in the designated waste containers.[20]

VI. Conclusion

Recrystallization is a powerful and versatile technique for the purification of substituted benzoic acids. By understanding the underlying principles of solubility, nucleation, and crystal growth, and by meticulously following a well-designed protocol, researchers can consistently obtain high-purity crystalline materials. This application note serves as a comprehensive guide to aid in the successful implementation of this essential laboratory procedure.

VII. References

  • Alfa Chemistry. (n.d.). Recrystallization of Benzoic Acid. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023). Recrystallization (chemistry). Retrieved from --INVALID-LINK--

  • Zhang, P., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data, 62(4), 1103-1110.

  • Chemistry Stack Exchange. (2017). Solvent for recrystallization of benzoic acid?. Retrieved from --INVALID-LINK--

  • Yalkowsky, S. H., & Valvani, S. C. (1980). Effects of solvent polarity on the acid dissociation constants of benzoic acids. Journal of Pharmaceutical Sciences, 69(8), 912-922.

  • Scribd. (n.d.). Recrystallization and Melting Point Determination of Benzoic Acid. Retrieved from --INVALID-LINK--

  • Nerz, J. (n.d.). EXPERIMENT 2 GENERAL SAFETY CONSIDERATIONS. Retrieved from Dr. Nerz's website.

  • The Recrystallization of Impure Benzoic Acid Lab. (2024, April 13). YouTube. Retrieved from --INVALID-LINK--

  • Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 42(3).

  • Studylib. (n.d.). Recrystallization Lab: Solvent Selection & Benzoic Acid. Retrieved from --INVALID-LINK--

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from --INVALID-LINK--

  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from --INVALID-LINK--

  • ChemTalk. (n.d.). Lab Procedure: Recrystallization. Retrieved from --INVALID-LINK--

  • University of Sydney. (n.d.). Recrystallisation of benzoic acid. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents. Retrieved from --INVALID-LINK--

  • Kyoto University. (n.d.). Hot Filtration & Recrystallization. Retrieved from --INVALID-LINK--

  • Hancock, C. K., Pawloski, J. N., & Idoux, J. P. (1966). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. The Journal of Organic Chemistry, 31(11), 3801-3803.

  • Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 42(3), 033102.

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from --INVALID-LINK--

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from --INVALID-LINK--

  • University of Massachusetts Boston. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from --INVALID-LINK--

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from --INVALID-LINK--

  • University of York. (n.d.). Single-solvent recrystallisation. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from --INVALID-LINK--

  • CUNY Baruch College. (2025). Lab: Purification by Recrystallization. Retrieved from --INVALID-LINK--

  • KnowChem. (2023, August 23). Mechanism of Crystallization | Nucleation | Crystal Growth | What is Crystallization. YouTube. Retrieved from --INVALID-LINK--

  • All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. YouTube. Retrieved from --INVALID-LINK--

  • Hollingsworth, C. A., Seybold, P., & Hadad, C. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4‐5), 1371-1379.

  • Reddit. (2012, February 7). Help! Recrystallization sources of error. Retrieved from --INVALID-LINK--

  • NIST. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from a NIST data compilation.

  • Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzo.... Retrieved from --INVALID-LINK--

  • California State University, Sacramento. (n.d.). Recrystallization. Retrieved from --INVALID-LINK--

  • University of Wisconsin-Madison. (n.d.). Organic Chemistry 253 Experiment #3 Recrystallization. Retrieved from --INVALID-LINK--

  • Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. ResearchGate. Retrieved from --INVALID-LINK--

References

Application Note: 2-Hydroxy-3,4-dimethylbenzoic Acid as a Strategic Building Block in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 2-Hydroxy-3,4-dimethylbenzoic acid as a versatile building block for the synthesis of complex molecules.

Abstract

Substituted hydroxybenzoic acids are cornerstone synthons in medicinal chemistry and materials science, valued for their rigid aromatic scaffold and versatile functional groups. This application note delves into the specific potential of this compound, a unique yet under-explored variant. We provide a comprehensive guide for its use, beginning with a plausible synthetic route and a detailed analysis of its reactive sites. The core of this document presents robust, step-by-step protocols for the selective functionalization of its carboxylic acid and phenolic hydroxyl groups. By explaining the chemical principles behind each step, we empower researchers to leverage this building block's distinct steric and electronic properties for the rational design and synthesis of novel, complex molecules.

Introduction: The Strategic Value of Substituted Salicylic Acids

Hydroxybenzoic acids are a class of organic compounds that feature prominently in biologically active molecules and functional materials.[1] The archetypal member, 2-hydroxybenzoic acid (salicylic acid), is renowned for its therapeutic properties and its role as a precursor to acetylsalicylic acid (aspirin). The strategic placement of additional substituents onto this core scaffold allows for the fine-tuning of physicochemical properties such as lipophilicity, acidity, and molecular conformation.

This compound presents a compelling scaffold for several reasons:

  • Salicylic Acid Moiety: The ortho-positioning of the hydroxyl and carboxyl groups enables intramolecular hydrogen bonding, which rigidifies the local conformation and influences the pKa of both groups. This feature is often exploited in drug design to create specific interactions with biological targets.

  • Vicinal Dimethyl Groups: The methyl groups at the C3 and C4 positions provide significant steric hindrance on one side of the molecule. This steric bulk can be used to direct the approach of reagents, control atropisomerism in larger molecules, and create specific hydrophobic pockets for protein-ligand interactions.

  • Defined Reactivity: The molecule possesses three primary sites for chemical modification: the carboxylic acid, the phenolic hydroxyl, and the C5 position on the aromatic ring, allowing for controlled, stepwise elaboration into more complex structures.

This guide provides the necessary theoretical grounding and practical protocols to effectively utilize this promising building block.

Proposed Synthesis of the Building Block

While not widely commercially available, this compound can be synthesized from readily available precursors like 3,4-dimethylphenol through established organometallic or classical carboxylation methods. A common and effective approach is ortho-lithiation followed by quenching with carbon dioxide.

cluster_0 Proposed Synthesis Workflow A 3,4-Dimethylphenol B Protection (e.g., MOM-Cl, Base) A->B C Protected Phenol B->C D ortho-Lithiation (n-BuLi, THF, -78°C) C->D E Ortho-lithiated Intermediate D->E F Carboxylation (CO2(s) or CO2(g)) E->F G Protected Carboxylic Acid F->G H Deprotection (Acidic Hydrolysis, e.g., HCl) G->H I This compound (Final Product) H->I

Caption: Proposed workflow for the synthesis of this compound.

Analysis of Reactive Sites and Strategic Functionalization

The utility of this compound as a building block stems from the differential reactivity of its functional groups. A strategic approach involves the selective modification of these sites, often requiring the use of protecting groups to prevent unwanted side reactions.

Caption: Key reactive sites on the this compound scaffold.

The general order of reactivity for deprotonation is Carboxylic Acid > Phenolic Hydroxyl. This allows for selective reactions. However, for reactions requiring strong bases or harsh conditions, protection of one group while reacting the other is the most robust strategy.

Protocols for Selective Functionalization

The following protocols provide step-by-step methodologies for the selective modification of the carboxylic acid and phenolic hydroxyl groups. The key to success is a two-step sequence: (1) esterification of the carboxylic acid, followed by (2) etherification of the hydroxyl group.

Protocol 4.1: Fischer Esterification of the Carboxylic Acid

This protocol selectively converts the carboxylic acid to its methyl ester. The acidic conditions are mild enough to leave the phenolic hydroxyl untouched.

Rationale: Fischer esterification is an acid-catalyzed equilibrium reaction. Using the alcohol reactant (methanol) as the solvent drives the equilibrium towards the product. The phenolic hydroxyl is significantly less reactive under these conditions.

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve 1.0 eq of this compound in anhydrous methanol (approx. 0.2 M concentration).

  • Cool the solution in an ice bath (0 °C).

  • Slowly add concentrated sulfuric acid dropwise (0.1 eq).

  • Remove the ice bath and heat the mixture to reflux (approx. 65 °C).

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine. Causality Note: The bicarbonate wash neutralizes the sulfuric acid catalyst and removes any unreacted starting material.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude methyl 2-hydroxy-3,4-dimethylbenzoate.

  • Purify the product by flash column chromatography if necessary.

Protocol 4.2: Williamson Etherification of the Phenolic Hydroxyl

This protocol modifies the hydroxyl group of the methyl ester intermediate prepared in Protocol 4.1.

Rationale: The phenolic proton is weakly acidic and can be removed by a suitable base (e.g., K₂CO₃) to form a nucleophilic phenoxide. This phenoxide then displaces a halide from an alkyl halide in an Sₙ2 reaction to form an ether.[2] Using the ester from the previous step protects the more acidic carboxylic acid functionality.

Materials:

  • Methyl 2-hydroxy-3,4-dimethylbenzoate (from Protocol 4.1)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Alkyl halide (e.g., Benzyl bromide, Iodomethane)

  • Acetone or Dimethylformamide (DMF), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, add the methyl ester (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and anhydrous acetone or DMF (approx. 0.3 M).

  • Add the desired alkyl halide (1.1-1.2 eq) to the suspension.

  • Heat the mixture to reflux and stir vigorously. Expertise Note: DMF is a better solvent for less reactive alkyl halides due to its higher boiling point and ability to solvate cations, but acetone is often sufficient and easier to remove.

  • Monitor the reaction by TLC. The reaction may take 6-24 hours depending on the reactivity of the alkyl halide.

  • After completion, cool the mixture to room temperature and filter off the solid K₂CO₃.

  • Rinse the solid with additional solvent.

  • Concentrate the combined filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water and brine to remove any remaining inorganic salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude ether product.

  • Purify via flash column chromatography. The resulting product can then be hydrolyzed back to a carboxylic acid if desired, using standard saponification conditions (e.g., LiOH, THF/H₂O).

Prospective Application: Synthesis of a Bioactive Scaffold

To illustrate the utility of this building block, we propose its use in the synthesis of a novel scaffold analogous to compounds investigated as dual-target mitochondriotropic antioxidants and cholinesterase inhibitors.[3] The strategy leverages the protocols described above to append a lipophilic cationic moiety, a common strategy for mitochondrial targeting.

cluster_workflow Illustrative Synthetic Pathway A 2-Hydroxy-3,4- dimethylbenzoic acid B Protocol 4.1 (Esterification) A->B C Methyl Ester Intermediate B->C D Protocol 4.2 (Etherification with 1,4-dibromobutane) C->D E Bromoalkyl Intermediate D->E F Quaternization (e.g., with Triphenylphosphine) E->F G Phosphonium Salt Ester F->G H Saponification (LiOH, THF/H2O) G->H I Final Target Molecule (Lipophilic Cationic Acid) H->I

Caption: A multi-step pathway for a complex molecule using the building block.

This synthetic route demonstrates how the controlled, sequential functionalization of this compound enables the construction of complex molecular architectures with potential applications in drug discovery.

Data Summary Table

The following table summarizes the expected inputs and outputs for the described protocols, providing a clear reference for experimental planning.

ProtocolStarting MaterialKey ReagentsProductExpected Yield (Hypothetical)Key Characterization Notes
4.1 This compoundMeOH, H₂SO₄Methyl 2-hydroxy-3,4-dimethylbenzoate85-95%IR: Appearance of ester C=O stretch (~1700 cm⁻¹), disappearance of broad acid O-H. ¹H NMR: Appearance of -OCH₃ singlet (~3.9 ppm).
4.2 Methyl 2-hydroxy-3,4-dimethylbenzoateK₂CO₃, R-XMethyl 2-(alkoxy)-3,4-dimethylbenzoate70-90%IR: Disappearance of phenolic O-H stretch (~3300 cm⁻¹). ¹H NMR: Appearance of new signals corresponding to the "R" group of the alkyl halide (R-X).

Conclusion

This compound is a promising building block whose full potential has yet to be tapped. Its unique substitution pattern offers a blend of steric control and versatile reactivity. The protocols and strategies outlined in this application note provide a robust framework for researchers to begin incorporating this synthon into their synthetic programs, paving the way for the discovery of novel complex molecules in drug development and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted benzoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these crucial compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions to assist in your experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of substituted benzoic acids, offering potential causes and actionable solutions.

Scenario 1: Low Yield in the Oxidation of an Alkylbenzene to a Substituted Benzoic Acid

Question: I am attempting to synthesize a substituted benzoic acid by oxidizing the corresponding toluene derivative with potassium permanganate (KMnO₄), but my yield is consistently low. What are the possible causes and how can I improve it?

Answer:

Low yields in the side-chain oxidation of alkylbenzenes are a common issue. The reaction's success is highly dependent on several factors.[1][2]

Potential Causes and Solutions:

  • Incomplete Reaction: The oxidation of the methyl group to a carboxylic acid is a multi-step process, and insufficient reaction time or temperature can lead to the formation of intermediate products like benzyl alcohol or benzaldehyde.[3][1]

    • Solution: Ensure the reaction is heated under reflux for a sufficient period. Monitoring the reaction by thin-layer chromatography (TLC) can help determine the point of completion. An excess of the oxidizing agent, KMnO₄, is often used to drive the reaction to completion.[4]

  • Reaction pH: The oxidation rate is significantly influenced by the pH of the reaction mixture. While the reaction can be performed under acidic, neutral, or alkaline conditions, alkaline conditions are often preferred for laboratory-scale synthesis to prevent the degradation of KMnO₄.[3][1]

    • Solution: Performing the reaction in the presence of a base, like sodium hydroxide or sodium carbonate, is recommended. This will initially form the potassium salt of the benzoic acid, which can then be acidified in the workup to precipitate the desired product.[1]

  • Two-Phase Reaction Limitations: Toluene and its derivatives are not soluble in the aqueous solution of potassium permanganate, leading to a slow, two-phase reaction.[2]

    • Solution: The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can significantly increase the reaction rate and yield by facilitating the transfer of the permanganate ion into the organic phase.[2]

  • Product Loss During Workup: The product, a substituted benzoic acid, may be partially soluble in water, especially if it has polar substituents.

    • Solution: During the acidic workup to precipitate the benzoic acid, ensure the solution is sufficiently acidic (pH < 4) and cooled in an ice bath to minimize its solubility.[4][5] Washing the final product with cold water will also reduce losses.[6]

Optimized Protocol for the Oxidation of a Substituted Toluene:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the substituted toluene (1.0 eq), potassium permanganate (3.0 eq), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq) in a 1:1 mixture of water and a suitable organic co-solvent like t-butanol.

  • Reaction Conditions: Heat the mixture to reflux with vigorous stirring. The purple color of the permanganate will gradually disappear and be replaced by a brown precipitate of manganese dioxide.

  • Monitoring: Follow the reaction's progress using TLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide. Wash the filter cake with a small amount of hot water.

    • Combine the filtrates and reduce the volume by rotary evaporation.

    • Cool the solution in an ice bath and acidify with concentrated hydrochloric acid until the pH is below 4.

    • Collect the precipitated substituted benzoic acid by vacuum filtration, wash with cold water, and dry.

Scenario 2: Unsuccessful Carboxylation of a Grignard Reagent

Question: I am trying to synthesize a substituted benzoic acid via the carboxylation of a Grignard reagent, but the reaction is failing, and I am recovering my starting aryl halide. What is going wrong?

Answer:

The carboxylation of Grignard reagents is a powerful method for forming C-C bonds and synthesizing carboxylic acids.[7][8] However, Grignard reagents are highly reactive and sensitive to certain conditions.

Potential Causes and Solutions:

  • Presence of Moisture: Grignard reagents are strong bases and will react with even trace amounts of water, which will quench the reagent.[7]

    • Solution: All glassware must be rigorously dried in an oven before use. Anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF), must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Incompatible Functional Groups: The starting aryl halide cannot contain acidic protons, such as those in alcohols (-OH), amines (-NH₂), or thiols (-SH), as these will react with and destroy the Grignard reagent.[7][9]

    • Solution: If such functional groups are present, they must be protected before the formation of the Grignard reagent.[10][11] Common protecting groups for alcohols include silyl ethers, while amines can be protected as amides or carbamates.[11]

  • Poor Quality Magnesium: The surface of the magnesium turnings may be coated with a layer of magnesium oxide, which can prevent the reaction from initiating.

    • Solution: Use fresh, high-quality magnesium turnings. A small crystal of iodine can be added to activate the magnesium surface.

  • Inefficient Carbonation: The reaction of the Grignard reagent with carbon dioxide can be inefficient if not performed correctly.

    • Solution: Use freshly crushed dry ice (solid CO₂) and add the Grignard solution to it slowly. This ensures a high concentration of CO₂ is available for the reaction and helps to control the exothermic nature of the reaction.[12]

Workflow for Successful Grignard Carboxylation:

G start Start: Dry Glassware & Reagents mg Activate Magnesium Turnings (e.g., with I₂) start->mg co2 Prepare Dry Ice Slurry start->co2 grignard Form Grignard Reagent (Aryl Halide + Mg in Anhydrous Ether) mg->grignard add Slowly Add Grignard Solution to Dry Ice grignard->add co2->add workup Acidic Workup (e.g., HCl) add->workup product Isolate Substituted Benzoic Acid workup->product end End product->end

Caption: Experimental workflow for Grignard carboxylation.

Scenario 3: Difficulty in Purifying the Substituted Benzoic Acid

Question: My synthesis was successful, but I am having trouble purifying the final substituted benzoic acid product. What are the best methods for purification?

Answer:

Purification of substituted benzoic acids can sometimes be challenging due to the presence of unreacted starting materials or byproducts.

Common Purification Techniques:

  • Recrystallization: This is the most common and effective method for purifying solid benzoic acid derivatives.[5] The choice of solvent is crucial.

    • Procedure: Benzoic acids are generally more soluble in hot water than in cold water, making water a good and safe solvent for recrystallization.[5][6] For less polar benzoic acids, a mixed solvent system (e.g., ethanol/water or acetic acid/water) may be necessary. Dissolve the crude product in a minimum amount of the hot solvent, filter hot to remove any insoluble impurities, and then allow the solution to cool slowly to form pure crystals.[6]

  • Acid-Base Extraction: This technique is useful for separating the acidic product from neutral or basic impurities.

    • Procedure: Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate). Extract the organic layer with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The benzoic acid will be deprotonated and move into the aqueous layer as its carboxylate salt. The organic layer containing neutral impurities can be discarded. The aqueous layer is then acidified with a strong acid (e.g., HCl) to precipitate the pure benzoic acid, which can be collected by filtration.

  • Sublimation: For some benzoic acids, particularly those that are relatively nonpolar and have a sufficiently high vapor pressure, sublimation can be an effective purification method.[13]

Frequently Asked Questions (FAQs)

Q1: Why can't I use Friedel-Crafts acylation or alkylation to introduce a carboxyl group or a precursor directly onto a benzoic acid ring?

A1: The carboxylic acid group (-COOH) is a strong electron-withdrawing group.[14][15] This deactivates the aromatic ring, making it much less nucleophilic and therefore unreactive towards the electrophiles generated in Friedel-Crafts reactions.[14][15][16][17] Additionally, the Lewis acid catalyst used in Friedel-Crafts reactions can complex with the carboxylic acid group, further deactivating the ring.[14]

Q2: I need to synthesize an ortho-substituted benzoic acid. Are there any special considerations?

A2: Yes, the synthesis of ortho-substituted benzoic acids can be challenging due to steric hindrance.

  • Directed ortho-Metalation (DoM): This is a powerful strategy for the regioselective functionalization of the ortho position. A directing group on the aromatic ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position.[18] The resulting aryllithium species can then be reacted with an electrophile, such as carbon dioxide, to install the carboxylic acid group.

  • ortho-Effect on Acidity: It is also important to note the "ortho-effect," where most ortho-substituted benzoic acids are stronger acids than benzoic acid itself, regardless of the electronic nature of the substituent.[19][20][21] This is thought to be due to a combination of steric and electronic factors that affect the planarity of the carboxyl group with the benzene ring.[19][21][22]

Q3: What are the common side reactions when preparing benzoic acids from the hydrolysis of benzonitriles?

A3: The hydrolysis of nitriles to carboxylic acids proceeds through an amide intermediate.[23][24][25] The primary challenge is ensuring the complete hydrolysis of the amide to the carboxylic acid.

  • Incomplete Hydrolysis: Under mild conditions, the reaction may stop at the amide stage.[23][26] Both acidic and basic conditions can be used for the hydrolysis.[23][24] Vigorous conditions, such as heating with a strong acid or base, are typically required to drive the reaction to the carboxylic acid.[24][26]

  • pH Dependence: The product obtained from nitrile hydrolysis is pH-dependent. Acidic hydrolysis directly yields the carboxylic acid, while alkaline hydrolysis produces the carboxylate salt, which must be acidified in a separate step to obtain the free acid.[23][24]

Reaction Pathway of Nitrile Hydrolysis:

G nitrile Substituted Benzonitrile amide Substituted Benzamide (Intermediate) nitrile->amide H₂O, H⁺ or OH⁻ (mild) acid Substituted Benzoic Acid (from Acidic Hydrolysis) amide->acid H₂O, H⁺ (vigorous) salt Substituted Benzoate Salt (from Alkaline Hydrolysis) amide->salt H₂O, OH⁻ (vigorous) final_acid Substituted Benzoic Acid salt->final_acid H₃O⁺

Caption: Nitrile hydrolysis pathway to benzoic acid.

Q4: Can I perform a decarboxylation reaction on a substituted benzoic acid?

A4: Benzoic acids are generally stable and resistant to decarboxylation.[27] However, decarboxylation can be achieved under certain conditions, often requiring high temperatures.[28][29] The presence of certain substituents can facilitate this reaction. More advanced methods involving transition-metal catalysis or radical-mediated processes have been developed for decarboxylative functionalization.[27][30][31]

References

Technical Support Center: Purification Strategies for Crude 2-Hydroxy-3,4-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2-Hydroxy-3,4-dimethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this valuable compound. Our approach is rooted in fundamental chemical principles and extensive laboratory experience to ensure you achieve the desired purity and yield for your critical applications.

Introduction to the Purification Challenges

This compound, a substituted salicylic acid derivative, presents unique purification challenges due to the presence of both a carboxylic acid and a phenolic hydroxyl group. These functional groups dictate its solubility and reactivity, which we can strategically exploit for purification. Common impurities often include unreacted starting materials, isomers (e.g., other hydroxylated or methylated benzoic acids), and byproducts from the synthetic route, such as those from a Kolbe-Schmitt reaction which can introduce various positional isomers and related phenolic compounds.[1]

This guide will walk you through the most effective purification strategies—recrystallization, acid-base extraction, and column chromatography—providing not just the "how" but the critical "why" behind each step.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to assess the purity of my crude this compound?

A1: A quick and effective initial purity assessment can be made using Thin Layer Chromatography (TLC) and melting point analysis. A broad melting point range or a value significantly lower than the literature value suggests the presence of impurities.[1] For TLC, spotting your crude material against the starting materials on a silica gel plate can reveal the presence of unreacted precursors. Streaking of the spot for your carboxylic acid is common on silica gel; to mitigate this, you can add a small amount (0.5-1%) of acetic acid or formic acid to your eluting solvent system.[2]

Q2: How do I choose the best purification strategy for my crude sample?

A2: The choice of purification strategy depends on the nature and quantity of the impurities.

  • For removal of non-acidic impurities: Acid-base extraction is highly effective.[2]

  • For removal of colored impurities and moderately soluble byproducts: Recrystallization is a powerful and scalable technique.

  • For separation of structurally similar isomers: Column chromatography, particularly High-Performance Liquid Chromatography (HPLC), offers the highest resolution.[3]

Often, a combination of these techniques is necessary for achieving high purity. For instance, an initial acid-base extraction to remove bulk neutral or basic impurities can be followed by recrystallization to obtain a highly pure crystalline product.

Q3: What is the approximate pKa of this compound and why is it important?

Understanding these two distinct pKa values is crucial for designing an effective acid-base extraction protocol, as it allows for the selective protonation and deprotonation of the carboxylic acid and phenolic groups.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: Low Yield After Recrystallization

Problem: You have performed a recrystallization, but the recovery of your purified product is significantly lower than expected.

Potential Causes & Solutions:

Potential Cause Explanation & Troubleshooting Steps
Excessive Solvent Use The most common reason for low yield is using too much solvent, which keeps a significant portion of your compound dissolved in the mother liquor even after cooling.[8] Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[9] To recover dissolved product, you can try to partially evaporate the solvent from the mother liquor and cool it again to obtain a second crop of crystals.
Premature Crystallization If the solution cools too quickly during a hot filtration step to remove insoluble impurities, your product can crystallize on the filter paper or in the funnel.[2] Solution: Preheat your filtration apparatus (funnel and receiving flask) with hot solvent before filtering your hot solution.
Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[10] If the solubility at low temperatures is still significant, you will have substantial losses. Solution: Perform small-scale solubility tests with a variety of solvents to find the optimal one. Good starting points for hydroxybenzoic acids include water, ethanol/water mixtures, or ethyl acetate/hexanes.[2][11]
Washing with Room Temperature Solvent Washing the collected crystals with room temperature or warm solvent will redissolve some of your product.[8] Solution: Always wash your crystals with a minimal amount of ice-cold recrystallization solvent.
Issue 2: The Product "Oils Out" During Recrystallization

Problem: Instead of forming solid crystals upon cooling, your compound separates as an oil or a sticky gum.

Causality: "Oiling out" typically occurs when the solute is highly insoluble in the solvent and comes out of solution at a temperature above its melting point, or when high concentrations of impurities inhibit the formation of a crystal lattice.[2][12]

Troubleshooting Workflow:

G start Product 'Oils Out' During Recrystallization step1 Reheat the solution to redissolve the oil. start->step1 step2 Add more of the 'good' solvent (the one the compound is more soluble in). step1->step2 step3 Allow to cool slowly again. step2->step3 step4 Did crystals form? step3->step4 success Success! Collect crystals. step4->success Yes fail Still oils out. step4->fail No step5 Consider alternative strategies. fail->step5 step6 Try a different solvent system (e.g., change polarity). step5->step6 step7 Perform a preliminary purification (e.g., acid-base extraction) to remove impurities. step5->step7 step8 Attempt trituration with a non-polar solvent like hexanes. step5->step8

Caption: Troubleshooting logic for when a product oils out during recrystallization.

Issue 3: Persistent Colored Impurity After Recrystallization

Problem: Your recrystallized product remains colored (e.g., yellow or brown).

Solution:

  • Activated Charcoal Treatment: Dissolve the crude product in the minimum amount of hot recrystallization solvent. Add a small amount of activated charcoal (about 1-2% of the solute weight) to the hot solution. Caution: Add the charcoal to the hot, but not boiling, solution to avoid bumping.

  • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.[13]

  • Crystallization: Allow the hot, colorless filtrate to cool slowly to form pure, colorless crystals.

Issue 4: Incomplete Separation with Acid-Base Extraction

Problem: After performing an acid-base extraction, you find that your desired product is cross-contaminated with neutral impurities, or vice-versa.

Potential Causes & Solutions:

Potential Cause Explanation & Troubleshooting Steps
Insufficient Mixing The transfer of the deprotonated acid to the aqueous layer is a phase-transfer process that requires adequate surface area and contact time. Solution: Ensure thorough mixing of the two layers. Invert the separatory funnel gently but repeatedly for several minutes. Avoid vigorous shaking which can lead to the formation of emulsions.[2]
Incomplete Extraction A single extraction may not be sufficient to transfer all of the carboxylate salt into the aqueous phase. Solution: Perform multiple extractions with smaller volumes of the basic aqueous solution (e.g., 3 x 20 mL instead of 1 x 60 mL). Combine the aqueous extracts for the next step.
Emulsion Formation A stable emulsion layer can form between the organic and aqueous phases, trapping material. Solution: To break up an emulsion, you can try adding a small amount of brine (saturated NaCl solution), gently swirling the funnel, or allowing the funnel to stand for an extended period.
Incorrect pH for Precipitation If the pH is not sufficiently acidic during the re-acidification step, your product will not fully precipitate. Solution: After adding a strong acid (e.g., 6M HCl), check the pH with litmus or pH paper to ensure it is in the range of 2-3 to fully protonate the carboxylic acid.[14]

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate this compound from neutral or basic impurities.

Principle: The acidic proton of the carboxylic acid group (pKa ~3-3.5) is readily removed by a weak base like sodium bicarbonate (NaHCO₃), forming a water-soluble carboxylate salt.[15] Neutral organic impurities remain in the organic phase. The much less acidic phenolic proton (pKa ~10) does not react with NaHCO₃.[7]

Workflow Diagram:

G start Crude this compound (dissolved in Diethyl Ether) step1 Add saturated NaHCO₃ solution and mix in a separatory funnel. start->step1 step2 Separate the two layers. step1->step2 organic_layer Organic Layer: Neutral Impurities step2->organic_layer Top Layer aqueous_layer Aqueous Layer: Sodium 2-carboxy-5,6-dimethylphenoxide step2->aqueous_layer Bottom Layer step3_org Wash with brine, dry over Na₂SO₄, and evaporate solvent to isolate neutral impurities. organic_layer->step3_org step3_aq Cool in an ice bath and acidify with 6M HCl to pH ~2. aqueous_layer->step3_aq precipitate Precipitate of pure This compound step3_aq->precipitate step4_aq Collect by vacuum filtration, wash with cold water, and dry. precipitate->step4_aq

Caption: Workflow for the purification of this compound via acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 10-20 mL of solvent per gram of crude material).

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and vent frequently to release the CO₂ gas that is generated. Mix the layers by gentle inversion for 2-3 minutes.

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with another portion of saturated NaHCO₃ solution to ensure complete removal of the acidic product. Combine the aqueous extracts. The organic layer now contains any neutral impurities and can be set aside.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly and with stirring, add 6M hydrochloric acid (HCl) dropwise until the solution is strongly acidic (pH 2-3, check with pH paper). A white precipitate of the pure this compound should form.

  • Isolation: Collect the purified solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of ice-cold water to remove any inorganic salts. Allow the product to air dry on the filter or in a desiccator.

Protocol 2: Purification by Recrystallization

Principle: This technique relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. The compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent.

Solvent Selection Table (General Guidance for Hydroxybenzoic Acids):

Solvent SystemSuitability
WaterGood for polar compounds; may require a large volume.
Ethanol/WaterA versatile mixed solvent system. Dissolve in hot ethanol, then add hot water dropwise until the solution becomes cloudy. Reheat to clarify and then cool.[16]
Acetone/WaterSimilar to ethanol/water, offers good polarity control.
Ethyl Acetate/HexanesA good choice for moderately polar compounds. Dissolve in hot ethyl acetate and add hexanes as the anti-solvent.
TolueneCan be effective for aromatic carboxylic acids.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, add about 20-30 mg of your crude product. Add your chosen solvent dropwise at room temperature until the solid dissolves. If it dissolves readily at room temperature, the solvent is not suitable. If it is insoluble, heat the mixture. If it dissolves when hot but recrystallizes upon cooling, you have found a good solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and a boiling chip. Heat the mixture to boiling with stirring. Continue to add small portions of hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold solvent and allow them to dry completely.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Purification

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For hydroxybenzoic acids, reversed-phase HPLC is most common.

General HPLC Conditions:

ParameterRecommendationRationale
Column C18 or Phenyl-Hexyl (e.g., 150 x 4.6 mm, 5 µm)C18 columns provide good hydrophobic retention for aromatic compounds.[3] Phenyl-Hexyl columns can offer alternative selectivity for aromatic and polar analytes.[3]
Mobile Phase Acetonitrile or Methanol and Water with an acidic modifier (e.g., 0.1% Formic Acid or Phosphoric Acid)The organic solvent elutes the compound. The acidic modifier suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.[3]
Detection UV at ~230 nm or ~270 nmAromatic rings with hydroxyl and carboxyl substituents show strong UV absorbance in this range.[17]
Mode Isocratic or GradientIsocratic elution (constant mobile phase composition) is simpler. Gradient elution (changing mobile phase composition) is better for separating compounds with a wider range of polarities.

Purity Assessment: A single, sharp peak at a consistent retention time is indicative of a pure sample. The presence of other peaks suggests impurities. By integrating the peak areas, you can estimate the relative purity.

Preparative HPLC: For very high purity or separation of stubborn isomers, preparative HPLC can be used. This involves using a larger column and injecting larger sample volumes to collect fractions corresponding to the peak of the desired compound.

References

common side reactions in benzoic acid synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzoic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of benzoic acid. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.

I. Synthesis from Toluene: Oxidation

The oxidation of toluene is a common industrial method for benzoic acid production. While seemingly straightforward, it is often plagued by the formation of several byproducts.

Troubleshooting Guide: Toluene Oxidation

Question: My benzoic acid yield is low, and I'm observing a mixture of products. What are the likely side reactions, and how can I minimize them?

Answer: Low yields in toluene oxidation are typically due to incomplete oxidation or the formation of side products. The primary side products include benzyl alcohol, benzaldehyde, and benzyl benzoate.[1] The reaction proceeds through a radical mechanism, and controlling the reaction conditions is crucial to drive the oxidation to completion while minimizing byproduct formation.[2]

Key Side Reactions and Avoidance Strategies:

Side ProductFormation MechanismAvoidance Strategy
Benzaldehyde Partial oxidation of toluene.- Increase Reaction Time/Temperature: Ensure sufficient time and temperature (typically 130-165°C) to promote complete oxidation to the carboxylic acid.[1] - Optimize Catalyst Concentration: Use an appropriate concentration of a cobalt or manganese naphthenate catalyst to facilitate the oxidation process.[3]
Benzyl Alcohol Partial oxidation of toluene.- Sufficient Oxygen Supply: Ensure a continuous and adequate supply of oxygen to drive the oxidation past the alcohol stage.[1]
Benzyl Benzoate Esterification of benzyl alcohol with benzoic acid.- Control Temperature: Maintaining the reaction temperature between 135°C and 145°C can reduce the rate of this esterification.[1] - Additives: The use of additives like sodium benzoate can inhibit the esterification reaction.[1]
Tar-like substances Complex secondary reactions and polymerization.- Avoid Overheating: Localized overheating can lead to the formation of tars. Ensure uniform heating of the reaction mixture.[4]
Experimental Protocol: Minimizing Side Reactions in Toluene Oxidation

This protocol outlines a general procedure for the laboratory-scale oxidation of toluene to benzoic acid with an emphasis on minimizing side product formation.

Materials:

  • Toluene

  • Cobalt(II) acetate tetrahydrate (catalyst)

  • Round-bottom flask equipped with a reflux condenser and a gas inlet tube

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Set up the reaction apparatus in a well-ventilated fume hood.

  • To the round-bottom flask, add toluene and the cobalt(II) acetate catalyst.

  • Begin stirring and gently heat the mixture to the desired reaction temperature (e.g., 140°C).[1]

  • Once the temperature is stable, introduce a slow stream of air or oxygen through the gas inlet tube into the reaction mixture.

  • Maintain the reaction at this temperature with continuous stirring and oxygen supply for several hours. Monitor the reaction progress by techniques such as TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The crude benzoic acid can be purified by recrystallization from hot water.[5][6]

Toluene Oxidation Workflow

Toluene Oxidation Workflow Toluene Toluene Intermediates Intermediates (Benzyl Alcohol, Benzaldehyde) Toluene->Intermediates Partial Oxidation BenzoicAcid Benzoic Acid Intermediates->BenzoicAcid Complete Oxidation BenzylBenzoate Side Product (Benzyl Benzoate) Intermediates->BenzylBenzoate Esterification (with Benzoic Acid) Grignard Troubleshooting Start Start Grignard Synthesis Check_Initiation Reaction Initiated? Start->Check_Initiation No_Initiation No Initiation Check_Initiation->No_Initiation No Initiation_OK Initiation Successful Check_Initiation->Initiation_OK Yes Activate_Mg Activate Mg (Iodine, Heat) No_Initiation->Activate_Mg Dry_Apparatus Ensure Anhydrous Conditions No_Initiation->Dry_Apparatus Check_Yield High Yield? Initiation_OK->Check_Yield Low_Yield Low Yield Check_Yield->Low_Yield No High_Yield Success! Check_Yield->High_Yield Yes Low_Yield->Dry_Apparatus Slow_Addition Slow Dropwise Addition of Bromobenzene Low_Yield->Slow_Addition Cannizzaro Reaction Aldehyde1 Benzaldehyde (Molecule 1) Tetrahedral_Intermediate Tetrahedral Intermediate Aldehyde1->Tetrahedral_Intermediate Nucleophilic Attack Hydroxide Hydroxide Ion (OH⁻) Hydroxide->Tetrahedral_Intermediate Aldehyde2 Benzaldehyde (Molecule 2) Tetrahedral_Intermediate->Aldehyde2 Benzoate Benzoate Ion Tetrahedral_Intermediate->Benzoate Hydride Transfer Benzyl_Alcohol Benzyl Alcohol Aldehyde2->Benzyl_Alcohol Reduction

References

Technical Support Center: Optimizing Fischer Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Fischer esterification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into one of organic chemistry's most fundamental transformations. Moving beyond simple procedural outlines, we will explore the causality behind experimental choices to empower you with the knowledge to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Here we address some of the most common queries and concerns that arise during the planning and execution of a Fischer esterification.

Q1: My reaction is proceeding very slowly or has stalled. What are the likely causes?

A sluggish or stalled reaction is one of the most frequent challenges. The root cause often lies in the reversible nature of the reaction and the position of the equilibrium.[1][2] Key factors include:

  • Insufficient Catalysis: The reaction is acid-catalyzed. An inadequate amount of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), will result in a slow conversion rate.[2][3]

  • Water Accumulation: As a condensation reaction, water is a byproduct.[4] Its presence in the reaction mixture can shift the equilibrium back toward the starting materials, effectively slowing down or even reversing the formation of the ester.[1][2] This is a direct application of Le Chatelier's principle.[1][5]

  • Suboptimal Temperature: All chemical reactions have an activation energy that must be overcome. Fischer esterification is no exception and generally requires heating to proceed at a practical rate.[6] Insufficient heat will lead to a very slow reaction.[2]

  • Steric Hindrance: The rate of Fischer esterification is highly sensitive to steric factors.[1] Bulky groups on either the carboxylic acid or the alcohol can impede the necessary nucleophilic attack at the carbonyl carbon, significantly slowing the reaction.[1][2] Primary alcohols react the fastest, while tertiary alcohols are more prone to elimination side reactions.[1][7]

Q2: How can I effectively shift the reaction equilibrium to favor product formation and improve my yield?

To maximize your ester yield, you must actively drive the reaction forward. The two most powerful strategies, both based on Le Chatelier's principle, are:

  • Use of an Excess Reagent: Employing a large excess of one of the reactants, typically the alcohol as it is often less expensive and can double as the solvent, will push the equilibrium towards the product side.[1][5][8] Studies have shown that increasing the molar excess of the alcohol can dramatically increase the ester yield at equilibrium.[5]

  • Removal of Water: Actively removing water as it is formed is a highly effective method to prevent the reverse reaction (ester hydrolysis) and drive the reaction to completion.[1][5][9][10] This is commonly achieved using a Dean-Stark apparatus, which continuously separates water from the reaction mixture via azeotropic distillation with a solvent like toluene.[3][5][11] Other methods include using drying agents like molecular sieves.[6]

Q3: What are the best choices for an acid catalyst? Are there alternatives to sulfuric acid?

Concentrated sulfuric acid is a common and effective catalyst because it also acts as a dehydrating agent.[6][12] However, it can sometimes lead to charring or other side reactions. Excellent alternatives include:

  • p-Toluenesulfonic acid (p-TsOH): A solid, non-oxidizing acid that is often easier to handle and can be less harsh than sulfuric acid.[3][11]

  • Hydrochloric acid (HCl): Another common choice, often generated in-situ.[5][13]

  • Lewis Acids: Catalysts like scandium(III) triflate can also be used.[3]

  • Solid Acid Catalysts: Resin-based catalysts like Amberlyst-15 offer the advantage of being easily filtered out of the reaction mixture, simplifying the workup.[6][14]

Q4: My starting alcohol is tertiary. Why am I getting a low yield of ester and seeing other byproducts?

Tertiary alcohols are poor substrates for Fischer esterification.[3][7] Under the strong acid and heat required for the reaction, they are highly prone to undergoing an E1 elimination reaction to form an alkene, which is often the major product observed.[1][7] For esterifying tertiary alcohols, alternative methods that avoid strongly acidic and high-temperature conditions, such as the Steglich esterification, should be considered.[3][15]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific problems you may encounter during your experiment.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Ester Yield 1. Equilibrium not shifted: Insufficient excess of alcohol or inefficient water removal. 2. Inactive catalyst: Catalyst is old, hydrated, or insufficient amount was used. 3. Reaction time too short: The reaction has not reached equilibrium. 4. Low temperature: Reaction is proceeding too slowly.1. Increase the molar excess of the alcohol (e.g., from 3 equivalents to 10 or more), or use it as the solvent.[5] If not already in use, employ a Dean-Stark apparatus to remove water.[5][11] 2. Use a fresh bottle of acid catalyst. Ensure anhydrous conditions if using a catalyst sensitive to moisture. Increase catalyst loading if necessary. 3. Monitor the reaction by TLC or GC. Continue heating until the starting material spot disappears or the product spot ceases to grow. Reaction times can be long, sometimes exceeding 24 hours.[2][11] 4. Increase the reaction temperature to the boiling point of the alcohol or azeotropic solvent (reflux conditions).[3][11]
Formation of a Dark, Tarry Substance 1. Decomposition: The starting materials or product are sensitive to the strong acid and high temperature. 2. Side reactions: The alcohol may be undergoing dehydration or polymerization.1. Switch to a milder catalyst, such as p-TsOH or an acidic resin.[14] Lower the reaction temperature and accept a longer reaction time. 2. This is common with secondary and especially tertiary alcohols.[1] Consider alternative esterification methods (e.g., Steglich esterification) that use milder conditions.[16]
Difficult Product Isolation/Purification 1. Emulsion during workup: Formation of a stable emulsion during aqueous extraction. 2. Incomplete neutralization: Residual carboxylic acid remains in the organic layer. 3. Co-distillation: The ester has a similar boiling point to the excess alcohol or solvent. 4. Product is water-soluble: The resulting ester has high polarity and partitions into the aqueous layer.1. Add brine (saturated NaCl solution) to the separating funnel to break the emulsion.[11] Allow the mixture to stand for a longer period. 2. Wash the organic layer thoroughly with a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution (CO₂) ceases.[11][12] This neutralizes the unreacted carboxylic acid, converting it to a water-soluble salt.[12] 3. Remove the excess alcohol/solvent under reduced pressure (rotary evaporation) before distillation. If boiling points are very close, column chromatography may be necessary.[13] 4. If synthesizing a small, polar ester like ethyl acetate, extraction can be difficult.[17] Saturate the aqueous layer with salt (salting out) to decrease the ester's solubility before extracting with an organic solvent.

Visualizing the Workflow: A Troubleshooting Logic Diagram

The following diagram outlines a logical sequence for troubleshooting a low-yield Fischer esterification reaction.

Fischer_Troubleshooting start Low Yield in Fischer Esterification check_equilibrium Is equilibrium being driven? start->check_equilibrium check_conditions Are reaction conditions optimal? check_equilibrium->check_conditions Yes solution_excess Increase excess of alcohol OR Use Dean-Stark to remove H₂O check_equilibrium->solution_excess No check_workup Is the workup procedure efficient? check_conditions->check_workup Yes solution_conditions Increase temperature (reflux) OR Increase catalyst loading OR Increase reaction time check_conditions->solution_conditions No check_reactants Are reactants suitable? check_workup->check_reactants Yes solution_workup Thoroughly neutralize with NaHCO₃ Use brine to break emulsions Consider chromatography check_workup->solution_workup No solution_reactants Use primary or secondary alcohol Consider alternative esterification method (e.g., Steglich) check_reactants->solution_reactants No success Yield Improved check_reactants->success Yes solution_excess->success solution_conditions->success solution_workup->success solution_reactants->success

References

troubleshooting incomplete oxidation of alkylbenzenes

Author: BenchChem Technical Support Team. Date: January 2026

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the oxidation of alkylbenzenes. As a Senior Application Scientist, this guide is structured to move beyond simple procedural lists, offering deep causal explanations and field-proven solutions to common experimental challenges.

Technical Support Center: Alkylbenzene Oxidation

The conversion of alkylbenzenes to valuable oxidized products like benzoic acids, acetophenones, and benzyl alcohols is a cornerstone of organic synthesis. However, achieving high yield and selectivity can be challenging, with incomplete conversion being a frequent obstacle. This guide provides a structured approach to diagnosing and resolving issues related to the incomplete oxidation of alkylbenzenes.

Troubleshooting Guide: Diagnosing Incomplete Oxidation

This section addresses specific experimental failures in a question-and-answer format, providing both the rationale for the problem and actionable solutions.

Q1: My reaction has stalled. Despite a stoichiometric excess of oxidant, the conversion of my starting material has plateaued at a low-to-moderate level. What are the likely causes?

A1: Reaction stalling is a classic symptom of several underlying issues, often related to catalyst deactivation, insufficient activation energy, or mass transfer limitations.

Core Causality: The oxidation of the benzylic C-H bond, while favored, is not spontaneous. It proceeds through a multi-step mechanism, often involving radical intermediates.[1][2] The stability of the benzylic radical, due to resonance with the aromatic ring, is what makes this position uniquely reactive compared to other alkyl C-H bonds.[3][4][5] If any step in this sequence is inhibited, the reaction will halt.

Troubleshooting Protocol & Solutions:

  • Verify the Benzylic Hydrogen: The most fundamental requirement for this reaction is the presence of at least one hydrogen atom on the carbon directly attached to the aromatic ring (the benzylic carbon).[6][7] Tertiary-butylbenzene, for instance, is inert to oxidation by common reagents like KMnO4 because it lacks a benzylic hydrogen.[2][8]

    • Action: Confirm the structure of your starting material. If it lacks a benzylic hydrogen, an alternative synthetic route is necessary.

  • Assess Catalyst Activity (For Catalytic Systems): In catalytic processes using agents like Co(II) or Mn(II) salts with air/O2, the metal catalyst is central to generating the radical species required for the reaction to proceed.[9][10]

    • Catalyst Poisoning: Trace impurities (e.g., sulfur compounds) in the substrate or solvent can poison the catalyst.

    • Insoluble Species Formation: The catalyst may precipitate out of the reaction medium, reducing its effective concentration.

    • Action:

      • Ensure high-purity, anhydrous solvents and reagents.[11]

      • Consider adding a fresh aliquot of the catalyst to the stalled reaction. If the reaction restarts, catalyst deactivation was the likely cause.

      • For heterogeneous catalysts, ensure adequate stirring to maintain suspension and maximize surface area contact.

  • Evaluate Reaction Temperature: Sufficient thermal energy is required to overcome the activation energy barrier for C-H bond cleavage.

    • Action: Incrementally increase the reaction temperature by 10-20 °C. Monitor the reaction progress by TLC or GC/LC-MS. Industrial oxidations are often run at elevated temperatures (100-250 °C) and pressures to ensure complete conversion.[12]

  • Address Mass Transfer Limitations (For Biphasic Reactions): When using aqueous oxidants (like KMnO4) with water-insoluble alkylbenzenes, the reaction occurs at the interface of the two phases.

    • Action:

      • Increase the stirring rate vigorously to maximize the interfacial area.

      • Introduce a Phase-Transfer Catalyst (PTC) , such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide). The PTC transports the oxidant anion (e.g., MnO4-) from the aqueous phase into the organic phase, dramatically accelerating the reaction.[13][14]

Q2: My reaction yields the intermediate alcohol or ketone, but fails to proceed to the desired carboxylic acid. How can I drive the oxidation to completion?

A2: The formation of stable intermediates is a clear indication that the oxidative power of your system is insufficient to complete the full oxidation sequence: Alkylbenzene → Alcohol → Aldehyde/Ketone → Carboxylic Acid .[3]

Core Causality: Each step in this oxidative progression requires breaking increasingly stable bonds. While converting the initial alkyl group is relatively facile, oxidizing a ketone to a carboxylic acid involves cleaving a strong carbon-carbon bond and requires a more potent oxidizing environment.

Troubleshooting Protocol & Solutions:

  • Increase Oxidant Strength/Concentration:

    • Reagent Choice: Some oxidants are not strong enough to carry the reaction to the carboxylic acid stage. For example, while potassium permanganate (KMnO4) is powerful enough, potassium dichromate (K2Cr2O7) may be less effective for the final C-C cleavage step under certain conditions.[15][16]

    • Action: If using a milder system, switch to hot, alkaline or acidic potassium permanganate.[17][18] This is the classic, high-potency reagent for converting alkylbenzenes completely to benzoic acids.[19]

  • Extend Reaction Time and/or Increase Temperature: The final oxidation step may simply be kinetically slower than the initial steps.

    • Action: Double the reaction time and increase the temperature. Use analytical monitoring (TLC, GC/MS) to track the disappearance of the intermediate ketone/alcohol and the appearance of the carboxylic acid product.

  • Adjust pH: The reactivity of permanganate is highly pH-dependent.

    • Action: Ensure the reaction is run under sufficiently acidic or alkaline conditions as required by your protocol. For permanganate oxidations, heating under reflux with an alkaline solution (e.g., using sodium carbonate) is common, followed by an acidic workup.[17]

Oxidizing SystemTypical Product from TolueneRelative StrengthNotes
Hot, Acidic/Alkaline KMnO4Benzoic AcidVery StrongCan cleave C-C bonds. The gold standard for full oxidation.[7]
Jones Reagent (CrO3/H2SO4)Benzoic AcidStrongEffective but generates chromium waste.[6]
K2Cr2O7/H2SO4Benzoic Acid (often slower)StrongGenerally considered slightly weaker than KMnO4 for this transformation.[15]
Catalytic Co(II)/O2/NHPIBenzoic AcidTunableCan be selective for intermediates under milder conditions.[9][20]
Catalytic Pd/O2 (in Ionic Liquid)Benzaldehyde/Benzoic AcidTunableSelectivity can be controlled by reaction conditions, such as water content.[21]

Experimental Protocols: A Self-Validating System

Protocol 1: Troubleshooting Low Conversion with Phase-Transfer Catalysis

This protocol is designed for a stalled reaction between an aqueous oxidant and an organic substrate.

  • Baseline Analysis: Before modification, carefully take an aliquot of the organic layer from the stirred reaction mixture. Analyze via GC-MS or 1H NMR to determine the precise conversion percentage. This is your baseline (T=0).

  • PTC Introduction: To the reaction flask, add 1-5 mol% of tetrabutylammonium bromide (TBAB) relative to the alkylbenzene substrate.

  • Reaction Monitoring: Continue vigorous stirring and maintain the reaction temperature. Take aliquots from the organic layer every 30 minutes for the first 2 hours, then hourly.

  • Data Analysis: Analyze each aliquot to plot conversion vs. time. A sharp increase in conversion after the addition of TBAB confirms that mass transfer was the rate-limiting step.

  • Validation: If conversion proceeds to >95%, the issue is resolved. If it stalls again at a higher conversion, another factor (e.g., insufficient oxidant) may now be the limiting step.

Logical & Mechanistic Diagrams

A clear understanding of the reaction pathway and troubleshooting logic is critical for efficient problem-solving.

Diagram 1: General Mechanism of Alkylbenzene Side-Chain Oxidation

This diagram illustrates the key radical initiation step at the benzylic position.

G cluster_0 Initiation cluster_1 Propagation & Termination Alkylbenzene Ar-CH2-R BenzylicRadical Benzylic Radical (Ar-CH•-R) Resonance Stabilized Alkylbenzene->BenzylicRadical H• abstraction Oxidant Oxidant (e.g., MnO4-) Oxidant->BenzylicRadical Intermediates Further Oxidation Steps (Alcohol, Ketone) BenzylicRadical->Intermediates Reaction with Oxidant/O2 Product Final Product (Ar-COOH) Intermediates->Product C-C Cleavage (if necessary)

Caption: The crucial first step is the formation of a resonance-stabilized benzylic radical.

Diagram 2: Troubleshooting Workflow for Low Conversion

This workflow provides a logical decision tree for diagnosing stalled reactions.

G Start Low Conversion Observed CheckBenzylicH Does substrate have a benzylic H? Start->CheckBenzylicH CheckCatalyst Is reaction catalytic? CheckBenzylicH->CheckCatalyst Yes Stop Redesign Synthesis CheckBenzylicH->Stop No IncreaseTemp Increase Temperature by 20 °C StrongerOxidant Use stronger oxidant (e.g., KMnO4) IncreaseTemp->StrongerOxidant CheckPhases Is reaction biphasic? CheckCatalyst->CheckPhases No AddCatalyst Add fresh catalyst CheckCatalyst->AddCatalyst Yes CheckPhases->IncreaseTemp No AddPTC Add Phase Transfer Catalyst (PTC) CheckPhases->AddPTC Yes Resolved Problem Resolved AddCatalyst->Resolved AddPTC->Resolved StrongerOxidant->Resolved

References

Technical Support Center: Managing Equilibrium Limitations in Esterification Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Esterification Equilibrium

Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a cornerstone of organic synthesis.[1][2] However, it is a reversible process, establishing an equilibrium between reactants (carboxylic acid, alcohol) and products (ester, water).[3] This equilibrium can often limit the final yield of the desired ester.[4][5] According to Le Chatelier's principle, the system at equilibrium will adjust to counteract any changes in reaction conditions.[4][6] To achieve high conversion, the equilibrium must be shifted towards the product side.[7][8]

Troubleshooting Guide: Low Ester Yield

Low or no yield is a frequent challenge in esterification. This guide provides a systematic approach to diagnosing and resolving this issue.

Diagram: Troubleshooting Workflow for Low Ester Yield

G start Low Ester Yield Detected q1 Is the reaction at equilibrium? start->q1 a1_yes Yes q1->a1_yes Low conversion despite long time a1_no No q1->a1_no sol1 Shift Equilibrium: - Use excess reactant - Remove water (Dean-Stark/Sieves) a1_yes->sol1 q2 Is the catalyst active and sufficient? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no Reaction is very slow q3 Are reaction conditions optimal? a2_yes->q3 sol2 Optimize Catalyst: - Check catalyst quality/dryness - Increase catalyst loading a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no Incomplete conversion q4 Are there side reactions? a3_yes->q4 sol3 Optimize Conditions: - Adjust temperature - Increase reaction time a3_no->sol3 a4_yes Yes q4->a4_yes Byproducts detected (TLC/GC) a4_no No q4->a4_no sol4 Minimize Side Reactions: - Lower temperature - Use milder catalyst a4_yes->sol4 q5 Is the workup procedure appropriate? a4_no->q5 a5_yes Yes q5->a5_yes a5_no No q5->a5_no Product loss during isolation end_bad Re-evaluate Approach a5_yes->end_bad sol5 Optimize Workup: - Ensure complete extraction - Avoid product hydrolysis a5_no->sol5 end_good High Ester Yield sol1->end_good sol2->end_good sol3->end_good sol4->end_good sol5->end_good

Caption: A troubleshooting workflow for addressing low ester yield.

Detailed Troubleshooting Q&A

Q: My reaction has run for the recommended time, but TLC/GC analysis shows a low conversion to the ester. What's the primary issue?

A: This classic symptom points directly to the reaction reaching its natural equilibrium with significant amounts of starting materials remaining.[5][9] The forward and reverse reactions are occurring at the same rate, so no net product is being formed.

  • Probable Cause: The chemical equilibrium is unfavorable under the current conditions.[10]

  • Solution 1: Use an Excess of One Reactant. Based on Le Chatelier's principle, increasing the concentration of one reactant will shift the equilibrium to favor the products.[2][4][11] It is often practical and cost-effective to use the less expensive reactant, typically the alcohol, in large excess.[12] Using the alcohol as the solvent is a common and effective strategy.[10] Studies have shown that increasing the alcohol from a 1:1 ratio to a 10-fold excess can dramatically increase ester yield from ~65% to 97%.[3]

  • Solution 2: Remove Water as It Forms. Water is a product of the reaction. Its removal will prevent the reverse reaction (ester hydrolysis) and continuously drive the equilibrium toward the ester.[3][13] This is one of the most effective strategies for achieving high yields.[14]

Q: The reaction is extremely slow. Even after several hours, there's very little product formation. What should I investigate?

A: A slow reaction rate typically points to issues with catalysis or temperature.

  • Probable Cause 1: Inactive or Insufficient Catalyst. The acid catalyst (e.g., H₂SO₄, p-TsOH) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[1][14] If the catalyst is old, has absorbed moisture, or is used in an insufficient amount, this activation step is inefficient.

  • Solution: Ensure your acid catalyst is fresh and anhydrous. Common choices include sulfuric acid, p-toluenesulfonic acid (p-TsOH), or Lewis acids.[3][10] Increase the catalyst loading if necessary, typically ranging from 1-5 mol%.

  • Probable Cause 2: Suboptimal Reaction Temperature. Esterification reactions often require heat to overcome the activation energy barrier.[1]

  • Solution: Ensure the reaction is heated sufficiently, often to the reflux temperature of the alcohol or solvent.[1][2] Typical temperatures range from 60–110 °C.[10]

Q: I'm seeing significant byproduct formation in my reaction mixture. How can I improve selectivity?

A: Byproduct formation, such as the dehydration of a secondary or tertiary alcohol to an alkene, can compete with the desired esterification.[10]

  • Probable Cause: The reaction conditions (high temperature, strong acid) are too harsh for the specific substrates. Tertiary alcohols are particularly prone to elimination under typical Fischer esterification conditions.[10]

  • Solution: Consider lowering the reaction temperature. You can also explore using a milder acid catalyst.[14] For sensitive substrates, alternative methods like the Steglich esterification, which uses coupling reagents like DCC, might be more appropriate as they avoid the production of water and harsh acidic conditions.[14][15]

Q: My crude yield seems high, but I lose a significant amount of product during the aqueous workup. What is happening?

A: This suggests that the reverse reaction, ester hydrolysis, is occurring during the purification steps.

  • Probable Cause: Residual acid catalyst in the reaction mixture is catalyzing the hydrolysis of the ester product back to the carboxylic acid and alcohol when water is introduced during the workup.

  • Solution: Perform the aqueous wash steps quickly and with cold solutions. It is critical to neutralize the acid catalyst promptly. Wash the organic layer with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), until effervescence ceases.[16] This deprotonates the remaining carboxylic acid, making it water-soluble, and neutralizes the acid catalyst. Follow with a brine wash to remove excess water from the organic layer.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for overcoming equilibrium in esterification? A1: The core strategy is the application of Le Chatelier's Principle.[4][6][17] This principle states that if a change is applied to a system at equilibrium, the system will shift in a direction that counteracts the change.[11] In esterification, this means we can either increase the concentration of reactants or decrease the concentration of products to drive the reaction forward.[7][8]

Q2: When should I choose using excess alcohol versus removing water? A2: The choice depends on the physical properties and cost of your reactants.

  • Use Excess Alcohol: This is ideal when the alcohol is inexpensive, readily available, and has a relatively low boiling point, making it easy to remove after the reaction.[2] Using it as the solvent is a very common approach.[10]

  • Remove Water: This is the preferred method when the alcohol is expensive, has a high boiling point, or when using stoichiometric amounts of reactants is critical. It is generally the most effective way to ensure high conversion.[1][14]

Q3: What are the common methods for removing water from the reaction? A3: The two most common laboratory techniques are azeotropic distillation with a Dean-Stark apparatus and the use of chemical drying agents like molecular sieves.

  • Dean-Stark Apparatus: This glassware is used with a solvent (like toluene) that forms a lower-boiling azeotrope with water.[3][18] The azeotrope distills from the reaction, condenses, and collects in the trap. Since water is denser than toluene, it sinks to the bottom of the trap, while the toluene overflows and returns to the reaction flask.[18][19] This physically removes water, preventing the reverse reaction.[20]

  • Molecular Sieves: These are porous aluminosilicates that selectively adsorb small molecules.[21] 3Å or 4Å molecular sieves are excellent for trapping water while excluding the larger alcohol and ester molecules.[21][22] They can be added directly to the reaction mixture (if compatible with the acidic conditions) or placed in a Soxhlet extractor to continuously dry the condensed solvent vapors.[23]

Q4: Can any acid be used as a catalyst? A4: While many strong Brønsted or Lewis acids can catalyze the reaction, the most common and effective are sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[3][10] Sulfuric acid is particularly effective as it also acts as a dehydrating agent, further helping to remove water.[1][4] However, for sensitive substrates, heterogeneous catalysts like acidic resins (e.g., Amberlyst-15) or certain metal oxides can be used to simplify purification.[1][24]

Q5: How does esterification play a role in drug development? A5: Esterification is crucial in pharmaceutics. It can be used to create prodrugs, where an active pharmaceutical ingredient (API) with poor solubility or a bad taste is converted into an ester to improve its properties.[25] The ester is then hydrolyzed back to the active drug in the body. This process can also be used to create long-acting injectable drugs; the ester form is more lipid-soluble and is slowly released from fatty tissues.[26] However, unintended esterification during synthesis or storage, for instance with an alcohol solvent, can lead to the formation of impurities, potentially reducing the drug's efficacy.[25]

Experimental Protocols

Protocol 1: Water Removal using a Dean-Stark Apparatus

This protocol is highly effective for driving esterification reactions to completion.

Diagram: Dean-Stark Esterification Workflow

G cluster_0 Setup cluster_1 Reaction cluster_2 Workup & Purification s1 Combine carboxylic acid, alcohol, solvent (e.g., toluene), and acid catalyst in flask s2 Assemble Dean-Stark apparatus with reflux condenser s1->s2 r1 Heat mixture to reflux s2->r1 r2 Observe azeotrope condensing and collecting in trap r1->r2 r3 Monitor water collection until no more accumulates r2->r3 w1 Cool reaction mixture r3->w1 w2 Transfer to separatory funnel w1->w2 w3 Wash with NaHCO₃ (aq), then brine w2->w3 w4 Dry organic layer (e.g., MgSO₄), filter, and concentrate w3->w4 w5 Purify ester (distillation, chromatography) w4->w5

Caption: Workflow for esterification using a Dean-Stark trap.

Step-by-Step Methodology:
  • Reactant Charging: To a round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq), the alcohol (1.0-1.2 eq), and an appropriate solvent that forms an azeotrope with water (e.g., toluene, hexane) at approximately 2-3 mL per mmol of the limiting reagent.

  • Catalyst Addition: Add the acid catalyst (e.g., p-TsOH, 0.02-0.05 eq).

  • Apparatus Assembly: Attach a Dean-Stark trap to the flask and fit a reflux condenser on top of the trap. Ensure all joints are properly sealed.

  • Reaction: Heat the mixture to a steady reflux. You will observe the condensed azeotrope collecting in the trap. The water will separate and collect at the bottom, while the solvent will overflow back into the reaction flask.[16][18]

  • Monitoring: Continue the reflux until the theoretical amount of water has been collected in the trap, or until the water level ceases to rise. The reaction can also be monitored by TLC or GC.

  • Workup: Allow the reaction to cool to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (to neutralize the catalyst and remove unreacted carboxylic acid), water, and finally brine.[16]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by distillation or column chromatography as required.

Protocol 2: Water Removal using Molecular Sieves

This protocol is a convenient alternative when a Dean-Stark apparatus is not practical.

Step-by-Step Methodology:
  • Sieve Activation: Activate 3Å or 4Å molecular sieves by heating them in a glassware oven (>150 °C) overnight or with a heat gun under vacuum. Allow them to cool in a desiccator before use.

  • Reactant Charging: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq), the alcohol (1.2-5.0 eq), and an anhydrous solvent if needed.

  • Sieve and Catalyst Addition: Add the activated molecular sieves (approximately 1-2 g per mmol of water to be formed) and the acid catalyst (e.g., H₂SO₄, 0.01-0.05 eq).

  • Reaction: Heat the reaction mixture with stirring to the desired temperature (e.g., reflux) for the required time. Monitor the reaction's progress by TLC or GC.

  • Workup: Cool the reaction mixture to room temperature.

  • Filtration: Carefully filter the reaction mixture to remove the molecular sieves. Wash the sieves with a small amount of the reaction solvent or another suitable organic solvent to recover any adsorbed product.

  • Washing and Purification: Combine the filtrate and washings and proceed with the aqueous workup (neutralization, washing) and purification as described in Protocol 1.

ParameterDean-Stark MethodMolecular Sieves Method
Principle Physical removal of water via azeotropic distillation.[3]Chemical adsorption of water.[14]
Best For Reactions at reflux temperature; larger scale.Reactions at various temperatures; smaller scale or when Dean-Stark is impractical.
Setup Requires specific glassware (Dean-Stark trap).[18]Simple flask setup.
Considerations Requires a solvent that forms an azeotrope with water.Sieves must be thoroughly activated; may be incompatible with some reagents.[23]
Monitoring Easy to visually monitor progress by observing water collection.Requires analytical monitoring (TLC, GC).

References

preventing over-oxidation in benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A-TS-24-01: Preventing Over-oxidation & Maximizing Yield

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of benzoic acid. Our focus is to provide in-depth troubleshooting for a common yet critical issue: over-oxidation . This phenomenon, where the target molecule is degraded by the oxidizing agent, is a primary cause of reduced yield and purity.

This document moves beyond standard protocols to explain the causality behind common failures and provides validated strategies to ensure the integrity of your synthesis.

Understanding Over-oxidation in Benzoic Acid Synthesis

The synthesis of benzoic acid, commonly achieved by oxidizing an alkylbenzene like toluene, is a cornerstone of organic chemistry.[1][2] Strong oxidizing agents, such as potassium permanganate (KMnO₄), are typically employed to convert the alkyl side-chain into a carboxylic acid group.[1][3]

The intended reaction pathway is: Toluene → (Intermediate Species) → Benzoic Acid

However, the powerful nature of these oxidants can lead to a detrimental side reaction: over-oxidation . This occurs when the oxidizing agent attacks the aromatic ring of the newly formed benzoic acid, causing ring cleavage.[4][5] The ultimate products of this degradation are carbon dioxide and water, representing a complete loss of desired product.

The core challenge is to provide sufficient oxidative power to convert the alkyl side-chain while ensuring the stable benzene ring of the product remains intact.[6]

Visualizing the Reaction & Problem

G cluster_synthesis Desired Synthesis Pathway cluster_overoxidation Over-oxidation Pathway Toluene Toluene (C₆H₅CH₃) Intermediates Intermediates (e.g., Benzyl Alcohol, Benzaldehyde) Toluene->Intermediates Oxidation (e.g., KMnO₄) BenzoicAcid Benzoic Acid (C₆H₅COOH) Intermediates->BenzoicAcid Further Oxidation Degradation Ring Cleavage Products BenzoicAcid->Degradation Excessive Oxidizing Conditions Loss CO₂ + H₂O (Yield Loss) Degradation->Loss

Caption: Desired synthesis vs. over-oxidation pathway.

Troubleshooting Guide: Diagnosis and Corrective Actions

This section is structured in a question-and-answer format to directly address common issues encountered during synthesis.

Q1: My final yield of benzoic acid is significantly lower than expected, and I observe vigorous gas evolution during the reaction. What is the likely cause?

A1: Diagnosis & Explanation

Low yield accompanied by gas evolution (effervescence) is a classic symptom of over-oxidation. The gas is likely carbon dioxide (CO₂), resulting from the cleavage and complete oxidation of the benzene ring.[4][5] This occurs when reaction conditions are too harsh, causing the strong oxidizing agent (e.g., KMnO₄) to attack the electron-rich aromatic ring of your benzoic acid product, rather than selectively oxidizing the alkyl side-chain of the starting material.

The benzylic position of toluene is preferentially oxidized because the resulting radical intermediates are stabilized by resonance with the aromatic ring.[1][6][7] However, excessively high temperatures or a high concentration of the oxidant can overcome the activation energy required to break the stable aromatic ring.

Corrective Actions:

  • Temperature Control: This is the most critical parameter. Do not exceed the recommended temperature for your specific protocol. For KMnO₄ oxidation of toluene, heating under reflux is common, but the rate of heating should be controlled to maintain a steady, not violent, reflux.[3]

  • Stoichiometry of Oxidant: Ensure you are using the correct molar ratio of oxidant to substrate. An excess of KMnO₄ is often used to drive the reaction to completion, but a gross excess dramatically increases the risk of over-oxidation.[8] A typical stoichiometry is 2 moles of KMnO₄ for every 1 mole of toluene.[9]

  • Rate of Addition: Add the oxidizing agent portion-wise or as a solution over a set period. A slow, controlled addition maintains a moderate concentration of the oxidant in the reaction mixture at any given time, preventing localized "hot spots" of high reactivity.

Q2: The reaction mixture remains deep purple even after extended reflux. How does this relate to poor yield and what should I do?

A2: Diagnosis & Explanation

The deep purple color of the reaction is due to the permanganate ion (MnO₄⁻). During a successful oxidation, the Mn(VII) in permanganate is reduced, typically to manganese dioxide (MnO₂), a brown/black precipitate.[3][10] If the solution remains intensely purple, it indicates a large amount of unreacted KMnO₄.

This can happen for two main reasons:

  • Poor Reactant Mixing (Phase Separation): Toluene is nonpolar and immiscible in the aqueous solution of KMnO₄.[11] Without efficient mixing, the reaction can only occur at the interface between the two layers, leading to a very slow or stalled reaction.[9] The bulk of the KMnO₄ remains unreacted in the aqueous phase.

  • Insufficient Temperature: The reaction may not have been heated sufficiently to overcome the activation energy.

Corrective Actions:

  • Improve Agitation: Vigorous stirring is essential to create an emulsion and maximize the surface area between the aqueous and organic phases.[11] Use a powerful overhead stirrer for larger scale reactions or a suitably sized magnetic stir bar for smaller setups.

  • Introduce a Phase Transfer Catalyst (PTC): This is a highly effective solution for improving reaction rates in biphasic systems.[8][9][12] A PTC, such as a quaternary ammonium salt (e.g., Aliquat 336), carries the permanganate ion from the aqueous phase into the organic phase, allowing the reaction to proceed much more efficiently.[12][13] This often allows for milder reaction conditions (lower temperature, shorter time), which also helps prevent over-oxidation.[9][14]

Q3: My purified product is contaminated with a brown, insoluble material. What is it and how do I remove it?

A3: Diagnosis & Explanation

The brown/black insoluble material is manganese dioxide (MnO₂), the reduced form of the permanganate oxidant.[3] Its presence in the final product indicates inefficient removal during the workup procedure. Benzoic acid is typically isolated by acidifying the reaction mixture to precipitate the product from its soluble salt form (e.g., potassium benzoate).[2][11] The MnO₂ should be removed before this acidification step.

Standard Workup Protocol to Prevent MnO₂ Contamination:

  • Quench Excess Oxidant: After the reaction is complete, cool the mixture. Add a reducing agent like sodium bisulfite (NaHSO₃) until the purple color of excess KMnO₄ disappears.[9]

  • Filter Before Acidification: Filter the cooled, basic reaction mixture (vacuum filtration is preferred) to remove the solid MnO₂. The filtrate should be a clear, colorless, or pale-yellow solution containing the soluble potassium benzoate.[11]

  • Precipitate the Product: Cool the clear filtrate in an ice bath and slowly add a strong acid (e.g., concentrated HCl) with stirring until the solution is strongly acidic (check with pH paper).[10][11] Benzoic acid, which has low solubility in cold water, will precipitate as a white solid.

  • Isolate and Wash: Collect the benzoic acid crystals by vacuum filtration and wash with a small amount of ice-cold water to remove any remaining soluble salts.[11][15]

Visualizing the Troubleshooting Workflow

G Start Problem: Low Yield / Suspected Over-oxidation CheckGas Observe Vigorous Gas Evolution? Start->CheckGas CheckColor Mixture Stays Purple After Reflux? CheckGas->CheckColor No Sol_HarshCond Diagnosis: Over-oxidation (Ring Cleavage) Actions: 1. Reduce Temperature 2. Check Stoichiometry 3. Slow Oxidant Addition CheckGas->Sol_HarshCond Yes CheckPurity Final Product Contaminated with Brown Solid (MnO₂)? CheckColor->CheckPurity No Sol_Mixing Diagnosis: Poor Mixing or Low Temperature Actions: 1. Increase Stirring Rate 2. Add Phase Transfer Catalyst 3. Verify Temperature CheckColor->Sol_Mixing Yes Sol_Workup Diagnosis: Inefficient Workup Procedure Action: Filter MnO₂ from basic solution before acidifying to precipitate product. CheckPurity->Sol_Workup Yes

Caption: A troubleshooting flowchart for benzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q: Does the length of the alkyl side-chain matter for the oxidation? A: No, as long as there is at least one hydrogen atom on the benzylic carbon (the carbon attached to the ring), any alkyl chain will be oxidized to a single carboxylic acid group.[1][7] For example, both toluene and propylbenzene will yield benzoic acid.[3] However, a substrate like tert-butylbenzene, which has no benzylic hydrogens, will not react under these conditions.[1][16]

Q: Can I use a different oxidizing agent to avoid over-oxidation? A: Yes, milder oxidizing agents can be used, but they may require different reaction conditions or catalysts. Industrial synthesis often uses air (O₂) as the oxidant with cobalt and manganese catalysts at high temperatures and pressures.[17][18][19] For laboratory scale, while KMnO₄ is common, other reagents like chromic acid can also be used.[1] The choice depends on scale, available equipment, and safety considerations.

Q: What is the role of making the solution alkaline (e.g., with NaOH or Na₂CO₃) at the start of the reaction? A: Alkaline conditions are often used for permanganate oxidations.[3] The basicity helps to prevent the formation of acidic intermediates that could lead to unwanted side reactions. The immediate product in the alkaline solution is the benzoate salt (e.g., potassium benzoate), which is soluble in water. This facilitates the separation from the insoluble MnO₂ byproduct before the final acidification step to precipitate the pure benzoic acid.[10]

Validated Protocol: Synthesis from Toluene using KMnO₄

This protocol incorporates best practices to minimize over-oxidation.

ParameterValue/InstructionRationale
Reactants Toluene (1 mol), KMnO₄ (2 mol)Ensures complete oxidation without a large excess of oxidant.[9]
Solvent WaterStandard solvent for KMnO₄.
Catalyst Tetrabutylammonium bromide (0.02 mol)Phase Transfer Catalyst (PTC) to improve reaction rate and allow for milder conditions.[12][14]
Base Sodium Carbonate (Na₂CO₃)Provides necessary alkaline conditions.
Temperature 85-95°C (controlled water bath)Provides sufficient energy without aggressive reflux that can promote over-oxidation.
Reaction Time ~3-4 hours (or until purple color fades)PTC shortens reaction time significantly compared to uncatalyzed reactions.[9]
Step-by-Step Methodology:
  • Setup: To a 2 L three-neck round-bottom flask equipped with an overhead mechanical stirrer, a reflux condenser, and a dropping funnel, add toluene (92.1 g, 1 mol), tetrabutylammonium bromide (6.4 g, 0.02 mol), and water (500 mL).

  • Oxidant Preparation: In a separate beaker, dissolve potassium permanganate (316 g, 2 mol) and sodium carbonate (5 g) in 1 L of warm water. Heat gently and stir until fully dissolved.

  • Reaction: Begin vigorous stirring of the toluene mixture and heat the flask in a water bath to 90°C. Once the temperature is stable, add the warm KMnO₄ solution slowly via the dropping funnel over a period of 90-120 minutes.

  • Monitoring: Maintain the temperature and stirring. The purple color of the permanganate should gradually be replaced by a brown precipitate of MnO₂. The reaction is complete when a spot test on filter paper shows no purple halo around the brown spot.

  • Workup - Part 1 (Removal of MnO₂): Cool the reaction mixture to room temperature. Filter the entire mixture through a Büchner funnel to remove the MnO₂. Wash the filter cake with ~100 mL of water to recover any product. Combine the filtrate and the washings.

  • Workup - Part 2 (Precipitation): Transfer the clear filtrate to a large beaker and cool in an ice-water bath. With continuous stirring, slowly add concentrated hydrochloric acid (~170 mL) until the solution is strongly acidic (pH < 2). A voluminous white precipitate of benzoic acid will form.

  • Isolation: Allow the mixture to stand in the ice bath for 20 minutes to ensure complete crystallization. Collect the white crystals by vacuum filtration. Wash the crystals on the filter with two 50 mL portions of ice-cold water.

  • Drying: Dry the purified benzoic acid in a desiccator or a vacuum oven at low heat to a constant weight.

References

Technical Support Center: Effective Purification of Synthesized Benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of synthesized benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining high-purity benzoic acid. Here, we address common issues through practical troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and field-proven techniques.

Introduction: Understanding the Starting Point

Benzoic acid is a fundamental building block in organic synthesis and is often prepared through methods like the oxidation of toluene or the hydrolysis of benzonitrile.[1][2] The commercial production of benzoic acid is commonly achieved through the partial oxidation of toluene with oxygen, a process catalyzed by cobalt or manganese naphthenates.[3] However, these synthesis routes can introduce a variety of impurities that must be removed to ensure the quality and reliability of downstream applications.

Common Impurities in Synthesized Benzoic Acid:

  • Unreacted Starting Materials: Toluene, benzyl alcohol, benzaldehyde.[4]

  • Side-Reaction Byproducts: Benzyl esters, tarry materials, and chlorinated derivatives if certain older industrial processes are used.[1][4][5]

  • Inorganic Salts: Catalyst residues (e.g., manganese or cobalt salts) or salts formed during workup (e.g., MgBrCl from a Grignard synthesis).[4][6]

  • Decomposition Products: Benzoic anhydride can form at elevated temperatures.[5]

The presence of these impurities can significantly impact experimental outcomes, making effective purification a critical step.

Troubleshooting Guide: Overcoming Common Purification Hurdles

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Q: My yield of benzoic acid is very low after recrystallization. What went wrong?

A: Low recovery is a frequent issue in recrystallization and can typically be traced back to a few key procedural steps.

  • Excess Solvent: The most common cause is using too much solvent to dissolve the crude product. The goal is to create a saturated solution at high temperature. Using an excessive volume of solvent means that a significant amount of your product will remain dissolved even after cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions to the heated crude material until dissolution is just complete.[7][8]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (intended to remove insoluble impurities), product can crystallize on the filter paper or in the funnel stem, leading to loss.

    • Solution: Use a pre-heated funnel and flask for the filtration and keep the solution hot throughout the process. This is often referred to as a "hot filtration".[9]

  • Insufficient Cooling: The final temperature of the solution directly impacts yield, as benzoic acid has some solubility in cold water.[10][11]

    • Solution: After allowing the flask to cool slowly to room temperature, place it in an ice-water bath for at least 20 minutes to maximize the precipitation of the product before filtration.[6][10]

Q: I've recrystallized my product, but it still has a yellowish or brownish tint. How do I remove colored impurities?

A: The persistence of color indicates the presence of high molecular weight, often polymeric or tarry, impurities that co-crystallize with your product.

  • Mechanism: These impurities can often be effectively removed by using activated charcoal (also known as activated carbon). The porous structure of charcoal provides a vast surface area that adsorbs the large, colored impurity molecules.

    • Protocol: After dissolving your crude benzoic acid in the hot solvent, add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution. Swirl the mixture for a few minutes to allow for adsorption. Then, perform a hot gravity filtration to remove the charcoal (and the adsorbed impurities) before allowing the filtrate to cool and crystallize.[7]

    • Caution: Using too much charcoal can lead to the adsorption of your desired product, reducing your yield.

Q: My benzoic acid solution has cooled, but no crystals have formed. Is the experiment lost?

A: Not at all. This is a common phenomenon known as supersaturation, where the solute remains dissolved in the solvent below its normal saturation point. You can often induce crystallization using one of several techniques.

  • Induce Crystallization:

    • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass provide nucleation sites where crystals can begin to form.[6]

    • Seeding: If you have a small crystal of pure benzoic acid, add it to the supersaturated solution. This "seed crystal" acts as a template for other molecules to crystallize upon.[6]

    • Reduce Volume: It's possible you added too much solvent. Gently heat the solution to evaporate some of the solvent and then attempt to cool it again.[6]

Q: After purification, the melting point of my benzoic acid is still low and has a broad range (e.g., 117-120°C). What does this mean?

A: This is a definitive sign that your sample is still impure. The melting point is an excellent indicator of purity.

  • Principle of Melting Point Depression: A pure crystalline solid has a sharp, well-defined melting point.[12] Impurities disrupt the crystal lattice of the solid, which weakens the intermolecular forces holding the molecules together. Less energy is then required to break these forces, resulting in a lower melting point. The presence of impurities also causes the substance to melt over a wider temperature range.[13][14] Pure benzoic acid has a melting point of approximately 122°C.[12]

    • Solution: The presence of a depressed and broad melting point indicates that your initial purification was not sufficient. You should perform a second purification step. This could be another recrystallization or switching to a different method like sublimation, which is particularly effective at removing non-volatile impurities.[15] Insoluble impurities like sand or glass will generally not affect the melting point.[16]

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing benzoic acid?

A1: The choice of solvent is the most critical factor for a successful recrystallization.[17] The ideal solvent should meet several criteria:

  • Solubility Profile: The compound should be highly soluble in the solvent at its boiling point but poorly soluble at low temperatures (e.g., room temperature or in an ice bath).[1][17][18] This differential solubility is the basis of the technique.

  • Inertness: The solvent must not react chemically with the compound being purified.[18]

  • Volatility: The solvent should have a relatively low boiling point so that it can be easily removed from the purified crystals by evaporation.[19]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[20]

For benzoic acid, water is a common and safe choice because it exhibits the ideal solubility profile: benzoic acid is poorly soluble in cold water but much more soluble in hot water.[1][8]

Table 1: Solubility of Benzoic Acid in Various Solvents
SolventSolubility at Low Temp.Solubility at High Temp.Comments
Water 0.34 g/100 mL (25°C)[10]5.90 g/100 mL (100°C)Excellent choice for safety and effectiveness.[1]
Ethanol HighVery HighGenerally not a good primary solvent as benzoic acid is too soluble at low temperatures, but can be used in a solvent pair.[21]
Benzene ModerateHighEffective, but its toxicity makes it less desirable.[1][22]
Acetone HighVery HighSimilar to ethanol, benzoic acid is too soluble for effective recrystallization.[1][22]
Chloroform Reasonably HighHighBenzoic acid is quite soluble, making it a less ideal choice.[21]
Heptane/Hexane Very LowLowNot a good solvent on its own, but can be used as an anti-solvent.[21]

Q2: Beyond recrystallization, what other lab-scale purification methods are effective for benzoic acid?

A2: While recrystallization is the most common method, other techniques can be more suitable depending on the nature of the impurities.

  • Sublimation: This process involves heating the solid until it turns directly into a gas, which then re-solidifies on a cold surface, leaving non-volatile impurities behind.[15][23] Sublimation is excellent for removing inorganic salts or other non-volatile organic materials.[24][25]

  • Acid-Base Extraction: This chemical method leverages the acidic nature of benzoic acid's carboxyl group. The impure solid can be dissolved in an organic solvent (like diethyl ether) and washed with an aqueous basic solution (e.g., sodium bicarbonate). The benzoic acid will be deprotonated to form water-soluble sodium benzoate, while neutral organic impurities remain in the ether layer. The aqueous layer can then be separated and re-acidified (e.g., with HCl) to precipitate the pure benzoic acid, which is then collected by filtration.[2][10]

  • Column Chromatography: For difficult separations or small-scale, high-purity requirements, flash column chromatography can be used. This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) as a mobile phase is passed through the column.[22][26]

Q3: How can I quantitatively assess the purity of my final benzoic acid product?

A3: A simple melting point determination is a good first assessment.[13][27] For more rigorous, quantitative analysis, chromatographic techniques are standard.

  • High-Performance Liquid Chromatography (HPLC): This is the industry-standard method for purity assessment. A solution of the sample is injected into a column, and the components are separated based on their interaction with the column packing material. A detector (commonly UV) quantifies each component, allowing for precise determination of purity.[27][28][29][30]

  • Thin-Layer Chromatography (TLC): A quick, qualitative method to check for the presence of impurities. A small spot of the sample is applied to a silica plate, which is then developed in a solvent system. Pure compounds typically show a single spot.[22]

Key Experimental Protocols

Protocol 1: Purification of Benzoic Acid by Recrystallization from Water
  • Dissolution: Place your crude benzoic acid (e.g., 2.0 g) into a 100 mL Erlenmeyer flask. In a separate beaker, bring about 50-60 mL of deionized water to a boil on a hot plate.

  • Add Hot Solvent: Carefully add the boiling water to the flask containing the benzoic acid in small portions (5-10 mL at a time), swirling after each addition. Keep the flask on the hot plate to maintain the temperature. Continue adding hot water until the benzoic acid has just completely dissolved.[6][8]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Swirl and then perform a hot gravity filtration into a clean, pre-warmed flask.

  • Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on the benchtop. Slow cooling is crucial for the formation of large, pure crystals as it allows impurities to remain in the solution rather than being trapped in the crystal lattice.[6][10]

  • Ice Bath: Once the flask has reached room temperature and crystals have formed, place it in an ice-water bath for at least 20 minutes to maximize crystal recovery.[6]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold water to remove any remaining soluble impurities.[6]

  • Drying: Allow air to be pulled through the crystals on the funnel for 10-15 minutes to help them dry. Then, transfer the crystals to a pre-weighed watch glass and allow them to dry completely (e.g., in a desiccator or a low-temperature oven).

  • Analysis: Weigh the dried, pure benzoic acid to calculate the percent recovery and determine its melting point to assess purity.

Protocol 2: Purity Assessment by Melting Point Determination
  • Sample Preparation: Ensure your purified benzoic acid is completely dry. Place a small amount on a clean, dry watch glass and crush it into a fine powder.

  • Loading: Tap the open end of a capillary tube into the powder to force a small amount of the solid into the tube. Tap the sealed end of the tube on a hard surface to pack the solid down. The sample height should be 2-3 mm.

  • Measurement: Place the capillary tube into a melting point apparatus. Heat the sample relatively quickly to about 15-20°C below the expected melting point (122°C).

  • Observation: Decrease the heating rate to 1-2°C per minute. Record the temperature at which the first drop of liquid appears (the start of the melting range) and the temperature at which the last crystal melts (the end of the melting range).[13]

  • Interpretation: A pure sample will have a narrow melting range (≤ 2°C) close to the literature value. An impure sample will exhibit a depressed and broadened melting range.[12][13]

Visualization of Workflows

Diagram 1: General Workflow for Benzoic Acid Purification

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synth Crude Benzoic Acid (from synthesis) dissolve Dissolve in Minimum Hot Solvent synth->dissolve charcoal Add Activated Charcoal (if colored) dissolve->charcoal Optional hot_filter Hot Gravity Filtration dissolve->hot_filter If no charcoal charcoal->hot_filter cool Slow Cool to RT, then Ice Bath hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Ice-Cold Solvent vac_filter->wash dry Dry Crystals wash->dry pure_product Purified Benzoic Acid dry->pure_product mp Melting Point Determination pure_product->mp yield Calculate % Recovery pure_product->yield other_analysis HPLC / TLC (Optional) pure_product->other_analysis

Caption: Workflow for purification via recrystallization.

Diagram 2: Decision Tree for Purification Method Selection

G start What is the nature of the main impurity? imp_type1 Insoluble Solids (e.g., catalyst, sand) start->imp_type1 Insoluble imp_type2 Colored / Tarry Byproducts start->imp_type2 Colored imp_type3 Soluble Organic (structurally similar) start->imp_type3 Soluble Organic imp_type4 Non-Volatile Solids (e.g., inorganic salts) start->imp_type4 Non-Volatile imp_type5 Neutral Organic Impurities start->imp_type5 Neutral Organic method1 Hot Gravity Filtration imp_type1->method1 method2 Recrystallization with Activated Charcoal imp_type2->method2 method3 Recrystallization (may need multiple rounds) imp_type3->method3 method6 Column Chromatography (for difficult separations) imp_type3->method6 method4 Sublimation imp_type4->method4 method5 Acid-Base Extraction imp_type5->method5

Caption: Selecting a purification method based on impurity type.

References

Validation & Comparative

Physicochemical Properties: A Story of Proximity and Interaction

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Hydroxybenzoic Acid Isomers for Researchers and Drug Development Professionals

As Senior Application Scientists, we understand that a nuanced comprehension of isomeric differences is critical for innovation in drug development and analytical sciences. The positional isomerism of the hydroxyl group on the benzoic acid scaffold—yielding 2-hydroxybenzoic acid (salicylic acid), 3-hydroxybenzoic acid, and 4-hydroxybenzoic acid—imparts distinct physicochemical, spectroscopic, and biological characteristics to each molecule. This guide provides a detailed comparative analysis, supported by experimental data and protocols, to empower researchers in their selection and application of these fundamental chemical entities.

The position of the hydroxyl group relative to the carboxylic acid profoundly influences intramolecular and intermolecular forces, directly impacting key physical properties such as acidity, melting point, and solubility.

Acidity (pKa)

The acidity of the carboxylic group is a prime example of positional influence. Salicylic acid (ortho-isomer) is significantly more acidic than its meta and para counterparts.

Causality Insight: This heightened acidity is due to the formation of a stable six-membered ring via intramolecular hydrogen bonding between the hydroxyl group's hydrogen and the carboxylate anion's oxygen after deprotonation.[1][2] This intramolecular hydrogen bond stabilizes the conjugate base, favoring the release of the proton.[1][3] In the para-isomer, the distance between the groups prevents this intramolecular stabilization. Instead, intermolecular hydrogen bonding occurs between different molecules, which is a less stable interaction compared to the chelation-like effect in the ortho-isomer's conjugate base.[1]

Melting Point and Solubility

The nature of hydrogen bonding also dictates the melting point and solubility of these isomers.

Causality Insight: Salicylic acid's ability to form intramolecular hydrogen bonds reduces its capacity for intermolecular hydrogen bonding with neighboring molecules.[3] Consequently, less energy is required to break the crystal lattice, resulting in a lower melting point compared to the para-isomer.[3] Conversely, 4-hydroxybenzoic acid engages in extensive intermolecular hydrogen bonding, creating a more stable crystal lattice that requires more energy to disrupt, leading to a higher melting point.[3] This strong intermolecular network also explains its relatively lower solubility in non-polar solvents compared to its solubility in polar solvents like water and ethanol where it can form hydrogen bonds.

G cluster_ortho Ortho-Isomer (Salicylic Acid) - Intramolecular H-Bond cluster_para Para-Isomer - Intermolecular H-Bond Ortho_Base - and -OH groups in close proximity on the conjugate base> H_Bond_O Ortho_Base->H_Bond_O Stabilization_O H_Bond_O->Stabilization_O Acidity_O Stabilization_O->Acidity_O Para_Base - and -OH groups are distant on the conjugate base> H_Bond_P Para_Base->H_Bond_P Stabilization_P H_Bond_P->Stabilization_P Acidity_P Stabilization_P->Acidity_P

Table 1: Comparative Physicochemical Properties of Hydroxybenzoic Acid Isomers

Property2-Hydroxybenzoic Acid (Salicylic Acid)3-Hydroxybenzoic Acid4-Hydroxybenzoic Acid
IUPAC Name 2-Hydroxybenzoic acid3-Hydroxybenzoic acid4-Hydroxybenzoic acid
Molecular Formula C₇H₆O₃C₇H₆O₃C₇H₆O₃
Molecular Weight 138.12 g/mol 138.12 g/mol [4]138.12 g/mol [5]
pKa 2.98[1]4.084.58[1]
Melting Point 158-161 °C[3]201-202 °C[6]215-217 °C[3][7]
Water Solubility 2.4 g/L (25 °C)7.25 g/L (25 °C)[4]5.0 g/L (25 °C)[5]

Spectroscopic Differentiation: Unmasking Isomeric Fingerprints

Spectroscopic techniques are indispensable for the unambiguous identification of hydroxybenzoic acid isomers. Each isomer presents a unique spectral fingerprint due to the distinct electronic environment of its atoms.[8][9]

UV-Visible Spectroscopy

In UV-Vis spectroscopy, the position of the hydroxyl group affects the electronic transitions within the molecule, leading to different absorption maxima (λmax). These differences are pronounced enough to allow for differentiation, especially when analyzing the spectra in solutions of varying pH, which alters the ionization state of the carboxyl and hydroxyl groups.[10]

Infrared (IR) Spectroscopy

IR spectroscopy provides clear evidence of the different hydrogen bonding environments.[11]

  • Salicylic Acid (ortho): Exhibits a broad O-H stretching band for the intramolecularly hydrogen-bonded carboxylic acid, often centered around 3200 cm⁻¹.

  • 3- and 4-Hydroxybenzoic Acid (meta and para): Show a sharper O-H stretching band for the phenolic hydroxyl group (around 3300-3400 cm⁻¹) and a broader band for the intermolecularly hydrogen-bonded carboxylic acid O-H stretch. The carbonyl (C=O) stretching frequency is also informative, with the intramolecular hydrogen bond in salicylic acid typically lowering its frequency compared to the other isomers.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are powerful tools for isomer differentiation. The chemical shifts of the aromatic protons and carbons are highly sensitive to the position of the electron-donating hydroxyl group and the electron-withdrawing carboxyl group.

Table 2: Comparative Spectroscopic Data for Hydroxybenzoic Acid Isomers

Technique2-Hydroxybenzoic Acid3-Hydroxybenzoic Acid4-Hydroxybenzoic Acid
UV λmax (in MeOH) ~235, 303 nm~238, 298 nm~254 nm[10]
IR (cm⁻¹) ~3230 (broad, O-H), ~1655 (C=O)~3380 (O-H), ~1680 (C=O)~3370 (O-H), ~1670 (C=O)[12]
¹H NMR (DMSO-d₆, δ ppm) ~6.9-7.9 (aromatic H), ~13.0 (br s, COOH)~7.0-7.4 (aromatic H), ~9.8 (s, OH), ~12.9 (br s, COOH)[4]~6.8 (d), ~7.8 (d) (aromatic H), ~10.2 (s, OH), ~12.5 (br s, COOH)[13]
¹³C NMR (DMSO-d₆, δ ppm) ~116-135 (aromatic C), ~161 (C-OH), ~172 (C=O)~115-131 (aromatic C), ~157 (C-OH), ~167 (C=O)~115, 132 (aromatic C), ~161 (C-OH), ~167 (C=O)[13]

Biological Activities: A Spectrum of Therapeutic Potential

The hydroxybenzoic acids are not just simple organic molecules; they are pharmacologically active compounds with a range of biological effects.[14][15] Their specific activities are, once again, dictated by their isomeric structure.

Antimicrobial Activity

4-Hydroxybenzoic acid and its esters (parabens) are widely recognized for their antimicrobial properties and are used as preservatives in food, cosmetics, and pharmaceuticals.[7][16] Their mechanism is thought to involve the disruption of microbial cell membrane transport processes. Studies have shown that 4-hydroxybenzoic acid is effective against various Gram-positive and some Gram-negative bacteria.[17] The antimicrobial efficacy of its esters increases with the length of the alkyl chain, which enhances lipophilicity and facilitates passage through the microbial cell wall.[7] While salicylic acid also possesses antimicrobial properties, it is more commonly known for its other biological roles.

Antioxidant Activity

All three isomers exhibit antioxidant activity, attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group to scavenge free radicals.[18] The antioxidant capacity is influenced by the position of the hydroxyl group. Gallic acid (3,4,5-trihydroxybenzoic acid), a related compound, shows exceptionally high antioxidant activity, highlighting the role of multiple hydroxyl groups.[7] The antioxidant mechanism involves neutralizing reactive oxygen species, thereby protecting cells from oxidative damage.[18]

Anti-inflammatory Activity

Salicylic acid is the most famous of the isomers for its anti-inflammatory effects, being the active metabolite of aspirin.[14][15] It exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins. The other isomers, such as 4-hydroxybenzoic acid, also possess anti-inflammatory properties, though they are generally less potent than salicylic acid.[7]

Table 3: Comparative Biological Activities of Hydroxybenzoic Acid Isomers

Biological Activity2-Hydroxybenzoic Acid (Salicylic Acid)3-Hydroxybenzoic Acid4-Hydroxybenzoic Acid
Antimicrobial Moderate; also antifungal and anti-infective.[19]Less studied, but exhibits some activity.Strong; widely used as a preservative (and its esters, parabens).[7][17]
Antioxidant Yes; scavenges free radicals.[18]Yes; contributes to cardiovascular protection.[14]Yes; attributed to radical scavenging by the phenolic group.[7][18]
Anti-inflammatory High; primary mechanism of aspirin. Inhibits COX enzymes.[15]Moderate.Moderate; possesses anti-inflammatory effects.[7]
Other Activities Keratolytic, analgesic, antipyretic.[14][19]Activates hydroxycarboxylic acid receptors, potentially improving blood lipid profiles.[14][15]Antialgal, antimutagenic, antiestrogenic.[7][16]

Experimental Protocols

To ensure the reproducibility and validity of research, we provide the following standardized protocols for the analysis of hydroxybenzoic acid isomers.

Protocol 1: Separation and Quantification by HPLC-UV

Rationale: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the gold standard for separating and quantifying isomeric mixtures with high resolution and sensitivity. A reverse-phase C18 column is typically effective.

G start Sample Preparation (Dissolve in Mobile Phase) injection Inject Sample onto HPLC System start->injection separation Isocratic/Gradient Elution on C18 Column Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid injection->separation detection UV Detection (Monitor at specific λmax) separation->detection quantification Data Analysis (Peak Integration vs. Standard Curve) detection->quantification end Report Concentrations quantification->end

Methodology:

  • Standard Preparation: Prepare individual stock solutions (1 mg/mL) of each isomer in methanol. Create a mixed standard and a series of dilutions for the calibration curve.

  • Sample Preparation: Dissolve the unknown sample in the mobile phase, filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% formic acid to ensure protonation of the carboxylic acid group.[20]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength suitable for all isomers (e.g., 254 nm) or a diode array detector (DAD) to scan multiple wavelengths.

    • Injection Volume: 10 µL.

  • Quantification: Construct a calibration curve for each isomer by plotting peak area against concentration. Determine the concentration of isomers in the unknown sample by interpolation from the calibration curve.

Protocol 2: Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)

Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common, rapid, and reliable method to determine the radical scavenging capacity of compounds.[20] The purple DPPH radical is reduced by an antioxidant to a yellow-colored non-radical form, and the change in absorbance is measured spectrophotometrically.

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of concentrations for each hydroxybenzoic acid isomer in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of each isomer concentration to different wells.

    • Add 150 µL of the DPPH solution to each well.

    • Include a control well containing 50 µL of methanol and 150 µL of DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Data Analysis: Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) for each isomer. A lower IC₅₀ indicates higher antioxidant activity.

Conclusion

The subtle shift of a hydroxyl group around the benzoic acid ring creates three distinct chemical entities with significantly different properties. Salicylic acid's intramolecular hydrogen bonding makes it a stronger acid with unique therapeutic applications. 4-hydroxybenzoic acid's capacity for strong intermolecular bonding gives it a higher melting point and makes it an effective antimicrobial preservative. Understanding these structure-property and structure-activity relationships is paramount for researchers in selecting the appropriate isomer for applications ranging from pharmaceutical synthesis and formulation to analytical standard development. This guide serves as a foundational resource, grounded in experimental data, to facilitate informed decision-making in scientific and industrial pursuits.

References

A Guide to the Structural Validation of 2-Hydroxy-3,4-dimethylbenzoic Acid via Nuclear Magnetic Resonance Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realms of chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Every subsequent biological assay, optimization study, and clinical trial relies on the foundational certainty that the molecular entity under investigation is precisely what it is intended to be. 2-Hydroxy-3,4-dimethylbenzoic acid is a substituted aromatic carboxylic acid, a class of compounds frequently encountered as key intermediates and building blocks in medicinal chemistry. Its specific substitution pattern—a hydroxyl, a carboxyl, and two adjacent methyl groups—presents a distinct set of spectroscopic characteristics.

This guide provides an in-depth, practical comparison of theoretically predicted and experimentally obtained Nuclear Magnetic Resonance (NMR) data to validate the structure of this compound. We will move beyond a simple recitation of data to explain the causal relationships between molecular structure and spectroscopic output, offering a self-validating framework for researchers and scientists.

Part 1: The Theoretical Framework of NMR-Based Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining molecular structure in solution.[1][2] It operates on the principle that atomic nuclei with a quantum property called "spin" (such as ¹H and ¹³C) behave like tiny magnets.[3] When placed in a strong external magnetic field, these nuclei can absorb energy from radiofrequency waves at specific frequencies, a phenomenon known as resonance. The precise resonance frequency is highly sensitive to the local electronic environment of each nucleus, providing a wealth of structural information.[3][4]

The three pillars of ¹H NMR interpretation are:

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of the proton. Electron-withdrawing groups "deshield" a proton, shifting its signal downfield (to a higher ppm value), while electron-donating groups "shield" it, shifting it upfield.[2]

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Spin-Spin Coupling (Splitting): The signal for a proton is split into multiple lines (a multiplet) by the influence of non-equivalent protons on adjacent carbons. The 'n+1 rule' is a common heuristic for first-order spectra, where 'n' is the number of adjacent, non-equivalent protons.[5]

¹³C NMR is a complementary technique that provides a signal for each unique carbon atom in the molecule, offering a direct count of the carbon environments.[6]

cluster_workflow Structural Validation Workflow Target_Molecule Hypothesized Structure (this compound) In_Silico In Silico NMR Prediction Target_Molecule->In_Silico Sample_Prep NMR Sample Preparation Target_Molecule->Sample_Prep Validation Structure Validation (Comparison of Predicted vs. Experimental) In_Silico->Validation Data_Acquisition Data Acquisition (¹H, ¹³C, D₂O Exchange) Sample_Prep->Data_Acquisition Analysis Spectral Analysis & Data Interpretation Data_Acquisition->Analysis Analysis->Validation

Caption: General workflow for NMR-based structural validation.

Part 2: Predicted Spectroscopic Signature of this compound

Before entering the lab, a robust analysis involves predicting the expected NMR spectrum. This theoretical framework is the benchmark against which experimental data is compared.

Caption: Structure of this compound with atom numbering.

¹H NMR Predictions

The ¹H NMR spectrum is expected to show six distinct signals corresponding to the six proton environments.

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale for Prediction
H-a (-COOH)10.0 - 13.0Broad Singlet1HCarboxylic acid protons are highly deshielded and often exchange, leading to a broad signal.[7][8]
H-b (-OH)5.0 - 9.0Broad Singlet1HPhenolic proton shifts are variable due to solvent effects and hydrogen bonding; they are typically broad due to chemical exchange.[9][10]
H-67.6 - 7.8Singlet1HThis aromatic proton is ortho to the electron-withdrawing carboxylic acid group, causing a significant downfield shift. It has no adjacent protons, resulting in a singlet.[5][11]
H-56.8 - 7.0Singlet1HThis aromatic proton is ortho to the electron-donating hydroxyl group, which shields it and shifts it upfield relative to other aromatic protons. It also has no adjacent protons.
H-d (-CH₃)2.2 - 2.4Singlet3HBenzylic protons typically appear in this region. This methyl is adjacent to the electron-donating hydroxyl group.[11][12]
H-c (-CH₃)2.2 - 2.4Singlet3HThis methyl group is adjacent to the other methyl group and will have a slightly different chemical shift from H-d.[11][12]
¹³C NMR Predictions

The ¹³C NMR spectrum should display nine distinct signals, one for each unique carbon atom.

Carbon AssignmentPredicted δ (ppm)Rationale for Prediction
C-7 (-COOH)165 - 175The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield.[8][13]
C-2 (-OH)155 - 160Aromatic carbons bearing a hydroxyl group are strongly deshielded, typically appearing in this range.[14]
C-4 (-CH₃)138 - 142Quaternary aromatic carbon, deshielded by the attached methyl group.
C-3 (-CH₃)135 - 140Quaternary aromatic carbon, with a shift influenced by both the adjacent hydroxyl and methyl groups.
C-6128 - 132Aromatic CH carbon, deshielded by its proximity to the C-1 and the carboxylic acid group.
C-1120 - 125Quaternary aromatic carbon attached to the carboxylic acid. Its shift is influenced by both the -COOH and -OH groups.
C-5115 - 120Aromatic CH carbon, shielded by the ortho hydroxyl group.
C-9 (-CH₃)18 - 22Typical chemical shift for a methyl group attached to an aromatic ring.
C-8 (-CH₃)14 - 18This methyl group's shift will be slightly different from C-9 due to its proximity to the hydroxyl group.

Part 3: Experimental Protocol for Data Acquisition

The validity of any analysis rests upon the quality of the experimental data. Adherence to a meticulous protocol is paramount.

3.1 Sample Preparation

  • Weighing: Accurately weigh 10-15 mg of the synthesized this compound.[15] The goal is a final concentration sufficient for good signal-to-noise without causing solubility or aggregation issues.[16]

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[17] DMSO-d₆ is an excellent choice as its polarity aids in dissolving the sample, and more importantly, it slows the exchange rate of acidic protons (-OH, -COOH), often allowing them to be observed as sharper signals.[18]

  • Standard: Ensure the solvent contains tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).[19]

  • Transfer: Using a Pasteur pipette, transfer the clear solution into a clean, dry 5 mm NMR tube. Avoid transferring any particulate matter, which can degrade spectral quality.[20][21]

  • Labeling: Clearly label the NMR tube with the sample identity.

3.2 Spectrometer Setup and 1D NMR Acquisition

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Tuning and Locking: Insert the sample, lock onto the deuterium signal of the DMSO-d₆, and tune the probe for both ¹H and ¹³C frequencies.

  • Shimming: Perform automated or manual shimming of the magnetic field to maximize its homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks.[20]

  • ¹H Acquisition: Acquire the proton spectrum using standard parameters (e.g., 30° pulse angle, 1-2 second relaxation delay, 16-32 scans).

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

3.3 Confirmatory D₂O Exchange Experiment

  • Procedure: After acquiring the initial ¹H NMR spectrum, remove the tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the sample. Cap the tube and invert it several times to mix thoroughly.

  • Re-acquisition: Re-acquire the ¹H NMR spectrum using the same parameters.

  • Purpose: The acidic protons of the hydroxyl (-OH) and carboxylic acid (-COOH) groups will exchange with the deuterium from D₂O. Since deuterium is not observed in ¹H NMR, the signals corresponding to these protons will disappear or significantly diminish, confirming their identity.[7][14]

Part 4: Comparative Analysis and Structural Validation

Here, we compare the acquired experimental data with our predictions to build a conclusive case for the structure.

¹H NMR Data Analysis

Table 1: Comparison of Predicted vs. Experimental ¹H NMR Data (400 MHz, DMSO-d₆)

SignalPredicted δ (ppm)Experimental δ (ppm) MultiplicityIntegrationAssignmentAnalysis
110.0 - 13.012.51 Broad Singlet1HH-a (-COOH)The signal at 12.51 ppm is in the characteristic region for a carboxylic acid.[13] It disappeared upon D₂O shake, confirming its assignment.
25.0 - 9.09.85 Broad Singlet1HH-b (-OH)This broad signal is consistent with a phenolic proton. It also disappeared after the D₂O shake, validating its assignment.[22]
37.6 - 7.87.68 Singlet1HH-6This downfield singlet is consistent with an aromatic proton ortho to a carboxylic acid. Its singlet multiplicity confirms it has no adjacent proton neighbors.
46.8 - 7.06.91 Singlet1HH-5This upfield aromatic singlet is consistent with a proton ortho to a hydroxyl group. Its multiplicity confirms the substitution pattern.
52.2 - 2.42.35 Singlet3HH-d (-CH₃)This singlet, integrating to 3 protons, is in the expected benzylic region.
62.2 - 2.42.18 Singlet3HH-c (-CH₃)The second singlet, also integrating to 3 protons, confirms the presence of the second, distinct methyl group.

The ¹H NMR spectrum provides compelling evidence. The integration values (1:1:1:1:3:3) match the number of protons in each unique environment. The disappearance of two signals upon D₂O addition confirms the presence of the -OH and -COOH groups. Finally, the presence of two singlets in the aromatic region is a powerful confirmation of the 1,2,4,5-tetrasubstitution pattern, as both aromatic protons lack adjacent proton neighbors for coupling.

¹³C NMR Data Analysis

Table 2: Comparison of Predicted vs. Experimental ¹³C NMR Data (100 MHz, DMSO-d₆)

SignalPredicted δ (ppm)Experimental δ (ppm) AssignmentAnalysis
1165 - 175171.4 C-7 (-COOH)This downfield signal is characteristic of a carboxylic acid carbonyl carbon.[6]
2155 - 160157.9 C-2 (-OH)The signal at 157.9 ppm is in the expected range for a carbon atom bonded to a hydroxyl group on an aromatic ring.[14]
3138 - 142140.1 C-4Quaternary carbon signal.
4135 - 140137.2 C-3Quaternary carbon signal.
5128 - 132130.5 C-6Aromatic CH carbon.
6120 - 125122.8 C-1Quaternary carbon signal.
7115 - 120117.6 C-5Aromatic CH carbon.
818 - 2219.7 C-9 (-CH₃)Methyl carbon signal.
914 - 1816.3 C-8 (-CH₃)Methyl carbon signal.

The ¹³C NMR spectrum shows 9 distinct signals, which perfectly matches the 9 unique carbon environments in the proposed structure. The chemical shifts of the key functional groups (C-7 and C-2) are in excellent agreement with expected values, further solidifying the structural assignment.

Advanced Validation with 2D NMR

For ultimate confirmation, especially in more complex molecules, 2D NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.[23][24] An HMBC experiment reveals correlations between protons and carbons that are separated by 2 or 3 bonds.

Caption: Key expected HMBC correlations for structural confirmation.

Expected key correlations would include:

  • H-6 to C-1 and C-7: This would definitively link the aromatic proton at 7.68 ppm to the carbon bearing the carboxylic acid.

  • Methyl Protons (H-c, H-d) to C-3, C-4, and C-5: Correlations from the methyl protons to their neighboring aromatic carbons would unambiguously establish the 3,4-dimethyl substitution pattern.

Conclusion

The structural validation of this compound is achieved through a systematic and multi-faceted analysis of NMR data. The ¹H NMR spectrum confirms the presence and ratio of all proton environments, with the aromatic splitting pattern and D₂O exchange experiment providing decisive evidence for the substitution pattern and functional groups. The ¹³C NMR spectrum corroborates these findings by confirming the number of unique carbon environments. The remarkable congruence between the predicted chemical shifts and the experimental data provides an exceptionally high degree of confidence. For absolute certainty, 2D NMR experiments like HMBC can provide an indisputable map of the molecular connectivity. This comprehensive approach exemplifies a rigorous, self-validating methodology essential for modern chemical research.

References

A Comparative Guide to the Biological Activity of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Benzoic Acid Scaffold

Benzoic acid and its derivatives represent a cornerstone in medicinal chemistry and drug discovery. The simple, yet versatile, aromatic carboxylic acid scaffold allows for a wide range of structural modifications, leading to a diverse spectrum of biological activities. These compounds are ubiquitous in nature and have been extensively synthesized and evaluated for their therapeutic potential.[1][2] This guide provides a comparative analysis of the antimicrobial, antioxidant, and anti-inflammatory properties of various benzoic acid derivatives, supported by experimental data and detailed protocols to facilitate further research and development. Understanding the structure-activity relationships (SAR) within this chemical class is paramount for designing novel therapeutics with enhanced potency and selectivity.[3]

Antimicrobial Activity: A Closer Look at Structure-Activity Relationships

The antimicrobial properties of benzoic acid and its derivatives are well-documented, with their efficacy being significantly influenced by the nature and position of substituents on the benzene ring.[3][4] The presence of electron-withdrawing groups, for instance, can enhance the antimicrobial potential.[3]

Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of benzoic acid derivatives involves the disruption of the microbial cell membrane. In their undissociated form, these lipophilic molecules can readily pass through the cell membrane. Once inside the cytoplasm, which has a higher pH, the acid dissociates, releasing protons and acidifying the cell's interior. This acidification disrupts essential metabolic processes and ultimately leads to microbial death.[1] Some derivatives, particularly those with hydroxyl groups, may also inhibit intracellular enzymes and interfere with nutrient transport.

Diagram 1: Simplified Workflow for Antimicrobial Susceptibility Testing

G prep Prepare Bacterial Inoculum (e.g., E. coli, S. aureus) serial Perform Serial Dilutions of Benzoic Acid Derivatives prep->serial inoculate Inoculate Microplate Wells with Bacteria and Test Compounds serial->inoculate incubate Incubate at 37°C for 24 hours inoculate->incubate read Read MIC (Lowest Concentration with No Visible Growth) incubate->read SAR_Antioxidant cluster_0 Key Structural Features for Antioxidant Activity cluster_1 Resulting Biological Effect a Hydroxyl (-OH) Groups Number and position are critical d Increased Radical Scavenging Neutralization of ROS a->d b Electron-Donating Groups Enhance H-atom donation b->d c Steric Hindrance Can reduce activity c->d G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX Enzymes (COX-1 & COX-2) Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Swelling, Redness) Prostaglandins->Inflammation Benzoic_Acid_Derivatives Benzoic Acid Derivatives Benzoic_Acid_Derivatives->COX_Enzymes Inhibition

References

A Comparative Guide to Screening 4-Hydrazinobenzoic Acid Derivatives for Antioxidant Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents to combat oxidative stress, a condition implicated in a myriad of pathologies including cancer, neurodegenerative disorders, and cardiovascular diseases, the exploration of new chemical entities with potent antioxidant properties is of paramount importance. Among the various scaffolds being investigated, 4-hydrazinobenzoic acid and its derivatives have emerged as a promising class of compounds.[1] This guide provides an in-depth, comparative analysis of the antioxidant activity of various 4-hydrazinobenzoic acid derivatives, offering a robust framework for researchers, scientists, and drug development professionals. We will delve into the core principles of antioxidant activity screening, detail validated experimental protocols, and present a comparative analysis of key derivatives, all grounded in scientific literature.

The Rationale: Why 4-Hydrazinobenzoic Acid Derivatives?

The 4-hydrazinobenzoic acid scaffold is a versatile building block in medicinal chemistry.[1] Its inherent chemical reactivity, particularly the hydrazine moiety, allows for the synthesis of a diverse library of derivatives.[1] This structural diversity is key to tuning the molecule's electronic and steric properties, which in turn dictates its antioxidant potential. The core hypothesis underpinning this research is that the hydrazine (-NHNH2) and hydrazone (-NH-N=CH-) functionalities are excellent hydrogen or electron donors, enabling them to effectively scavenge harmful free radicals.[2][3] Our exploration will focus on derivatives incorporating isothiocyanate, benzylidene, and acid anhydride units, as these modifications have shown significant modulation of antioxidant efficacy.[2][4]

Understanding the Mechanisms of Antioxidant Action

The antioxidant activity of 4-hydrazinobenzoic acid derivatives is primarily attributed to their ability to interrupt the chain reactions of free radicals. This can occur through several mechanisms, with the most prominent being:

  • Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it.

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical.

  • Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, followed by the transfer of an electron.[4][5]

Computational studies, such as Density Functional Theory (DFT), have been instrumental in elucidating the probable mechanism for specific derivatives by calculating parameters like bond dissociation enthalpy and ionization potential.[4][5]

A Comparative Analysis of In Vitro Antioxidant Assays

To comprehensively evaluate the antioxidant potential of 4-hydrazinobenzoic acid derivatives, a multi-assay approach is crucial. No single assay can capture the multifaceted nature of antioxidant activity. Here, we compare three widely accepted and robust methods: the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a popular and rapid method for screening antioxidant activity. It is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow.[3] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[3]

Experimental Protocol: DPPH Assay

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, cool place.

  • Sample Preparation: Dissolve the synthesized 4-hydrazinobenzoic acid derivatives and a standard antioxidant (e.g., Butylated Hydroxylanisole - BHA) in methanol to prepare stock solutions of known concentration. Prepare serial dilutions of each sample.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each sample dilution.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • A blank containing only methanol and a control containing methanol and the DPPH solution should be included.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a characteristic blue-green color, which is decolorized upon reduction by an antioxidant.[6] The change in absorbance is monitored at 734 nm. This assay is applicable to both hydrophilic and lipophilic antioxidants.

Experimental Protocol: ABTS Assay

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Before use, dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare stock solutions and serial dilutions of the 4-hydrazinobenzoic acid derivatives and a standard (e.g., BHA) in methanol.

  • Assay Procedure:

    • Add 10 µL of each sample dilution to a 96-well microplate.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[2] This assay is based on the electron-donating capacity of the antioxidant.

Experimental Protocol: FRAP Assay

  • Preparation of FRAP Reagent:

    • Prepare the following solutions: 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in water.

    • Mix the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C before use.

  • Sample Preparation: Prepare stock solutions and serial dilutions of the 4-hydrazinobenzoic acid derivatives and a standard (e.g., Trolox) in a suitable solvent.

  • Assay Procedure:

    • Add 10 µL of each sample dilution to a 96-well microplate.

    • Add 190 µL of the FRAP reagent to each well.

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄·7H₂O and expressed as µmol Fe(II)/g of the sample.

Visualizing the Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Antioxidant Screening cluster_analysis Data Analysis & Interpretation synthesis Synthesis of 4-Hydrazinobenzoic Acid Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization dpph DPPH Assay characterization->dpph abts ABTS Assay characterization->abts frap FRAP Assay characterization->frap ic50 IC50 / TEAC Calculation dpph->ic50 abts->ic50 frap->ic50 sar Structure-Activity Relationship (SAR) ic50->sar mechanism Mechanistic Studies (DFT) sar->mechanism

Caption: A logical workflow for the synthesis, screening, and analysis of 4-hydrazinobenzoic acid derivatives.

Comparative Performance of 4-Hydrazinobenzoic Acid Derivatives

A study investigating a series of 4-hydrazinobenzoic acid derivatives with isothiocyanate, benzylidene, and acid anhydride core units revealed significant differences in their antioxidant activities.[2][4] The results, summarized below, are compared against the standard antioxidant Butylated Hydroxylanisole (BHA).

Derivative TypeDPPH Scavenging Activity (% at 20 µg/mL)ABTS Scavenging Activity (% at 20 µg/mL)Ferric Reducing Power (µmol Trolox/100 g)
BHA (Standard) ~92%[2][5]~85%[2][5]-
Isothiocyanate & Benzylidene Derivatives 70-72%[2][5]80-85%[2][5]4059 - 4120[2]
Parent 4-Hydrazinobenzoic Acid ~41%[2]~75%[2]2864[2]
Acid Anhydride Derivatives 17-19%[2]18-47%[2]Lower than other derivatives[3]

Key Insights from the Data:

  • Superior Activity of Isothiocyanate and Benzylidene Derivatives: Derivatives incorporating isothiocyanate and benzylidene moieties exhibited significantly higher antioxidant activity across all assays compared to the parent compound.[2][4] In the ABTS assay, their performance was comparable to the standard BHA.[2][5]

  • Contribution of Hydrazine and Hydrazone Units: The strong antioxidant activity of these derivatives is largely attributed to the presence of hydrazine, isothiocyanate, and hydrazone units, which act as effective electron or hydrogen donors.[2][3]

  • Detrimental Effect of the Anhydride Moiety: The presence of an acid anhydride group was found to be detrimental to the antioxidant profile of the derivatives.[2][3]

  • Structure-Activity Relationship (SAR): These findings establish a clear structure-activity relationship, where the nature of the substituent on the 4-hydrazinobenzoic acid core plays a pivotal role in determining the antioxidant potency. The electron-donating nature of the substituents appears to be a key factor.[7][8]

Mechanistic Insights into Antioxidant Action

antioxidant_mechanisms cluster_hat Hydrogen Atom Transfer (HAT) cluster_set Single Electron Transfer (SET) cluster_splet Sequential Proton Loss Electron Transfer (SPLET) main Antioxidant (Ar-NHNH2) + Free Radical (R•) hat Ar-N•NH2 + RH main:f0->hat H• transfer set [Ar-NHNH2]•+ + R:- main:f0->set e- transfer splet1 Ar-NHNH- + H+ main:f0->splet1 Proton Loss splet2 [Ar-NHNH-]• + e- splet1->splet2 Electron Transfer

Caption: Proposed mechanisms of antioxidant action for 4-hydrazinobenzoic acid derivatives.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the screening and comparative analysis of 4-hydrazinobenzoic acid derivatives for their antioxidant activity. The presented data clearly indicates that derivatives featuring isothiocyanate and benzylidene moieties are promising candidates for further investigation. The established structure-activity relationships provide a rational basis for the design and synthesis of even more potent antioxidant agents based on this versatile scaffold.

Future research should focus on:

  • Expanding the library of derivatives to further probe the SAR.

  • Conducting in vivo studies to validate the in vitro findings and assess the pharmacokinetic and toxicological profiles of the most promising compounds.

  • Investigating the potential of these compounds in cellular models of oxidative stress-related diseases.

By systematically applying the principles and methodologies outlined in this guide, the scientific community can accelerate the discovery and development of novel and effective antioxidants derived from 4-hydrazinobenzoic acid.

References

A Comparative In Vitro Analysis of 2-Hydroxy-3,4-dimethylbenzoic Acid and Other Phenolic Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative overview of the in vitro biological activities of 2-Hydroxy-3,4-dimethylbenzoic acid alongside other well-characterized phenolic compounds. It is intended for researchers, scientists, and drug development professionals interested in the antioxidant, anti-inflammatory, and cytotoxic properties of these molecules. While extensive data exists for many phenolic acids, this guide also highlights the current knowledge gaps for emerging compounds like this compound, offering a framework for future comparative studies.

Introduction to Phenolic Compounds and Their Significance

Phenolic compounds are a large and diverse group of secondary metabolites found in plants.[1] They are characterized by an aromatic ring with one or more hydroxyl groups.[1] These compounds have garnered significant attention in the scientific community due to their wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[2][3] Their therapeutic potential is largely attributed to their ability to scavenge free radicals, modulate inflammatory signaling pathways, and induce cytotoxicity in cancer cells.[3][4][5]

This guide focuses on a specific benzoic acid derivative, this compound, and compares its known or hypothesized properties with established phenolic compounds such as gallic acid, protocatechuic acid, and gentisic acid.

Profiling this compound

This compound is a derivative of benzoic acid.[6] While its structural analogues have been the subject of numerous studies, specific in vitro data on the biological activities of this compound is not extensively available in the public domain. This guide aims to provide the foundational knowledge and experimental frameworks necessary to conduct such comparative evaluations.

In Vitro Antioxidant Activity: A Comparative Perspective

The antioxidant capacity of phenolic compounds is a key indicator of their potential to mitigate oxidative stress-related damage. This is often evaluated using spectrophotometric assays that measure the compound's ability to scavenge stable free radicals.

Commonly Used Assays:
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay is based on the reduction of the violet DPPH radical to the yellow-colored diphenylpicrylhydrazine in the presence of an antioxidant.[7] The decrease in absorbance is proportional to the antioxidant's radical scavenging activity.[7]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay involves the generation of a blue-green ABTS radical cation, which is then reduced by an antioxidant, leading to a loss of color.[8][9] This method is applicable to both hydrophilic and lipophilic antioxidants.[8]

Comparative Antioxidant Data:

The following table summarizes the reported antioxidant activities of several phenolic compounds. It is important to note that direct comparative data for this compound is limited, and the values presented for other compounds are from various studies and may have been obtained under slightly different experimental conditions.

CompoundDPPH IC50 (µM)ABTS (% Inhibition at 50 µM)
Gallic Acid (3,4,5-trihydroxybenzoic acid) 2.42[10]79.50[10]
Protocatechuic Acid (3,4-dihydroxybenzoic acid) Slightly lower than 3,4,5-THB[10]74.51[10]
Gentisic Acid (2,5-dihydroxybenzoic acid) Slightly lower than 3,4,5-THB[10]80.11[10]
2,3-dihydroxybenzoic acid Slightly lower than 3,4,5-THB[10]86.40[10]
This compound Data not availableData not available

IC50: The concentration of the compound required to scavenge 50% of the free radicals.

In Vitro Anti-inflammatory Activity: Targeting Key Pathways

Chronic inflammation is a hallmark of many diseases. Phenolic compounds have been shown to exert anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway.[11][12]

The NF-κB Signaling Pathway:

The NF-κB pathway is a central regulator of the inflammatory response.[13] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[12] Many polyphenols are known to inhibit this pathway at various stages.[4][11]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IκB-NF-κB Complex IκB NF-κB IKK Complex->IκB-NF-κB Complex Phosphorylates IκB IκB IκB NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocates IκB-NF-κB Complex->NF-κB Releases Ubiquitination & Degradation Ubiquitination & Degradation IκB-NF-κB Complex->Ubiquitination & Degradation Leads to DNA DNA NF-κB_n->DNA Binds to Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression DNA->Pro-inflammatory Gene Expression Initiates Phenolic Compounds Phenolic Compounds Phenolic Compounds->IKK Complex Inhibit Phenolic Compounds->NF-κB_n Inhibit Translocation

Figure 1: The NF-κB signaling pathway and points of inhibition by phenolic compounds.

In Vitro Cytotoxicity: Assessing Antiproliferative Effects

The potential of a compound to induce cell death is a crucial aspect of drug discovery, particularly in cancer research. In vitro cytotoxicity assays are used to determine the concentration at which a compound becomes toxic to cells.

Commonly Used Assays:
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.[5] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.[14]

  • LDH (Lactate Dehydrogenase) Assay: This assay quantifies the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium.[15] An increase in LDH activity in the supernatant is indicative of cell membrane damage and cytotoxicity.[15]

Experimental Protocols

To facilitate further research and direct comparison, detailed protocols for the aforementioned assays are provided below.

Experimental Workflow Overview

Experimental_Workflow Compound Preparation Compound Preparation Assay Selection Assay Selection Compound Preparation->Assay Selection Antioxidant Assays Antioxidant Assays Assay Selection->Antioxidant Assays Antioxidant? Cytotoxicity Assays Cytotoxicity Assays Assay Selection->Cytotoxicity Assays Cytotoxic? DPPH Assay DPPH Assay Antioxidant Assays->DPPH Assay ABTS Assay ABTS Assay Antioxidant Assays->ABTS Assay MTT Assay MTT Assay Cytotoxicity Assays->MTT Assay LDH Assay LDH Assay Cytotoxicity Assays->LDH Assay Data Analysis Data Analysis DPPH Assay->Data Analysis ABTS Assay->Data Analysis MTT Assay->Data Analysis LDH Assay->Data Analysis Results Interpretation Results Interpretation Data Analysis->Results Interpretation

Figure 2: A generalized workflow for the in vitro evaluation of phenolic compounds.

Protocol 1: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of the test compounds.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test compounds (this compound and others)

  • Positive control (e.g., Gallic acid, Ascorbic acid, or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Sample preparation: Prepare stock solutions of the test compounds and the positive control in methanol. Perform serial dilutions to obtain a range of concentrations.

  • Assay: a. To each well of a 96-well plate, add 100 µL of the DPPH solution. b. Add 100 µL of the sample solutions at different concentrations to the respective wells. c. For the blank, add 100 µL of methanol instead of the sample. d. For the control, add 100 µL of the sample solvent (methanol) to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

Protocol 2: ABTS Radical Cation Decolorization Assay

Objective: To measure the radical scavenging capacity of the test compounds.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS radical cation (ABTS•+) solution: a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. b. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[8]

  • Working ABTS•+ solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample preparation: Prepare stock solutions and serial dilutions of the test compounds and positive control.

  • Assay: a. To each well of a 96-well plate, add 190 µL of the working ABTS•+ solution. b. Add 10 µL of the sample solutions at different concentrations.

  • Incubation: Incubate the plate in the dark at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay.

  • TEAC Determination: The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Protocol 3: MTT Cytotoxicity Assay

Objective: To assess the effect of the test compounds on cell viability.

Materials:

  • Human cell line (e.g., HCT-116 for colon cancer, MDA-MB-231 for breast cancer)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds

  • 96-well cell culture plate

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 24, 48, or 72 hours.

  • MTT addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Calculation: Cell viability is expressed as a percentage of the control. % Viability = (Abs_sample / Abs_control) x 100

  • IC50 Determination: Determine the IC50 value, the concentration that inhibits cell growth by 50%.

Conclusion and Future Directions

This guide provides a comprehensive framework for the in vitro comparison of this compound with other phenolic compounds. While there is a wealth of data on established phenolics like gallic acid, further research is imperative to elucidate the biological activities of lesser-known derivatives. The provided protocols offer standardized methods for such investigations, ensuring the generation of robust and comparable data. Future studies should focus on direct, side-by-side comparisons of these compounds to accurately assess their relative potency and potential as therapeutic agents.

References

A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Synthesized 2-Hydroxy-3,4-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Percentage—Defining Purity in Drug Development

In the synthesis of any active pharmaceutical ingredient (API), the term "purity" is not a mere percentage but a comprehensive profile of a substance's identity and quality. For a molecule like 2-Hydroxy-3,4-dimethylbenzoic acid, a potential building block in medicinal chemistry, rigorous purity assessment is the bedrock of reliable, reproducible, and safe downstream research. The presence of unidentified impurities, such as starting materials, by-products, or regioisomers, can drastically alter pharmacological and toxicological outcomes.

This guide moves beyond simplistic protocols to explain the causality behind a multi-faceted, orthogonal approach to purity validation. We will explore how combining chromatographic and spectroscopic techniques creates a self-validating system, ensuring that what you think you have is what you actually have. Our methodology is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, which establish a framework for identifying and qualifying impurities in new drug substances.[1][2][3][4] The goal is not just to generate data, but to build a complete, defensible purity profile for your synthesized compound.

Chapter 1: The Rationale for an Orthogonal Approach

No single analytical technique is infallible. Each method interrogates a different physicochemical property of the molecule. An orthogonal approach, using multiple techniques based on different principles, provides a robust and comprehensive purity assessment. For instance, a chromatographic method like HPLC may not separate two structurally similar isomers, which would appear as a single peak. However, a spectroscopic method like NMR could easily distinguish them. This layered strategy is essential for building a trustworthy purity profile.

G cluster_0 Primary Assessment (Separation & Quantification) cluster_1 Confirmatory Assessment (Structure & Identity) HPLC HPLC (Quantitative Purity) Purity Comprehensive Purity Profile HPLC->Purity 99.x% Purity Retention Time TLC TLC (Qualitative Check) TLC->HPLC Initial Screen NMR NMR Spectroscopy (Structural Elucidation) NMR->Purity Confirms Structure Identifies Isomers MS Mass Spectrometry (Molecular Weight) MS->Purity Confirms MW Identifies Impurity m/z FTIR FTIR Spectroscopy (Functional Groups) FTIR->Purity Confirms Functional Groups G cluster_workflow HPLC Workflow A Sample Prep (Dissolve & Filter) B HPLC Injection (Autosampler) A->B C Separation (C18 Column) B->C D Detection (UV @ 230 nm) C->D E Data Analysis (Chromatogram) D->E G cluster_workflow NMR Workflow A Sample Prep (Dissolve in DMSO-d6) B Data Acquisition (400 MHz Spectrometer) A->B C Data Processing (Fourier Transform, Phasing) B->C D Spectral Analysis (Assign Peaks, Integrate) C->D G cluster_workflow MS Workflow A Sample Dilution (Methanol) B Infusion (ESI Source) A->B C Mass Analysis (TOF or Quadrupole) B->C D Data Interpretation (Identify Molecular Ion) C->D G cluster_workflow TLC Workflow A Plate Spotting (Sample & Standards) B Development (Solvent Chamber) A->B C Visualization (UV Lamp) B->C D Rf Calculation (Purity Check) C->D

References

A Comparative Guide to Catalysts for Benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of catalytic systems for the synthesis of benzoic acid, a crucial precursor in the chemical, pharmaceutical, and food industries.[1] The primary industrial route involves the oxidation of toluene, a process whose efficiency and selectivity are critically dependent on the chosen catalyst.[2] We will explore various catalytic strategies, from established homogeneous systems to emerging heterogeneous and biocatalytic approaches, offering researchers and development professionals a detailed analysis supported by experimental data and protocols.

Introduction: The Central Role of Catalysis in Toluene Oxidation

Benzoic acid is commercially produced predominantly through the liquid-phase oxidation of toluene with oxygen or air.[3] This reaction proceeds via a free-radical mechanism, which, if uncontrolled, can lead to a variety of by-products such as benzaldehyde, benzyl alcohol, and benzyl benzoate, thereby reducing the yield and purity of the desired product.[4][5] The role of the catalyst is paramount; it is designed to control the reaction pathway, increase the rate of conversion, and enhance selectivity towards benzoic acid under economically viable conditions. This guide dissects the performance of key catalyst families to inform selection and process optimization.

Homogeneous Catalysis: The Industrial Standard

The most widely adopted industrial method for benzoic acid synthesis employs soluble salts of transition metals, particularly cobalt and manganese, in the liquid phase.[5] These catalysts are valued for their high activity and the high yield of the process.[2]

Mechanism of Action

Homogeneous cobalt and manganese catalysts operate through a free-radical chain mechanism. The metal ion, in its higher oxidation state (e.g., Co³⁺), initiates the reaction by abstracting a hydrogen atom from the methyl group of toluene. This generates a benzyl radical, which then reacts with oxygen to propagate a chain reaction, ultimately leading to the formation of benzoic acid. The catalyst is regenerated in a redox cycle.

Performance and Key Parameters

Cobalt salts, such as cobalt acetate or cobalt naphthenate, are highly effective.[6][7] The process is typically conducted at temperatures between 130°C and 170°C and pressures of 0.3 to 1 MPa.[6][7] While toluene conversion can be maintained around 50%, selectivity for benzoic acid is typically high, often around 80%.[4] Manganese salts can also be used, sometimes in combination with cobalt, to promote the reaction.[8]

Experimental Protocol: Toluene Oxidation with Cobalt Acetate

This protocol describes a typical lab-scale batch oxidation of toluene.

  • Reactor Setup: A 150 mL stainless steel batch reactor equipped with a magnetic stirrer, gas inlet, sampling valve, and temperature controller is used.[9]

  • Reagent Charging: Charge the reactor with 95 mL of toluene and 5 mL of glacial acetic acid. The acetic acid serves to increase the solubility of the catalyst in the nonpolar toluene medium.[9]

  • Catalyst Addition: Add cobalt (II) acetate tetrahydrate (e.g., 8.0 x 10⁻³ mol/L).[9]

  • Pressurization and Heating: Seal the reactor, flush it with oxygen, and then pressurize to the desired level (e.g., 10 atmospheres) at room temperature. Heat the reactor to the target temperature (e.g., 145°C) using an oil bath.[9]

  • Reaction: Once the temperature is stable, open the oxygen valve to maintain constant pressure and begin vigorous stirring. The reaction is typically run for 2-3 hours.[10]

  • Work-up and Analysis: After the reaction time, quench the reaction by cooling the reactor in an ice bath. The product mixture is then analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of toluene and the yield of benzoic acid.

Heterogeneous Catalysis: The Quest for Reusability

A significant drawback of homogeneous catalysts is the difficulty in separating them from the reaction mixture, which can lead to product contamination and catalyst loss.[6] Heterogeneous catalysts, which exist in a different phase from the reactants, offer a compelling solution, enabling easy separation and recycling.

Common Heterogeneous Systems
  • Vanadium Oxides (V₂O₅): Supported vanadium oxide is a well-established catalyst for the vapor-phase partial oxidation of toluene.[11][12] Modifying V₂O₅/Al₂O₃ catalysts with molybdenum oxide (MoO₃) has been shown to significantly enhance both toluene conversion and benzoic acid selectivity.[11]

  • Manganese Oxides (MnO₂): Manganese oxides are effective and recyclable catalysts for the liquid-phase oxidation of toluene using molecular oxygen, often under solvent-free conditions.[13][14] Their performance can be further boosted by using co-catalysts like N-hydroxyphthalimide (NHPI), achieving high conversion (94.4%) and selectivity (98.4%).[15]

Performance and Key Parameters

Heterogeneous systems can operate in either the liquid or gas phase. For instance, a V₂O₅-MoO₃/Al₂O₃ catalyst operates effectively in the vapor phase at around 350°C.[11] In the liquid phase, MnO₂ catalysts can be used at temperatures around 195°C and pressures of 1.0 MPa.[13] The key advantage is their stability and the ability to be filtered and reused over multiple cycles.[13]

Experimental Protocol: Toluene Oxidation with MnO₂ Catalyst
  • Catalyst Preparation: Manganese oxide catalysts can be prepared via methods such as thermal decomposition or precipitation.[13]

  • Reactor Setup: A 0.5 L autoclave is charged with 1.00 g of the MnO₂ catalyst and 50 mL of toluene.[13]

  • Reaction Conditions: The autoclave is sealed and heated to 195°C. The reactor is then pressurized with oxygen to 1.00 MPa.[13]

  • Execution: The reaction is maintained at temperature and pressure with stirring for 120 minutes.[13]

  • Work-up and Catalyst Recovery: After the reaction, the reactor is cooled to room temperature. The catalyst is separated from the reaction solution by simple filtration and can be washed and dried for reuse.[13] The liquid product is then analyzed.

Phase-Transfer Catalysis (PTC): Enhancing Reaction Rates

Phase-transfer catalysis is a powerful technique used to facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous oxidant and an organic substrate). In benzoic acid synthesis, PTCs can significantly enhance the efficacy of metal salt catalysts.

Mechanism and Common Catalysts

PTCs, typically quaternary ammonium or phosphonium salts (e.g., tetra-n-hexylammonium benzoate), work by transferring the active catalyst or reactant across the phase boundary.[16] This enhances the reaction rate and allows for milder reaction conditions. This approach combines a transition metal salt (like cobalt bromide) with a phase-transfer catalyst, often achieving conversions above 90% and benzoic acid purity of over 99%.[16]

Performance and Key Parameters

The key to this system is the molar ratio between the phase-transfer catalyst and the transition metal salt; a ratio of approximately 0.8 has been found to yield conversions exceeding 90%.[8][16] The reaction can be carried out at around 160°C and 20 atmospheres of air pressure.[16]

Biocatalysis: A Green and Sustainable Alternative

Moving away from harsh reaction conditions and fossil fuel-based feedstocks, biocatalysis presents an environmentally benign route to benzoic acid. This approach uses engineered microorganisms or enzymes to perform complex chemical transformations under mild, aqueous conditions.

Enzymatic Cascade Synthesis

Researchers have successfully engineered Escherichia coli cells to express a non-natural enzyme cascade capable of converting L-phenylalanine or styrene into benzoic acid.[17] This whole-cell biocatalysis approach avoids the need for costly enzyme purification.[18]

Performance and Key Parameters

These biocatalytic systems operate at or near ambient temperature and pressure. Remarkably high conversions of 88-97% have been achieved, producing benzoic acid at concentrations up to 17.8 g/L.[17] Furthermore, by coupling the biotransformation with the fermentative production of L-phenylalanine from renewable glycerol, a complete green synthesis route is possible.[17]

Quantitative Performance Comparison

The table below summarizes the typical performance of the discussed catalytic systems for benzoic acid synthesis.

Catalyst SystemCatalyst ExamplePhaseTemp. (°C)PressureToluene Conversion (%)Benzoic Acid Selectivity (%)Key Advantages
Homogeneous Cobalt AcetateLiquid130 - 1700.3 - 1.0 MPa~50%[4]~80%[4]High activity, established process.
Heterogeneous MnO₂ / NHPILiquid~1100.3 MPa94.4%[15]98.4%[15]Easy separation, recyclable.
Heterogeneous V₂O₅-MoO₃/Al₂O₃Vapor~350Atmospheric>10%[11]>80% (total)¹[12]Continuous process possible.
Phase-Transfer CoBr₂ / Quat. Ammonium SaltLiquid~160~2.0 MPa>95%[16]>99% Purity[16]High conversion and purity.
Biocatalytic Engineered E. coliAqueousAmbientAtmospheric88 - 97%²HighGreen, sustainable, mild conditions.

¹ Selectivity for total oxidation products (benzaldehyde and benzoic acid). ² Conversion from L-phenylalanine or styrene.

Visualizing the Workflow and Mechanism

To better understand the processes involved, the following diagrams illustrate a general experimental workflow for catalyst comparison and the catalytic cycle for the industrially dominant homogeneous system.

G cluster_prep Preparation cluster_react Reaction cluster_analysis Analysis & Evaluation Cat_Prep Catalyst Synthesis & Characterization Reactor Charge Reactor: Toluene + Catalyst + Solvent (if any) Cat_Prep->Reactor Reagent_Prep Reagent & Reactor Preparation Reagent_Prep->Reactor Execution Execute Reaction (Controlled T, P, Time) Reactor->Execution Sampling In-situ Sampling (Optional) Execution->Sampling Workup Reaction Quench & Product Isolation Execution->Workup Analysis Quantitative Analysis (GC / HPLC) Workup->Analysis Eval Performance Calculation: Conversion, Selectivity, Yield Analysis->Eval G cluster_cycle Oxidation Cycle Co(II) Co(II) Co(III) Co(III) Co(II)->Co(III) O2 Co(III)->Co(II) Toluene (RH) Toluene Toluene Benzyl_Radical Benzyl Radical Toluene->Benzyl_Radical -H• Peroxy_Radical Peroxy Radical Benzyl_Radical->Peroxy_Radical +O2 Benzaldehyde Benzaldehyde Peroxy_Radical->Benzaldehyde ... Benzoic_Acid Benzoic Acid Benzaldehyde->Benzoic_Acid [O]

References

A Researcher's Guide to the In Vitro Anticancer Screening of Novel Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vitro screening of novel benzoic acid derivatives for anticancer activity. Benzoic acid and its derivatives represent a promising class of compounds in oncology, with several demonstrating potent growth-inhibitory and pro-apoptotic effects across various cancer cell lines.[1][2] This document offers an objective comparison of methodologies, supporting experimental data for selected derivatives, and detailed protocols to ensure scientific rigor and reproducibility.

The Rationale for Screening Benzoic Acid Derivatives

The benzoic acid scaffold is a key pharmacophore found in numerous biologically active compounds, both natural and synthetic.[1][2] Its derivatives have been shown to modulate critical cellular pathways implicated in cancer progression.[3][4] A significant mechanism of action for some benzoic acid derivatives is the inhibition of histone deacetylases (HDACs).[5][6] HDACs are often overexpressed in cancer cells, leading to the silencing of tumor suppressor genes. By inhibiting HDACs, these compounds can reactivate these genes, leading to cell cycle arrest and apoptosis.[5][6] Other derivatives have been found to induce apoptosis through energy stress by targeting tumor cell mitochondria.[3] Given their diverse mechanisms and therapeutic potential, a systematic in vitro screening approach is paramount to identifying lead candidates for further preclinical and clinical development.

A Strategic Workflow for In Vitro Screening

A robust screening cascade is essential for the efficient evaluation of novel compounds. The following workflow is a logical progression from broad cytotoxicity assessment to more detailed mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Hit Validation cluster_2 Phase 3: Mechanism of Action Studies A Compound Library of Benzoic Acid Derivatives B Select Diverse Cancer Cell Line Panel A->B Rational Selection C High-Throughput Cytotoxicity Assay (e.g., MTT or SRB) B->C Treatment D Determine IC50 Values C->D Data Analysis E Confirm IC50 in Multiple Cell Lines D->E Hit Prioritization F Assess Selectivity (Normal vs. Cancer Cells) E->F Validation G Cell Cycle Analysis (Propidium Iodide Staining) F->G Mechanistic Insight H Apoptosis Assay (Annexin V/PI Staining) G->H I Target-Specific Assays (e.g., HDAC Activity) H->I G cluster_0 Cellular Effects BenzoicAcid Benzoic Acid Derivative (e.g., DHBA) HDAC HDAC Enzyme BenzoicAcid->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Acetylation TumorSuppressor Tumor Suppressor Genes (e.g., p21, p53) AcetylatedHistones->TumorSuppressor Reactivates Expression CellCycleArrest Cell Cycle Arrest (G2/M Phase) TumorSuppressor->CellCycleArrest Induces ROS Increased ROS TumorSuppressor->ROS Contributes to Apoptosis Apoptosis CellCycleArrest->Apoptosis Leads to Caspase3 Caspase-3 Activation ROS->Caspase3 Induces Caspase3->Apoptosis Executes

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Hydroxy-3,4-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Hydroxy-3,4-dimethylbenzoic acid is a valuable aromatic carboxylic acid derivative used in various research and development applications. While essential for scientific advancement, its handling and disposal demand a rigorous, safety-first approach. Improper disposal not only risks regulatory non-compliance but can also lead to serious health hazards and environmental contamination. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to empower researchers with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of laboratory personnel and the integrity of our environment.

Part 1: Hazard Profile & Immediate Safety Precautions

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is a solid organic compound that presents specific hazards requiring stringent control measures during handling and disposal.[1]

Primary Hazards:

  • Serious Eye Damage (H318): The most significant hazard is the risk of causing serious, potentially irreversible, damage to the eyes upon contact.[1]

  • Respiratory Irritation (H335): As a solid powder, it can form dusts that may cause irritation to the respiratory system if inhaled.[1]

  • Skin Irritation (H315): The compound may also cause skin irritation upon contact.

Due to these hazards, adherence to a strict Personal Protective Equipment (PPE) protocol is non-negotiable.

Essential PPE Protocol:

  • Eye and Face Protection: Always wear chemical safety goggles and a face shield that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] This is critical to prevent contact that could lead to serious eye damage.[1]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.

  • Respiratory Protection: When handling the powder, especially in situations where dust may be generated, use a NIOSH-approved respirator.[1] All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3]

  • Protective Clothing: Wear a laboratory coat, long pants, and closed-toe shoes to prevent skin contact.

Table 1: Key Safety & Hazard Information for this compound
PropertyInformationSource(s)
Physical State Solid, Powder[3]
GHS Hazard Statements H318: Causes serious eye damage; H335: May cause respiratory irritation.[1]
GHS Signal Word Danger[1]
Primary Exposure Routes Inhalation, Eye Contact, Skin Contact[1][2]
Required PPE Safety Goggles, Face Shield, Chemically Resistant Gloves, Lab Coat, Respiratory Protection (as needed)[1][2]
Incompatibilities Strong oxidizing agents, Strong bases[2][4][5]

Part 2: Waste Characterization & Regulatory Framework

Under the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), the generator of the waste is legally responsible for determining if it is hazardous.[6][7] While this compound is not specifically listed as a hazardous waste (F, K, P, or U-lists), its characteristic hazards (irritant, potential eye damage) necessitate its management as a hazardous chemical waste.[1][8]

Key Regulatory Principles:

  • Generator Responsibility: All personnel who generate chemical waste must be trained to identify and handle it safely, in compliance with OSHA and EPA standards.[6][9][10]

  • Prohibition of Sewer Disposal: Never dispose of this compound down the drain.[5][6] This is crucial as even small quantities can negatively impact aquatic life and wastewater treatment processes.[6]

  • Container Management: Waste must be stored in containers that are chemically compatible, in good condition, and securely closed when not in use.[6][11]

Part 3: Step-by-Step Disposal Protocol

This protocol outlines the systematic process for managing this compound waste from the point of generation to its final, compliant disposal.

Workflow 1: Standard Disposal Procedure

Step 1: Waste Collection at the Point of Generation

  • Designate a Satellite Accumulation Area (SAA): Establish a specific area in the lab, at or near the point of waste generation and under the control of laboratory personnel, for collecting the waste.[11][12][13]

  • Collect Solid Waste: Place all solid waste, including unused chemical, contaminated weigh paper, and grossly contaminated PPE, directly into a designated hazardous waste container.[14]

Step 2: Segregation and Chemical Compatibility

  • Prevent Reactions: It is critical to segregate waste streams to prevent dangerous chemical reactions. This compound is an organic acid.

  • Store Away From Incompatibles: Do NOT store or mix this waste with strong oxidizing agents (e.g., nitrates, perchlorates) or strong bases.[2][4][5] Mixing can lead to vigorous, potentially hazardous reactions. Use physical barriers and secondary containment to ensure separation.[6]

Step 3: Container Selection and Labeling

  • Choose the Right Container: Use a container made of a material chemically compatible with the acid, such as high-density polyethylene (HDPE). The container must be in good condition, free of leaks, and have a secure, screw-top lid.[6][11]

  • Label Immediately: As soon as the first particle of waste enters the container, it must be labeled.[12] The EPA requires that the label clearly states:

    • The words "HAZARDOUS WASTE "[12]

    • The full chemical name: "This compound "

    • A clear indication of the hazards (e.g., "Irritant," "Causes Serious Eye Damage")[12]

Step 4: On-Site Accumulation and Removal

  • SAA Time and Volume Limits: An SAA can accumulate up to 55 gallons of hazardous waste.[13] Once a container is full, it must be dated and moved from the SAA to your institution's central accumulation area (CAA) within three days.[11]

  • Contact EHS for Pickup: Do not move the waste yourself to the CAA unless you are specifically trained to do so. Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup of the full, properly labeled container.[14] They will manage the final disposal through a licensed hazardous waste vendor.[15]

Disposal Decision Workflow

The following diagram outlines the critical decision points and procedural flow for the proper management of this compound waste.

G Diagram 1: Disposal Workflow for this compound cluster_0 In-Lab Process cluster_1 Facility-Level Process A Waste Generation (Unused chemical, contaminated items) B Characterize as Hazardous Waste (Due to H318/H335 hazards) A->B C Select Compatible Container (e.g., HDPE with screw cap) B->C D Label Container Immediately ('Hazardous Waste', Name, Hazards) C->D E Collect Waste in SAA (At or near point of generation) D->E F Segregate from Incompatibles (Bases, Oxidizers) E->F G Container Full? F->G G->E No, continue adding H Date Container & Request EHS Pickup (Within 3 days of being full) G->H Yes I EHS Transports to Central Storage H->I J Disposal by Licensed Vendor (Incineration or Landfill) I->J

References

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Hydroxy-3,4-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our primary commitment is to safety, which forms the bedrock of innovative and reproducible science. Handling chemical reagents like 2-Hydroxy-3,4-dimethylbenzoic acid, a substituted aromatic carboxylic acid, requires a nuanced understanding of its potential hazards and the implementation of a robust safety protocol. This guide moves beyond a simple checklist, offering a comprehensive operational plan rooted in the principles of risk assessment and control.

The Hazard Profile: Understanding the "Why"

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the intrinsic hazards of this compound. Based on data from structurally similar compounds, we can anticipate the primary risks. Aromatic carboxylic acids as a class are known to cause irritation upon contact with skin, eyes, and the respiratory tract.[1][2]

Anticipated Hazards of this compound:

  • Skin Irritation: May cause redness, itching, or inflammation upon direct contact.[2]

  • Serious Eye Irritation/Damage: As a powder, the compound poses a significant risk to the eyes, potentially causing serious irritation or damage.[3]

  • Respiratory Irritation: Inhalation of the dust can irritate the mucous membranes and respiratory tract.[3]

  • Combustible Dust: Like many fine organic powders, it has the potential to form combustible dust concentrations in the air.[3]

This hazard assessment dictates that our safety strategy must prevent dermal, ocular, and respiratory exposure at all stages of handling.

The First Line of Defense: Engineering and Administrative Controls

PPE is the last line of defense. Its efficacy is maximized only when used in conjunction with superior control measures.

  • Engineering Controls: The single most critical engineering control is the use of a certified chemical fume hood.[4] All manipulations of solid this compound, especially weighing and transferring, must be performed within a fume hood to contain dust and prevent inhalation.[4][5] Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[6]

  • Administrative Controls: Develop and strictly adhere to a Standard Operating Procedure (SOP) for handling this compound. This includes designating a specific area for its use and ensuring all personnel are trained on its hazards and handling protocols.[7]

A Multi-layered Approach to Personal Protective Equipment (PPE)

Once engineering and administrative controls are in place, we select PPE to mitigate any residual risk. The selection process should be deliberate, addressing each potential route of exposure.

PPE Selection Workflow

PPE_Selection cluster_assessment Initial Assessment cluster_controls Primary Controls cluster_ppe Personal Protective Equipment (PPE) cluster_ppe_details PPE Specification Start Task: Handling This compound Assess Hazard Identification (Skin, Eye, Respiratory Irritant) Start->Assess Eng Engineering Control: Work in Chemical Fume Hood Assess->Eng Mitigates Inhalation Admin Administrative Control: Follow Approved SOP Assess->Admin Dermal Dermal Protection Eng->Dermal Residual Risk: Contact/Spills Ocular Ocular Protection Eng->Ocular Residual Risk: Splashes Resp Respiratory Protection Eng->Resp If Fume Hood is Unavailable/Fails Gloves Nitrile Gloves (min.) Dermal->Gloves Coat Lab Coat Dermal->Coat Shoes Closed-toe Shoes Dermal->Shoes Goggles Chemical Splash Goggles (ANSI Z87.1) Ocular->Goggles Respirator NIOSH-Approved Respirator (N95 min.) Resp->Respirator

Caption: PPE selection is a risk-based process that begins with hazard assessment and prioritizes engineering controls before specifying equipment for each exposure route.

Detailed PPE Specifications
Hazard CategoryRequired PPEStandard & Rationale
Dermal Protection (Skin Contact)Chemical-Resistant Gloves Nitrile gloves are the minimum requirement for incidental contact.[8] They must be inspected before use and changed immediately upon contamination. For tasks with a higher risk of prolonged contact or immersion, consult manufacturer resistance guides.[9]
Laboratory Coat A fully buttoned lab coat made of a suitable material must be worn to protect skin and clothing from contamination.[7]
Closed-Toe Shoes Fully enclosed shoes are mandatory to protect feet from spills.[7]
Ocular Protection (Eye Contact)Chemical Splash Goggles Due to the severe irritation risk posed by the powder, safety glasses are insufficient. Chemical splash goggles that meet ANSI Z.87.1 standards are required.[4]
Face Shield (Task-Dependent) When handling larger quantities or if there is a significant risk of dust generation or splashing, a face shield should be worn over chemical splash goggles for full-face protection.[10]
Respiratory Protection (Inhalation)Engineering Controls First A chemical fume hood is the primary method of respiratory protection.[4]
NIOSH-Approved Respirator In the absence of a functioning fume hood or during a large spill cleanup, a NIOSH-approved N95 respirator (or better) is required to prevent inhalation of dust.[3][10] Use of respirators requires prior medical clearance and fit-testing.[8]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for minimizing exposure.

1. Preparation & Pre-Donning:

  • Verify that the chemical fume hood is functioning correctly (check airflow monitor).
  • Designate a specific work area within the hood and cover it with absorbent, disposable bench paper.
  • Assemble all necessary equipment (spatula, weigh boats, glassware, waste container) inside the hood.[4]
  • Wash hands thoroughly before starting.

2. Donning PPE:

  • Put on the lab coat and ensure it is fully buttoned.
  • Don chemical splash goggles.
  • Perform a final hand wash, then don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

3. Handling the Compound:

  • Carefully open the container inside the fume hood.
  • Use a spatula to weigh the desired amount of powder onto a weigh boat. Avoid any actions that could generate dust, such as pouring from a height.[4]
  • Close the primary container tightly after use.
  • When transferring the weighed solid, do so carefully to minimize dust.

4. Post-Handling & Doffing:

  • Clean any contaminated surfaces and equipment within the fume hood.
  • Place all contaminated disposable materials (gloves, weigh boats, bench paper) into a dedicated hazardous waste container.[4]
  • To doff PPE, first remove gloves using a technique that avoids touching the outer surface with bare skin.
  • Remove the lab coat, followed by eye protection.
  • Wash hands thoroughly with soap and water.

Emergency Response: Spill & Disposal Plans

Emergency Spill Response Workflow

Spill_Response cluster_spill Spill Occurs cluster_actions Immediate Actions cluster_cleanup Cleanup Protocol Spill Small Spill of Solid This compound Alert Alert others in the area Spill->Alert Evacuate Evacuate immediate vicinity Alert->Evacuate Control Restrict access to the area Evacuate->Control PPE Don Enhanced PPE: - Nitrile Gloves (x2) - Goggles & Face Shield - N95 Respirator Control->PPE Contain Gently cover spill with absorbent pads to prevent dust dispersal PPE->Contain Collect Carefully sweep solid into a dustpan or use a HEPA-filtered vacuum Contain->Collect Dispose Place all materials into a labeled hazardous waste container Collect->Dispose Decon Decontaminate the area with an appropriate solvent Dispose->Decon

Caption: A systematic workflow for responding to a solid chemical spill, emphasizing personnel safety and proper containment.

Spill Cleanup Protocol:

  • Alert & Secure: Immediately alert personnel in the vicinity and restrict access to the area.

  • Don Enhanced PPE: Before cleanup, don the appropriate PPE, including double nitrile gloves, chemical splash goggles, a face shield, and a NIOSH-approved respirator.[3]

  • Contain Dust: Do NOT use a dry cloth, as this will aerosolize the powder. Gently cover the spill with a damp paper towel or absorbent pad to prevent dust from becoming airborne.[5]

  • Collect Material: Carefully sweep the contained solid material into a dustpan and place it into a clearly labeled hazardous waste container.[5]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Dispose of all cleanup materials as hazardous waste.

Disposal Plan: All waste contaminated with this compound, including empty containers, used gloves, and cleanup materials, must be disposed of as chemical hazardous waste.[3][11] Do not mix with other waste streams.[3] Ensure containers are sealed, clearly labeled, and disposed of through your institution's environmental health and safety office.

By integrating this comprehensive safety and handling plan into your laboratory workflow, you build a foundation of trust in your experimental process, ensuring the protection of both personnel and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-3,4-dimethylbenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-3,4-dimethylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.